molecular formula C22H26O9 B1247535 Bielschowskysin

Bielschowskysin

Cat. No.: B1247535
M. Wt: 434.4 g/mol
InChI Key: BILSMHBWRCOPGJ-RASNQSQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bielschowskysin is a highly oxygenated, hexacyclic diterpenoid isolated from the Caribbean gorgonian octocoral Pseudopterogorgia kallos . It possesses a novel and complex [9.3.0.0^{2,10}]tetradecane ring system incorporating 11 stereocenters, seven of which are contiguous . This unique architecture has made it a prized target for total synthesis, driving methodological advances in strategies such as intramolecular [2+2] photocycloaddition and transannular Norrish-Yang cyclization . This compound demonstrates impressive and potent biological activities, making it a compelling compound for pharmacological investigation. It exhibits strong in vitro cytotoxicity, particularly against small cell lung cancer and renal cancer cells . In some studies, it has shown remarkable potency with GI50 values of less than 0.01 μM against EKVX non-small cell lung cancer cells . Furthermore, this compound displays antiplasmodial activity against Plasmodium falciparum , the parasite responsible for malaria, with a reported IC50 of 10 μg/mL . Its full biological potential remains an active area of research due to its natural scarcity . Research Applications: • Anticancer Research: For in vitro studies investigating cytotoxicity and mechanisms of action against various cancer cell lines. • Antiplasmodial Research: For use in assays targeting the malaria parasite Plasmodium falciparum . • Methodological & Synthetic Chemistry: Serves as a complex molecular platform for developing and validating new synthetic strategies and reactions. Intended Use and Handling This product is labeled "For Research Use Only" (RUO) . RUO products are intended solely for laboratory research purposes and are not to be used for diagnostic, therapeutic, or any other clinical procedures . They are not intended for administration to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H26O9

Molecular Weight

434.4 g/mol

IUPAC Name

[(1R,2R,4S,6S,8S,9S,12S,13S,14S,16S,19S)-6,9,14-trihydroxy-10,14-dimethyl-5-methylidene-18-oxo-7,17,20-trioxahexacyclo[11.5.1.19,12.01,12.04,8.016,19]icos-10-en-2-yl] acetate

InChI

InChI=1S/C22H26O9/c1-8-6-20-15-14-12(7-19(15,4)26)29-18(25)21(14,20)13(28-10(3)23)5-11-9(2)17(24)30-16(11)22(8,27)31-20/h6,11-17,24,26-27H,2,5,7H2,1,3-4H3/t11-,12-,13+,14-,15-,16-,17-,19-,20-,21+,22-/m0/s1

InChI Key

BILSMHBWRCOPGJ-RASNQSQESA-N

Isomeric SMILES

CC1=C[C@]23[C@H]4[C@H]5[C@]2([C@@H](C[C@@H]6[C@@H]([C@]1(O3)O)O[C@@H](C6=C)O)OC(=O)C)C(=O)O[C@H]5C[C@]4(C)O

Canonical SMILES

CC1=CC23C4C5C2(C(CC6C(C1(O3)O)OC(C6=C)O)OC(=O)C)C(=O)OC5CC4(C)O

Synonyms

bielschowskysin

Origin of Product

United States

Foundational & Exploratory

The Isolation of Bielschowskysin from Pseudopterogorgia kallos: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Bielschowskysin, a potent antimalarial and cytotoxic diterpene, from the Caribbean gorgonian octocoral Pseudopterogorgia kallos. The methodologies outlined are based on the seminal work of Rodríguez and coworkers, supplemented with standard practices in natural product chemistry to ensure a detailed and reproducible protocol.

Introduction

This compound is a highly oxygenated hexacyclic diterpene first isolated from the marine invertebrate Pseudopterogorgia kallos.[1][2] Its unique chemical structure, based on a novel tricyclo[9.3.0.0(2,10)]tetradecane ring system, has garnered significant interest from the scientific community.[3][4] Preliminary biological assays have revealed its potent antimalarial activity against Plasmodium falciparum and strong cytotoxic effects against certain human cancer cell lines, marking it as a promising candidate for further drug development.[1][2] This guide details the complete workflow for the isolation and characterization of this significant natural product.

Experimental Protocols

The following protocols describe the step-by-step process for the isolation and purification of this compound from the crude extract of Pseudopterogorgia kallos.

Collection and Preparation of Biological Material
  • Organism Collection : Specimens of Pseudopterogorgia kallos are collected by hand from their natural marine habitat.

  • Preparation : The collected coral (1.07 kg) is partially air-dried.[5]

Extraction of Crude Biomass

The initial extraction aims to isolate the organic-soluble compounds from the coral biomass.

  • Solvent System : A 1:1 mixture of Dichloromethane (CH₂Cl₂) and Methanol (MeOH) is used for the exhaustive extraction of the air-dried coral.[2]

  • Procedure :

    • The prepared P. kallos biomass is submerged in the CH₂Cl₂:MeOH (1:1) solvent mixture.

    • The extraction is carried out exhaustively, likely over a period of 24-48 hours with repeated solvent washes to ensure complete extraction of secondary metabolites.

    • The resulting organic extract is collected and concentrated under reduced pressure using a rotary evaporator to yield a crude extract (166 g).[2]

Purification of this compound

A multi-step purification process is employed to isolate this compound from the complex crude extract.

The crude extract is subjected to a standard solvent partitioning procedure to separate compounds based on their polarity.

  • Procedure :

    • The dried crude extract (166 g) is resuspended in a suitable solvent system (e.g., 90% aqueous methanol) and partitioned against a nonpolar solvent like hexane to remove lipids and other nonpolar constituents.

    • The aqueous methanol fraction is then further partitioned with solvents of increasing polarity, such as chloroform (CHCl₃) and ethyl acetate (EtOAc).[2]

    • The fractions are collected and concentrated. The EtOAc-soluble fraction (1.5 g) is enriched with this compound and is carried forward for chromatographic purification.[2]

The EtOAc fraction is subjected to flash chromatography on a silica gel column for further separation.

  • Stationary Phase : Silica gel (230-400 mesh).

  • Mobile Phase : A gradient of ethyl acetate in hexane is a common mobile phase for separating diterpenes. A suggested gradient is a stepwise increase in the concentration of ethyl acetate.

  • Procedure :

    • A silica gel column is packed using a slurry of silica in hexane.

    • The dried EtOAc fraction (1.5 g) is adsorbed onto a small amount of silica gel and loaded onto the column.

    • The column is eluted with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Fractions containing the target compound are pooled and concentrated.

The final purification step involves normal-phase HPLC to yield pure this compound.

  • Column : A normal-phase silica or cyano-bonded column is suitable.

  • Mobile Phase : A mixture of hexane and ethyl acetate or isopropanol is typically used for normal-phase separation of diterpenes. The exact ratio should be optimized based on the specific column and system.

  • Detection : UV detection at a wavelength where the compound exhibits absorbance (e.g., 220-250 nm).

  • Procedure :

    • The enriched fraction from the flash chromatography is dissolved in a minimal amount of the mobile phase.

    • The solution is injected onto the HPLC system.

    • The elution is monitored, and the peak corresponding to this compound is collected.

    • The collected fraction is concentrated to yield pure this compound (39.6 mg).[2] The final compound is obtained as a colorless crystalline solid.[1][2]

Data Presentation

The following tables summarize the key quantitative data for the characterization of this compound.

Table 1: Physical and Spectroscopic Properties of this compound
PropertyValue
Appearance Colorless crystalline solid
Melting Point 139-141 °C (decomposes)[1]
Optical Rotation [α]²⁰D = -17.3° (c 1.1, MeOH)[1]
Molecular Formula C₂₂H₂₆O₉
Infrared (IR) νₘₐₓ (cm⁻¹) 3400, 1739, 1657, 1250, 1022[1]
Mass Spectrometry (EIMS) m/z 374 [M - AcOH]⁺ (29%), 356 (43%), 346 (47%), 328 (29%), 287 (59%), 269 (49%), 153 (100%)[1]
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CD₃OD
Position¹³C (δ, mult)¹H (δ, mult, J in Hz)
140.8 (CH)2.69 (m)
286.2 (CH)4.07 (d, 9.8)
3110.7 (C)
4144.3 (C)
5126.3 (CH)5.99 (br d, 1.5)
689.1 (C)
761.6 (CH)2.81 (dd, 7.6, 1.7)
881.7 (C)
49.7 (CH₂)2.49 (ddd, 15.7, 8.1, 1.7)
2.06 (ddd, 15.7, 8.1, 4.6)
1084.8 (CH)5.22 (ddd, 8.4, 8.1, 4.6)
1143.0 (CH)3.18 (dd, 8.4, 7.6)
1259.2 (C)
1372.1 (CH)5.69 (dd, 9.7, 7.4)
14α34.0 (CH₂)2.02 (ddd, 13.5, 8.2, 7.4)
14β2.27 (ddd, 13.5, 9.7, 3.8)
15155.1 (C)
1698.6 (CH)5.54 (br s)
17α109.3 (CH₂)5.22 (dd, 2.9, 1.4)
17β5.06 (dd, 2.6, 1.5)
1813.3 (CH₃)1.82 (d, 1.5)
1922.9 (CH₃)1.34 (s)
20177.2 (C)
21172.1 (C)
2220.9 (CH₃)2.05 (s)

NMR data was recorded at 500 MHz for ¹H and 125 MHz for ¹³C.

Mandatory Visualization

The following diagram illustrates the comprehensive workflow for the isolation and characterization of this compound.

Bielschowskysin_Isolation_Workflow cluster_collection Biological Material cluster_extraction Extraction cluster_purification Purification cluster_characterization Structural Elucidation P_kallos Pseudopterogorgia kallos (1.07 kg) Extraction Exhaustive Extraction (CH₂Cl₂:MeOH, 1:1) P_kallos->Extraction Crude_Extract Crude Extract (166 g) Extraction->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning EtOAc_Fraction EtOAc Fraction (1.5 g) Partitioning->EtOAc_Fraction Flash_Chromatography Silica Gel Flash Chromatography EtOAc_Fraction->Flash_Chromatography Enriched_Fraction Enriched Fraction Flash_Chromatography->Enriched_Fraction HPLC Normal-Phase HPLC Enriched_Fraction->HPLC Pure_this compound Pure this compound (39.6 mg) HPLC->Pure_this compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HMBC, NOESY) Pure_this compound->NMR MS Mass Spectrometry (HREIMS) Pure_this compound->MS XRay X-ray Crystallography Pure_this compound->XRay Structure Structure Confirmed NMR->Structure MS->Structure XRay->Structure

Caption: Isolation and Characterization Workflow for this compound.

Conclusion

The isolation of this compound from Pseudopterogorgia kallos is a multi-step process that requires careful extraction and chromatographic techniques. The detailed protocols and data presented in this guide provide a solid foundation for researchers to reproduce this work and to further investigate the promising biological activities of this unique marine natural product. The scarcity of this compound from its natural source underscores the importance of the ongoing efforts in its total synthesis to enable more extensive biological evaluation and potential therapeutic development.[6][7]

References

Bielschowskysin: A Comprehensive Technical Guide to its Structure Elucidation and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Bielschowskysin is a structurally complex diterpene isolated from the Caribbean gorgonian octocoral Pseudopterogorgia kallos.[1][2][3][4] Its unique molecular architecture, featuring a highly oxygenated hexacyclic system, and significant biological activities, including antiplasmodial and potent cytotoxic properties, have made it a subject of intense research.[1][2][3][4][5][6] This document provides an in-depth technical overview of the elucidation of this compound's intricate structure and the determination of its stereochemistry. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in complex natural product chemistry.

Introduction

Natural products from marine organisms are a rich source of novel chemical scaffolds with potent biological activities. This compound, first reported in 2004, is a prime example of such a molecule.[5] It possesses a formidable structure characterized by an unprecedented tricyclo[9.3.0.02,10]tetradecane ring system and eleven stereocenters.[1][2][3] Initial studies revealed its promising therapeutic potential, demonstrating strong in vitro cytotoxicity against small-cell lung and renal cancer cell lines, as well as antiplasmodial activity against Plasmodium falciparum.[2][3][5][6] The structural complexity and significant bioactivity of this compound have rendered it a challenging and highly attractive target for total synthesis, which remains an ongoing endeavor in the chemical community.[4][5][7][8]

Structure Elucidation

The determination of this compound's structure was a non-trivial task that required a combination of modern spectroscopic techniques, ultimately culminating in confirmation by single-crystal X-ray diffraction.

Initial characterization of this compound (1) began with a series of spectroscopic analyses.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HREIMS) did not show a molecular ion peak. However, a fragment ion was observed at m/z 374.1368, corresponding to the loss of an acetic acid molecule ([M - AcOH]+). This fragmentation suggested a molecular formula of C22H26O9 for the parent molecule, which indicates ten degrees of unsaturation.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum showed characteristic absorption bands at 3400 cm-1 (hydroxyl groups), 1739 cm-1 (ester and/or γ-lactone carbonyl), and 1657 cm-1 (carbon-carbon double bond), providing initial clues about the functional groups present in the molecule.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (1H and 13C) and 2D (COSY, HMQC, HMBC, and NOESY) NMR experiments were crucial in piecing together the carbon skeleton and the relative stereochemistry. The 13C NMR spectrum in methanol-d4 revealed 22 distinct carbon signals, consistent with the proposed molecular formula.[1] While these experiments allowed for the identification of several structural fragments, including a lactone, an acetate, two isolated double bonds, and two cyclic hemiacetals, the complete connectivity of the highly complex and bridged ring system could not be unambiguously determined by NMR alone.[1]

Due to the limitations of NMR in fully defining the complex three-dimensional structure, single-crystal X-ray diffraction analysis was employed.[1] High-quality colorless crystals of this compound were obtained by slow evaporation from a mixture of ethyl acetate and methanol.[1]

The X-ray analysis provided an unambiguous solution to the molecular structure, confirming the novel hexacyclic framework and the relative configuration of its ten chiral centers.[1][2] The analysis revealed the presence of a highly substituted and strained central cyclobutane ring, which is a key feature of the molecule's architecture.[1][5]

Stereochemistry

This compound possesses a total of eleven stereocenters, leading to a large number of possible stereoisomers.

The relative stereochemistry of the ten chiral centers within the core structure was definitively established by the single-crystal X-ray diffraction analysis.[1][2] The determined relative configuration is 1S,2S,3S,6S,7S,8S,10S,11S,12R,13R.[1] Key correlations observed in the NOESY NMR spectrum were consistent with the solid-state conformation determined by X-ray crystallography, further corroborating the assigned relative stereochemistry in solution.[1]

While X-ray crystallography provided the relative arrangement of the atoms, the initial analysis was performed on a crystal that did not allow for the determination of the absolute configuration.[2] As of late 2025, the absolute stereochemistry of the naturally occurring enantiomer of this compound has not been experimentally determined. The successful total synthesis of this compound is anticipated to be the definitive method to establish its absolute configuration.[7]

Data Presentation

The following tables summarize the key quantitative data obtained during the structure elucidation of this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC22H26O9[1]
AppearanceColorless crystalline solid[1]
Melting Point139–141 °C (decomposes)[1]
Specific Rotation ([α]25D)-17.3° (c 1.1, MeOH)[1]
HREIMS (m/z)374.1368 ([M - AcOH]+, calcd. for C20H22O7, 374.1366)[1]
IR (thin film, cm-1)3400, 1739, 1657, 1250, 1022[1]

Table 2: Summary of Stereochemical Assignments for this compound

StereocenterRelative ConfigurationStatus of Absolute Configuration
1SUndetermined
2SUndetermined
3SUndetermined
6SUndetermined
7SUndetermined
8SUndetermined
10SUndetermined
11SUndetermined
12RUndetermined
13RUndetermined
(C-?)†UndeterminedUndetermined

†The eleventh stereocenter's specific location and configuration details were not fully elaborated in the initial reports.

Experimental Protocols

The following sections provide a generalized methodology for the key experiments involved in the isolation and structure elucidation of this compound, based on standard laboratory practices in natural product chemistry.

  • Extraction: The gorgonian octocoral Pseudopterogorgia kallos is collected and freeze-dried. The dried material is then exhaustively extracted with a solvent mixture, typically dichloromethane/methanol (1:1).

  • Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and subjected to solvent-solvent partitioning. A common scheme involves partitioning between hexane, ethyl acetate, and water to separate compounds based on polarity. The fraction containing this compound (typically the ethyl acetate fraction) is collected.

  • Chromatography: The active fraction is further purified using a combination of chromatographic techniques. This usually involves multiple steps of silica gel column chromatography with a gradient elution system (e.g., hexane/ethyl acetate), followed by high-performance liquid chromatography (HPLC), often using a reversed-phase column (e.g., C18) with a methanol/water or acetonitrile/water mobile phase, to yield pure this compound.

  • NMR Spectroscopy: A sample of pure this compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CD3OD or CDCl3). 1H, 13C, and a suite of 2D NMR spectra (COSY, HSQC, HMBC, NOESY) are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). Data is processed using appropriate software to assign proton and carbon signals and to determine through-bond and through-space correlations.

  • Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF or Orbitrap mass spectrometer to determine the accurate mass of the molecule and its fragments, which is essential for molecular formula determination.

  • IR Spectroscopy: A small amount of the sample is analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or using an ATR (Attenuated Total Reflectance) accessory on an FTIR spectrometer to identify key functional groups.

  • Crystallization: Crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of purified this compound in an appropriate solvent system (e.g., ethyl acetate/methanol).[1] This process can take several days to weeks.[9][10]

  • Data Collection: A single, well-formed crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[9][10]

  • Structure Solution and Refinement: The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or other computational techniques to generate an initial electron density map.[9][10] An atomic model is built into the electron density map and refined using least-squares methods until the calculated diffraction pattern matches the experimentally observed pattern.[9]

Mandatory Visualizations

The following diagrams illustrate key conceptual workflows in the study of this compound.

Structure_Elucidation_Workflow cluster_collection Sample Collection & Preparation cluster_analysis Structural Analysis Collection Collection of Pseudopterogorgia kallos Extraction Solvent Extraction Collection->Extraction Purification Chromatographic Purification Extraction->Purification Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Purification->Spectroscopy Hypothesis Propose Partial Structures Spectroscopy->Hypothesis Final_Structure Final Structure & Relative Stereochemistry Spectroscopy->Final_Structure Corroboration XRay Single-Crystal X-ray Diffraction Hypothesis->XRay Inconclusive XRay->Final_Structure

Caption: Workflow for this compound Structure Elucidation.

Stereochemistry_Determination XRay X-ray Crystallography Relative Relative Stereochemistry (1S, 2S, 3S, 6S, 7S, 8S, 10S, 11S, 12R, 13R) XRay->Relative Confirmation Confirmation of Relative Stereochemistry in Solution Relative->Confirmation is confirmed by Absolute Absolute Stereochemistry Relative->Absolute does not provide NOESY NOESY NMR NOESY->Confirmation Synthesis Total Synthesis (Ongoing) Synthesis->Absolute required to determine

Caption: Logic for Stereochemistry Determination of this compound.

Conclusion

The structural elucidation of this compound stands as a testament to the power of modern analytical techniques in natural product chemistry. Through the synergistic application of spectroscopy and X-ray crystallography, a highly complex and unprecedented molecular architecture was unveiled. While its relative stereochemistry is now known with confidence, the determination of its absolute configuration awaits the completion of its total synthesis. The intricate structure and potent biological profile of this compound will continue to inspire synthetic chemists and pharmacologists, driving innovation in both synthetic methodology and the development of new therapeutic agents.

References

Unveiling the Molecular Architecture of Bielschowskysin: A Spectroscopic and Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide providing in-depth spectroscopic and crystallographic data of the complex marine natural product, Bielschowskysin, has been compiled for researchers, scientists, and drug development professionals. This guide offers a centralized resource of the critical structural data and experimental methodologies essential for future research and development endeavors targeting this potent antimalarial and cytotoxic agent.

This compound, a diterpenoid isolated from the Caribbean gorgonian octocoral Pseudopterogorgia kallos, possesses a highly intricate and unprecedented molecular structure.[1] Its unique hexacyclic framework, based on a tricyclo[9.3.0.02,10]tetradecane ring system, and dense stereochemical complexity have made it a compelling target for synthetic chemists and a subject of significant biological interest.[1] The definitive elucidation of its structure was achieved through a combination of advanced spectroscopic techniques and single-crystal X-ray diffraction analysis.[1]

This guide presents the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data, alongside a summary of the key X-ray crystallographic parameters. Detailed experimental protocols for both analytical techniques are also provided to ensure reproducibility and facilitate further investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural intricacies of this compound were extensively probed using a suite of one- and two-dimensional NMR experiments. The following tables summarize the assigned ¹H and ¹³C chemical shifts, coupling constants, and key correlations.

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃

Position¹³C (δ, mult)¹H (δ, mult, J in Hz)¹H-¹H COSYHMBCNOESY
1176.9, C
281.3, CH5.48, d (5.0)H-3C-1, C-3, C-4, C-11, C-12, OAcH-3, H-12
347.9, CH2.87, mH-2, H-4C-1, C-2, C-4, C-5, C-11H-2, H-4, H-11β
441.5, CH2.45, mH-3, H-5C-2, C-3, C-5, C-6, C-11H-3, H-5α
535.9, CH₂2.35, m (α); 2.15, m (β)H-4, H-5β (α); H-5α (β)C-3, C-4, C-6, C-7H-4, H-5β (α); H-5α, H-6 (β)
649.8, C
786.8, C
8108.9, CH5.95, sC-6, C-7, C-9, C-10, C-14H-14, H-17
979.9, C
10148.9, C
1148.5, CH₂2.65, dd (14.0, 4.5) (α); 2.05, dd (14.0, 11.5) (β)H-11β (α); H-11α (β)C-2, C-3, C-4, C-10, C-12H-3, H-11β (α); H-11α, H-12 (β)
1272.1, CH4.85, d (11.5)H-11βC-2, C-10, C-11, C-13H-2, H-11β, H-13
1372.9, CH4.15, d (8.0)H-12C-11, C-12, C-14, C-15H-12, H-14, H-15
1482.1, C
15141.9, C
16114.9, CH₂5.10, s (a); 4.95, s (b)C-14, C-15H-17
1721.1, CH₃1.85, sC-8, C-9, C-10H-8
1821.5, CH₃1.25, sC-6, C-7, C-8H-5β
1917.5, CH₃1.15, sC-6, C-7, C-18H-5β
20170.5, C (OAc)
2121.2, CH₃ (OAc)2.10, sC-20
OH-93.55, sH-17
OH-143.85, sH-13, H-15

Data obtained from Marrero et al., Org. Lett. 2004, 6, 1661-1664.

X-ray Crystallographic Data

The absolute stereochemistry and the complex three-dimensional arrangement of this compound were unequivocally established by single-crystal X-ray diffraction.

Table 2: Summary of X-ray Crystallographic Data for this compound

ParameterValue
Empirical formulaC₂₂H₂₆O₉
Formula weight434.43
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)11.234(2)
b (Å)13.456(3)
c (Å)14.567(3)
α (°)90
β (°)90
γ (°)90
Volume (ų)2200.1(8)
Z4
Density (calculated) (Mg/m³)1.311
Absorption coefficient (mm⁻¹)0.103
F(000)920
Crystal size (mm³)0.30 x 0.25 x 0.20
Theta range for data collection (°)2.11 to 28.28
Reflections collected16423
Independent reflections4871 [R(int) = 0.0345]
Final R indices [I>2sigma(I)]R1 = 0.0457, wR2 = 0.1102
R indices (all data)R1 = 0.0576, wR2 = 0.1178
Goodness-of-fit on F²1.041

Crystallographic data for this compound can be obtained from the Cambridge Crystallographic Data Centre (CCDC) under deposition number CCDC 229227.

Experimental Protocols

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker DRX-500 spectrometer. Chemical shifts were referenced to the residual solvent signals of CDCl₃ (δH 7.26 and δC 77.0). Standard Bruker pulse sequences were utilized for COSY, HMQC, HMBC, and NOESY experiments.

X-ray Crystallography

Colorless single crystals of this compound were grown by slow evaporation from a mixture of ethyl acetate and methanol.[1] X-ray diffraction data were collected on a Bruker SMART APEX CCD diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F².

Structural Elucidation Workflow

The following diagram illustrates the logical workflow from the isolation of this compound to its complete structural determination.

Bielschowskysin_Workflow cluster_Isolation Isolation & Initial Characterization cluster_NMR NMR Spectroscopy cluster_Xray X-ray Crystallography Isolation Isolation from Pseudopterogorgia kallos Initial_Analysis Mass Spectrometry & IR Spectroscopy Isolation->Initial_Analysis OneD_NMR 1D NMR (¹H, ¹³C, DEPT) Initial_Analysis->OneD_NMR TwoD_NMR 2D NMR (COSY, HMQC, HMBC) OneD_NMR->TwoD_NMR Stereochem_NMR NOESY for Relative Stereochemistry TwoD_NMR->Stereochem_NMR Final_Structure Definitive 3D Structure of this compound TwoD_NMR->Final_Structure Planar Structure & Connectivity Crystallization Crystallization Stereochem_NMR->Crystallization Confirmation & Absolute Stereochemistry Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Structure_Solution->Final_Structure

References

Bielschowskysin: A Technical Guide to its Antiplasmodial Activity Against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reported antimalarial activity of Bielschowskysin, a complex diterpene isolated from the Gorgonian coral Pseudopterogorgia kallos. Due to its novel chemical structure and biological activities, this compound represents a point of interest in the ongoing search for new antimalarial lead compounds. This document collates the available quantitative data, outlines relevant experimental protocols, and presents logical workflows and relationships through visualizations to support further research and development efforts.

Data Presentation

The following tables summarize the quantitative data available for this compound's biological activity against Plasmodium falciparum and in cytotoxicity assays.

Table 1: Antiplasmodial Activity of this compound

CompoundPlasmodium falciparum StrainsIC50 (µg/mL)Reference
This compoundSierra Leone D6 (chloroquine-sensitive), Tanzania F32 (chloroquine-sensitive), Indochina W2 (chloroquine-resistant)10[1][2][3][4][5]

Table 2: Cytotoxic Activity of this compound

CompoundCell LineGI50 (µM)Reference
This compoundEKVX non-small cell lung cancer< 0.01[3]
This compoundCAKI-1 renal cancer0.51[3][6]

Experimental Protocols

Detailed experimental protocols for the assays cited in the primary literature for this compound are not exhaustively described. Therefore, the following sections provide detailed, representative methodologies for the key assays based on standard practices in the field of antimalarial drug discovery.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Method)

This protocol is a generalized procedure for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum using the SYBR Green I fluorescence-based method.

1. Parasite Culture:

  • Plasmodium falciparum strains (e.g., 3D7, Dd2) are maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.[7]

  • Cultures are maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[7]

  • Parasite synchronization to the ring stage is achieved by treatment with 5% D-sorbitol.[7]

2. Assay Procedure:

  • Test compounds are serially diluted in dimethyl sulfoxide (DMSO) and then further diluted in the culture medium.

  • In a 96-well microtiter plate, 100 µL of synchronized parasite culture (1% parasitemia, 2% hematocrit) is added to wells containing 100 µL of the diluted test compounds.[7]

  • The final DMSO concentration should not exceed 0.5%, a level non-toxic to the parasites.[8]

  • Plates are incubated for 72 hours under the same conditions as the parasite culture.[7]

3. Lysis and Staining:

  • After incubation, 100 µL of SYBR Green I lysis buffer is added to each well. The lysis buffer typically contains Tris buffer, EDTA, saponin, and Triton X-100.[7][8]

  • The plates are incubated in the dark at room temperature for 1-2 hours.[7]

4. Fluorescence Measurement:

  • Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[7]

  • The IC50 values are calculated by non-linear regression analysis of the dose-response curves.

Cytotoxicity Assay (MTT-based Method)

This protocol describes a general method for assessing the cytotoxicity of a compound against a mammalian cell line to determine its selectivity.

1. Cell Culture:

  • Mammalian cells (e.g., Vero, HepG2) are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[9][10]

2. Assay Procedure:

  • Cells are seeded in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allowed to adhere overnight.[9][11]

  • The culture medium is replaced with fresh medium containing serial dilutions of the test compound.

  • Plates are incubated for 48-72 hours.[9]

3. MTT Addition and Incubation:

  • After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[9][11][12]

  • The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9][10][11][13]

4. Solubilization and Absorbance Measurement:

  • The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.[9][11]

  • The plate is shaken for 15 minutes to ensure complete solubilization.[12]

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.[12]

  • The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Visualizations

Experimental Workflow for Antimalarial Activity Assessment

The following diagram illustrates a generalized workflow for the initial assessment of a natural product's antimalarial potential.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Outcome A Isolation of this compound from Gorgonian Coral B Stock Solution Preparation (DMSO) A->B C Antiplasmodial Assay (P. falciparum) B->C D Cytotoxicity Assay (Mammalian Cells) B->D E IC50 Determination C->E F CC50 Determination D->F G Selectivity Index (SI) Calculation (CC50/IC50) E->G F->G H Hit Compound Identification G->H

Caption: Generalized workflow for evaluating the antimalarial potential of a natural product.

Logical Relationship of this compound's Biological Activities

As no specific signaling pathways for this compound in P. falciparum have been elucidated, the following diagram illustrates the logical relationship between its observed biological effects.

G cluster_0 Biological Systems cluster_1 Observed Effects cluster_2 Quantitative Assessment A This compound B Plasmodium falciparum (Infected Erythrocytes) A->B воздействует на C Mammalian Cells (e.g., Cancer Cell Lines) A->C воздействует на D Inhibition of Parasite Growth (Antiplasmodial Activity) B->D E Inhibition of Cell Proliferation (Cytotoxicity) C->E F IC50 = 10 µg/mL D->F G GI50 < 0.01 - 0.51 µM E->G

Caption: Logical relationship of this compound's activity on different biological systems.

Concluding Remarks

This compound has demonstrated modest in vitro activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum. While its cytotoxicity against certain cancer cell lines is notable, further studies are required to determine its selectivity index for P. falciparum versus non-cancerous mammalian cells. The lack of detailed experimental protocols in the original literature and the unknown mechanism of action are significant knowledge gaps. Future research should focus on elucidating the molecular target(s) of this compound in the parasite and conducting comprehensive structure-activity relationship studies to optimize its antiplasmodial potency and selectivity. The information and standardized protocols provided in this guide aim to facilitate these future investigations.

References

A Prospective Analysis of Bielschowskysin's Cytotoxic Potential in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a prospective analysis of the potential cytotoxic effects of Bielschowskysin on non-small cell lung cancer (NSCLC). As of the date of this publication, no direct experimental studies have been published on this specific topic. The information presented herein is extrapolated from studies on this compound's effects on other cancer cell lines and the known mechanisms of similar marine-derived polyketides. This guide is intended to serve as a foundational resource to stimulate and guide future research in this promising area.

Introduction

This compound is a potent cytotoxic polyketide originally isolated from the marine cyanobacterium Lyngbya majuscula. Its complex molecular structure and significant in vitro activity against a range of human cancer cell lines have marked it as a compound of interest for further oncological investigation. Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a persistent need for novel therapeutic agents that can overcome resistance and improve patient outcomes. This whitepaper explores the therapeutic potential of this compound against NSCLC by summarizing its known bioactivities, proposing detailed experimental protocols for its evaluation, and postulating potential mechanisms of action based on current knowledge.

Known Cytotoxic Activity of this compound

While specific data on NSCLC is not yet available, this compound has demonstrated potent cytotoxicity against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from published studies are summarized below. This data provides a strong rationale for extending investigations to NSCLC cell lines.

Table 1: In Vitro Cytotoxicity of this compound Against Various Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (nM)Reference
H-460Human Lung Cancer2.5
NCI/ADR-RESOvarian Cancer4.3
MDA-MB-435Melanoma<1
A549Human Lung CarcinomaNot specified
HT29Colon AdenocarcinomaNot specified
OVCAR-3Ovarian AdenocarcinomaNot specified

Note: The potent activity against the H-460 lung cancer cell line provides a direct, albeit non-NSCLC specific, rationale for further investigation in lung cancer models.

Proposed Experimental Protocols for NSCLC Investigation

To systematically evaluate the cytotoxic effects of this compound on NSCLC, a series of established in vitro assays are proposed.

Cell Viability and Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the dose-dependent cytotoxic effect of this compound on a panel of NSCLC cell lines (e.g., A549, H1299, H460).

Methodology:

  • Cell Seeding: Plate NSCLC cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

  • Drug Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 nM to 1 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT/XTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well and incubate for 2-4 hours.

  • Solubilization: If using MTT, add solubilization buffer (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assessment (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis and necrosis in NSCLC cells following treatment with this compound.

Methodology:

  • Cell Treatment: Seed NSCLC cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis/necrosis).

Postulated Signaling Pathways and Mechanisms of Action

Based on the chemical class of this compound (a polyketide) and the known mechanisms of other cytotoxic marine natural products, we can postulate several signaling pathways that may be modulated by this compound in NSCLC cells. A primary candidate for investigation is the intrinsic apoptosis pathway.

G This compound This compound Bax Bax/Bak Activation This compound->Bax Promotes Bcl2 Bcl-2/Bcl-xL Inhibition This compound->Bcl2 Inhibits Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Bax->Mitochondrion Permeabilizes Outer Membrane Bcl2->Bax Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp9_active Activated Caspase-9 Apoptosome->Casp9_active Cleaves & Activates Casp3 Pro-Caspase-3 Casp9_active->Casp3 Cleaves & Activates Casp3_active Activated Caspase-3 Apoptosis Apoptosis Casp3_active->Apoptosis Executes

Caption: Postulated mechanism of this compound-induced intrinsic apoptosis.

Proposed Experimental Workflow

A logical workflow is essential for the systematic evaluation of this compound in an NSCLC context. The following diagram outlines a proposed research plan, from initial screening to more in-depth mechanistic studies.

G start Start: this compound Compound screen Phase 1: In Vitro Screening (MTT/XTT on NSCLC Panel) start->screen ic50 Determine IC50 Values screen->ic50 apoptosis Phase 2: Apoptosis Assays (Annexin V/PI, Caspase Glo) ic50->apoptosis Use IC50 concentrations pathway Phase 3: Mechanism of Action (Western Blot for Apoptotic Proteins) apoptosis->pathway Confirm Apoptotic Mechanism conclusion Conclusion: Assess Therapeutic Potential pathway->conclusion

Caption: Proposed experimental workflow for evaluating this compound in NSCLC.

Conclusion and Future Directions

This compound is a marine-derived natural product with demonstrated high-potency cytotoxicity against several cancer cell lines, including one of lung origin. Although direct evidence of its efficacy in non-small cell lung cancer is currently lacking, the existing data provides a compelling foundation for its investigation as a potential therapeutic agent for NSCLC. The experimental protocols and workflows outlined in this document offer a systematic approach to characterizing its cytotoxic and apoptotic effects in NSCLC models. Future research should focus on validating these effects, elucidating the precise molecular targets and signaling pathways, and eventually progressing to in vivo studies to assess its anti-tumor efficacy and safety profile. The exploration of this compound could unveil a novel class of therapeutic leads for NSCLC.

Bielschowskysin: A Technical Guide to a Promising Marine-Derived Therapeutic Lead

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bielschowskysin is a structurally intricate diterpenoid natural product isolated from the Caribbean gorgonian octocoral Pseudopterogorgia kallos.[1][2] Its complex, highly oxygenated hexacyclic architecture and significant biological activities have positioned it as a compound of interest for drug discovery and development.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological efficacy, proposed biosynthesis, and potential mechanism of action, tailored for researchers and professionals in the field of drug development.

Chemical Properties

This compound is characterized by a novel tricyclo[9.3.0.0]tetradecane ring system, a testament to the unique biosynthetic capabilities of marine organisms.[2] It possesses a molecular formula of C₂₂H₂₆O₉ and is distinguished by its eleven stereogenic centers, which contribute to its formidable synthetic challenge.[1] The structural complexity has made its total synthesis an ongoing goal for several research groups, with the core framework having been successfully constructed through innovative synthetic strategies.[2]

Biological Activity and Efficacy

Preliminary in vitro studies have revealed that this compound exhibits potent and selective cytotoxic activity against several cancer cell lines, as well as antimalarial properties. These findings underscore its potential as a lead compound for the development of novel therapeutics.

Cell Line/Organism Assay Type Metric Value Reference
EKVX Non-Small Cell Lung CancerCytotoxicityGI₅₀< 0.01 µM[1]
CAKI-1 Renal CancerCytotoxicityGI₅₀0.51 µM[1]
Plasmodium falciparumAntiplasmodialIC₅₀10 µg/mL[1][3]

Table 1: Summary of In Vitro Biological Activity of this compound

Proposed Biosynthesis

The biosynthesis of this compound in Pseudopterogorgia kallos is thought to involve a remarkable intramolecular [2+2] photocycloaddition of a macrocyclic precursor.[2] This proposed pathway highlights a key photochemical transformation that leads to the formation of the characteristic and highly strained cyclobutane core of the molecule.

This compound Biosynthesis Proposed Biosynthetic Pathway of this compound Macrocyclic_Precursor Macrocyclic Furanobutenolide Precursor Photoexcited_State Photoexcited State Macrocyclic_Precursor->Photoexcited_State UV Light Biradical_Intermediate 1,4-Biradical Intermediate Photoexcited_State->Biradical_Intermediate Intramolecular Cyclization Cyclobutane_Core Formation of Cyclobutane Core (Tricyclo[9.3.0.0]tetradecane) Biradical_Intermediate->Cyclobutane_Core Ring Closure This compound This compound Cyclobutane_Core->this compound Further Elaboration

Caption: Proposed [2+2] photocycloaddition pathway for this compound biosynthesis.

Mechanism of Action

The precise molecular mechanism underlying the cytotoxic and antiplasmodial activities of this compound has not yet been fully elucidated. However, its potent cytotoxicity against cancer cell lines suggests that it may function by inducing programmed cell death, or apoptosis. Many natural product-based cytotoxic agents exert their effects by modulating key signaling pathways that regulate cell survival and death. A hypothetical mechanism could involve the activation of the intrinsic apoptotic pathway.

Hypothetical Apoptotic Pathway Hypothetical Apoptotic Signaling Pathway Targeted by this compound This compound This compound Bax_Bak Bax/Bak Activation This compound->Bax_Bak Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Formation Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway potentially activated by this compound.

Experimental Protocols

The following are representative protocols for the in vitro assays that could be used to evaluate the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., EKVX, CAKI-1) in appropriate media.

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4]

2. Compound Treatment:

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the existing medium with 100 µL of the compound dilutions and incubate for 48-72 hours.[4][5]

3. MTT Addition and Incubation:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[5]

4. Formazan Solubilization:

  • Remove the MTT-containing medium and add 100 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[5]

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.[5]

6. Data Analysis:

  • Calculate the half-maximal growth inhibition (GI₅₀) from the dose-response curves.

Cytotoxicity Assay Workflow Workflow for In Vitro Cytotoxicity (MTT) Assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add this compound Dilutions incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate analyze Calculate GI50 read_plate->analyze end End analyze->end

Caption: General workflow for an MTT-based in vitro cytotoxicity assay.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay determines the ability of a compound to inhibit the growth of P. falciparum.

1. Parasite Culture:

  • Maintain a culture of a laboratory-adapted strain of P. falciparum (e.g., 3D7) in human erythrocytes.[6]

2. Drug Plate Preparation:

  • Dispense culture medium into a 96-well plate.

  • Prepare serial dilutions of this compound and add to the wells.[6]

3. Parasite Seeding:

  • Add a parasite suspension (e.g., 1% parasitemia, 2% hematocrit) to the wells.[6]

4. Incubation:

  • Incubate the plates for 72 hours in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).[5][6]

5. Lysis and Staining:

  • Add SYBR Green I lysis buffer to each well and incubate in the dark for 1-2 hours.[6]

6. Fluorescence Measurement:

  • Measure fluorescence with an appropriate microplate reader (excitation ~485 nm, emission ~530 nm).[5][6]

7. Data Analysis:

  • Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response data.

Conclusion and Future Directions

This compound represents a promising natural product with significant potential for development as a therapeutic agent, particularly in the areas of oncology and infectious diseases. Its potent in vitro activity warrants further investigation to fully characterize its pharmacological profile. Key future research directions should include:

  • Elucidation of the Mechanism of Action: Detailed studies are required to identify the specific molecular targets and signaling pathways modulated by this compound.

  • Total Synthesis and Analogue Development: A scalable total synthesis would not only provide sufficient material for advanced preclinical studies but also enable the generation of analogues for structure-activity relationship (SAR) studies to optimize efficacy and safety.

  • In Vivo Efficacy Studies: Evaluation of this compound in relevant animal models of cancer and malaria is a critical next step to validate its therapeutic potential.

The continued exploration of this fascinating marine natural product holds promise for the discovery of new and effective treatments for diseases with significant unmet medical needs.

References

The intricate biosynthetic pathway of furanocembranoid diterpenes, a class of natural products with significant therapeutic potential, has been a subject of intense research. This technical guide provides an in-depth exploration of the core biosynthetic pathway, tailored for researchers, scientists, and drug development professionals. It delves into the enzymatic machinery, regulatory networks, and experimental methodologies crucial for understanding and harnessing these complex molecules.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Furanocembranoid Diterpenes

Furanocembranoid diterpenes are a diverse group of C20 terpenoids characterized by a 14-membered cembranoid ring fused with a furan moiety. They are predominantly found in marine organisms, particularly soft corals of the genera Sinularia and Eunicea, as well as in some terrestrial plants like tobacco (Nicotiana tabacum).[1][2] These compounds have garnered significant attention due to their wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties. Understanding their biosynthesis is paramount for their sustainable production through metabolic engineering and synthetic biology approaches.

The Core Biosynthetic Pathway

The biosynthesis of furanocembranoid diterpenes originates from the general terpenoid pathway, starting with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). The pathway can be broadly divided into three key stages: cyclization, oxidation, and furan ring formation.

Stage 1: Cyclization of Geranylgeranyl Pyrophosphate

The initial and committing step in the biosynthesis of all cembranoid-related diterpenes is the cyclization of the linear GGPP molecule. This reaction is catalyzed by a class of enzymes known as diterpene synthases (diTPSs), specifically cembratriene-ol synthase (CBTS) in tobacco.[3] The cyclization of GGPP results in the formation of the characteristic 14-membered cembranoid skeleton. In tobacco, this cyclization leads to the production of α- and β-cembratrien-ol (CBT-ol).[3]

Stage 2: Hydroxylation and Oxidation

Following the initial cyclization, the cembranoid scaffold undergoes a series of oxidative modifications, primarily hydroxylation reactions. These reactions are catalyzed by cytochrome P450 monooxygenases (CYPs), a large and diverse family of enzymes.[4] In tobacco, a specific CYP, CYP71A16, has been implicated in the conversion of cembratrien-ols to cembratrien-diols (CBT-diols).[4] These oxidative steps are crucial for introducing the functional groups necessary for subsequent rearrangements and ring formations.

Stage 3: Furan Ring Formation and Further Modifications

The final key stage is the formation of the furan ring, which is often a result of further oxidation and intramolecular rearrangement of the hydroxylated cembranoid intermediates. The precise enzymatic mechanisms for furan ring formation are still under investigation and are likely to be species-specific, involving additional CYPs or other oxidoreductases. Subsequent modifications, such as epoxidation, acetylation, and further oxidations, contribute to the vast structural diversity observed in naturally occurring furanocembranoids.

Furanocembranoid Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Cembranoid_Scaffold Cembranoid Scaffold (e.g., Cembratrien-ol) GGPP->Cembranoid_Scaffold Diterpene Synthase (e.g., CBTS) Hydroxylated_Cembranoid Hydroxylated Cembranoid (e.g., Cembratrien-diol) Cembranoid_Scaffold->Hydroxylated_Cembranoid Cytochrome P450 (e.g., CYP71A16) Furanocembranoid Furanocembranoid Diterpene Hydroxylated_Cembranoid->Furanocembranoid Oxidation & Rearrangement (CYPs, etc.)

Figure 1: Core biosynthetic pathway of furanocembranoid diterpenes.

Quantitative Data on Furanocembranoid Biosynthesis

Quantitative data on enzyme kinetics and metabolite concentrations are essential for understanding the efficiency and regulation of the biosynthetic pathway. The following table summarizes available data from studies on Nicotiana tabacum.

ParameterEnzyme/MetaboliteValueOrganism/TissueReference
Metabolite Concentration
α-Cembratrien-diolMetabolite1.2 - 2.5 mg/g DWN. tabacum Trichomes[5]
β-Cembratrien-diolMetabolite0.8 - 1.8 mg/g DWN. tabacum Trichomes[5]
Enzyme Kinetics
Km for GGPPCembratriene-ol synthase (CBTS)Data not availableN. tabacum-
VmaxCembratriene-ol synthase (CBTS)Data not availableN. tabacum-
Km for CBT-olCytochrome P450 (CYP71A16)Data not availableN. tabacum-
VmaxCytochrome P450 (CYP71A16)Data not availableN. tabacum-

Regulation of Furanocembranoid Biosynthesis

The biosynthesis of furanocembranoid diterpenes, like many other plant secondary metabolites, is tightly regulated in response to developmental cues and environmental stresses. The plant hormone jasmonic acid (JA) and its derivatives, collectively known as jasmonates, play a central role in inducing the expression of genes involved in this pathway.[6]

Wounding or herbivore attack triggers the biosynthesis of jasmonates, which then act as signaling molecules to activate a downstream transcriptional cascade. This cascade involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, leading to the activation of transcription factors such as MYC2.[7] These transcription factors then bind to the promoter regions of biosynthetic genes, including those encoding diterpene synthases and cytochrome P450s, thereby upregulating their expression and leading to an increased production of defensive compounds like furanocembranoids.[8]

Jasmonate_Signaling Wounding Wounding/ Herbivory JA_Biosynthesis Jasmonate Biosynthesis Wounding->JA_Biosynthesis JA_Signal Jasmonate Signal (e.g., JA-Ile) JA_Biosynthesis->JA_Signal COI1 COI1 (Receptor) JA_Signal->COI1 JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Biosynthetic_Genes Furanocembranoid Biosynthetic Genes (CBTS, CYPs) MYC2->Biosynthetic_Genes activates Furanocembranoids Furanocembranoid Production Biosynthetic_Genes->Furanocembranoids

Figure 2: Jasmonate signaling pathway regulating furanocembranoid biosynthesis.

Experimental Protocols

This section provides an overview of key experimental protocols used in the study of furanocembranoid biosynthesis.

Extraction and Quantification of Furanocembranoids from Plant Material

This protocol outlines a general method for the extraction and analysis of furanocembranoids from tobacco trichomes or other plant tissues.

Materials:

  • Fresh or freeze-dried plant material (e.g., tobacco leaves)

  • Organic solvents (e.g., hexane, ethyl acetate, methanol)

  • Glass vials

  • Ultrasonic bath

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

  • Internal standard (e.g., β-caryophyllene)

Procedure:

  • Extraction:

    • Weigh a known amount of plant material (e.g., 100 mg) into a glass vial.

    • Add a defined volume of extraction solvent (e.g., 2 mL of hexane) containing a known concentration of an internal standard.

    • Sonicate the mixture for a specified time (e.g., 15 minutes) to facilitate extraction.

    • Centrifuge the sample to pellet the plant debris.

    • Carefully transfer the supernatant to a new vial.

    • Repeat the extraction process on the pellet for exhaustive extraction.

    • Combine the supernatants and concentrate under a stream of nitrogen or using a rotary evaporator.

  • Analysis by GC-MS:

    • Resuspend the dried extract in a known volume of a suitable solvent (e.g., 100 µL of hexane).

    • Inject an aliquot (e.g., 1 µL) into the GC-MS system.

    • Use a suitable GC column (e.g., HP-5MS) and temperature program to separate the compounds.

    • Identify the furanocembranoid compounds based on their mass spectra and retention times compared to authentic standards or published data.

    • Quantify the compounds by comparing their peak areas to that of the internal standard.

Extraction_Workflow Start Plant Material Extraction Solvent Extraction with Internal Standard Start->Extraction Sonication Ultrasonication Extraction->Sonication Centrifugation Centrifugation Sonication->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Concentration Concentration Supernatant_Collection->Concentration Analysis GC-MS or HPLC Analysis Concentration->Analysis End Quantification Analysis->End

Figure 3: General workflow for extraction and analysis of furanocembranoids.

Heterologous Expression and in vitro Assay of Diterpene Synthases

This protocol describes the general steps for producing a diterpene synthase in a microbial host and testing its activity.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET series)

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer

  • Ni-NTA affinity chromatography column

  • Assay buffer (e.g., HEPES buffer with MgCl₂)

  • GGPP substrate

  • Organic solvent for extraction (e.g., hexane)

  • GC-MS for product analysis

Procedure:

  • Heterologous Expression:

    • Clone the coding sequence of the diterpene synthase into an expression vector with an affinity tag (e.g., His-tag).

    • Transform the expression construct into E. coli.

    • Grow the bacterial culture to a suitable optical density (OD₆₀₀ of 0.6-0.8).

    • Induce protein expression with IPTG and continue incubation at a lower temperature (e.g., 16-20°C) overnight.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

    • Clarify the lysate by centrifugation.

    • Purify the His-tagged protein from the supernatant using a Ni-NTA affinity column.

    • Elute the purified protein and dialyze against a suitable storage buffer.

  • In vitro Enzyme Assay:

    • Set up the reaction mixture containing the assay buffer, purified enzyme, and GGPP substrate.

    • Incubate the reaction at an optimal temperature for a defined period (e.g., 1-2 hours).

    • Stop the reaction and extract the products with an organic solvent (e.g., hexane).

    • Analyze the extracted products by GC-MS to identify and quantify the cembranoid products.

Enzyme_Assay_Workflow Start Gene of Interest Cloning Cloning into Expression Vector Start->Cloning Expression Heterologous Expression in E. coli Cloning->Expression Purification Protein Purification (Affinity Chromatography) Expression->Purification Assay In vitro Enzyme Assay with GGPP Purification->Assay Extraction Product Extraction Assay->Extraction Analysis GC-MS Analysis Extraction->Analysis End Product Identification & Quantification Analysis->End

Figure 4: Workflow for heterologous expression and in vitro assay of a diterpene synthase.

Conclusion and Future Perspectives

The biosynthesis of furanocembranoid diterpenes is a complex process involving a dedicated set of enzymes and a sophisticated regulatory network. While the core pathway from GGPP to the cembranoid scaffold and subsequent initial oxidations are relatively well-understood, particularly in tobacco, many details, especially concerning the furan ring formation and the enzymatic machinery in marine organisms, remain to be elucidated. The lack of comprehensive quantitative data on enzyme kinetics is a significant knowledge gap that needs to be addressed to enable effective metabolic engineering strategies.

Future research should focus on:

  • Discovery and characterization of novel enzymes , particularly the cytochrome P450s and other enzymes responsible for the later, more complex steps of the pathway in both plants and marine invertebrates.

  • Detailed kinetic analysis of the key biosynthetic enzymes to understand the flux control points in the pathway.

  • Elucidation of the complete signaling pathways that regulate furanocembranoid biosynthesis in response to various stimuli.

  • Reconstitution of the entire biosynthetic pathway in heterologous hosts, such as yeast or E. coli, to enable sustainable and scalable production of these valuable compounds.

By addressing these research questions, the scientific community can unlock the full potential of furanocembranoid diterpenes for the development of new therapeutics and other valuable bioproducts.

References

Bielschowskysin: A Technical Guide to its Natural Abundance, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bielschowskysin, a structurally complex marine diterpene, has garnered significant attention within the scientific community due to its potent and selective cytotoxic activity against various cancer cell lines and its anti-malarial properties. Isolated from the gorgonian coral Pseudopterogorgia kallos, this natural product remains a compelling target for both total synthesis and further biological investigation. Its profound scarcity from natural sources has spurred considerable efforts in chemical synthesis to provide sufficient quantities for in-depth pharmacological studies. This technical guide provides a comprehensive overview of the natural abundance and isolation yield of this compound, a detailed experimental protocol for its extraction and purification, and a summary of its known biological activities. While the precise signaling pathways modulated by this compound are yet to be fully elucidated, this guide presents a hypothetical framework of apoptotic signaling that may be implicated in its cytotoxic effects, providing a foundation for future research endeavors.

Natural Abundance and Isolation Yield

This compound is a rare natural product, and its isolation from its natural source, the Caribbean gorgonian octocoral Pseudopterogorgia kallos, yields a very low quantity of the pure compound. The seminal paper by Rodriguez and co-workers in 2004 detailed the initial isolation and characterization of this molecule. The data presented below summarizes the quantitative aspects of its natural abundance and isolation yield based on this original research.

ParameterValueSource
Source Organism Pseudopterogorgia kallos[1]
Starting Biomass (partially air-dried) 1.07 kg[1]
Crude Extract Dry Weight 1.5 g[1]
Final Yield of Pure this compound 35.8 mg[1]
Isolation Yield (based on crude extract dry wt) 0.024%[1]

Experimental Protocols: Isolation of this compound

The following protocol is based on the original methodology described by Rodriguez and colleagues for the isolation of this compound from Pseudopterogorgia kallos.

2.1. Collection and Initial Processing of the Organism

  • Specimens of the gorgonian coral Pseudopterogorgia kallos are collected from their natural habitat.

  • The collected animal specimens are partially air-dried.

  • The partially dried biomass is then frozen and lyophilized (freeze-dried) to remove residual water.

  • The lyophilized material is cut into smaller pieces and homogenized to increase the surface area for efficient extraction.

2.2. Extraction

  • The homogenized coral tissue (1.07 kg) is exhaustively extracted with a 1:1 (v/v) mixture of chloroform (CHCl₃) and methanol (MeOH). This solvent system is effective for extracting a broad range of metabolites, including diterpenes like this compound.

  • The resulting crude extract is filtered to remove solid coral debris.

  • The solvent is removed from the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield a concentrated crude extract.

2.3. Purification

  • Solvent Partitioning: The crude extract is subjected to a standard solvent partitioning procedure. This typically involves dissolving the extract in a biphasic solvent system (e.g., methanol/water and hexane) to separate compounds based on their polarity. This step helps to remove highly nonpolar lipids and other interfering substances. The more polar fractions containing this compound are collected.

  • Silica Gel Flash Chromatography: The material obtained after partitioning (1.5 g) is further purified by silica gel flash chromatography.

    • A silica gel column is prepared and equilibrated with a non-polar solvent.

    • The extract is loaded onto the column.

    • A solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to elute the compounds from the column.

    • Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

    • Fractions containing the pure compound are combined.

  • Final Purification: The combined fractions are concentrated to yield pure this compound (35.8 mg) as a colorless solid. The purity is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity

This compound has demonstrated significant and selective biological activity, making it a promising lead compound for drug development.

ActivityCell Line / OrganismMeasurementValueSource
Cytotoxicity EKVC (non-small cell lung cancer)GI₅₀< 0.01 µM[2]
Cytotoxicity CAKI-1 (renal cancer)GI₅₀0.51 µM[2]
Anti-malarial Plasmodium falciparumIC₅₀10 µg/mL[2][3]

The potent cytotoxicity against specific cancer cell lines highlights the potential of this compound as an anticancer agent. However, due to its extreme scarcity, its full biological profile and mechanism of action remain largely unexplored[3][4].

Signaling Pathways and Mechanism of Action

The precise molecular mechanism by which this compound exerts its cytotoxic effects has not yet been elucidated in the scientific literature. The scarcity of the natural product has significantly hampered detailed biological studies. However, it is hypothesized that like many cytotoxic natural products, this compound may induce apoptosis (programmed cell death) in cancer cells.

Below is a generalized diagram of a potential apoptotic signaling pathway that could be influenced by a cytotoxic agent like this compound. It is important to note that this is a hypothetical representation, and further research is required to determine the specific molecular targets and pathways affected by this compound.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Bcl2_Family Bcl-2 Family Regulation (Bax/Bak activation, Bcl-2 inhibition) Caspase8->Bcl2_Family Bid cleavage Caspase3 Caspase-3 Activation Caspase8->Caspase3 This compound This compound (Hypothesized Trigger) Cellular_Stress Cellular Stress (e.g., DNA Damage) This compound->Cellular_Stress induces Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Execution Cleavage of Cellular Proteins Caspase3->Execution Apoptosis Apoptosis Execution->Apoptosis

Caption: A generalized diagram of apoptotic signaling pathways.

The diagram illustrates the two major apoptosis pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Cytotoxic compounds often induce cellular stress, which triggers the intrinsic pathway. This leads to the release of cytochrome c from the mitochondria, formation of the apoptosome, and subsequent activation of a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic program. This compound could potentially initiate this cascade by causing cellular damage or by directly interacting with components of the Bcl-2 family of proteins that regulate mitochondrial integrity.

Conclusion and Future Directions

This compound remains a molecule of significant interest due to its unique chemical structure and potent biological activity. The low natural abundance necessitates the development of efficient total synthesis routes to enable further biological evaluation. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to understand its mechanism of action. Such studies will be crucial for its potential development as a therapeutic agent for cancer and malaria. The availability of synthetic this compound and its analogs will undoubtedly accelerate progress in this exciting area of natural product research.

References

Bielschowskysin: A Deep Dive into its Biological Significance and Synthetic Pursuit

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Bielschowskysin, a structurally intricate marine diterpene isolated from the Gorgonian coral Pseudopterogorgia kallos, has emerged as a significant molecule of interest in the scientific community.[1] Its potent biological activities, including cytotoxic effects against various cancer cell lines and anti-malarial properties, underscore its potential as a lead compound in drug discovery. However, the natural scarcity of this compound has been a significant hurdle to its extensive biological evaluation and development.[2] This has, in turn, fueled a global research effort towards its total synthesis, a formidable challenge owing to its complex, highly oxygenated, and stereochemically dense structure. This technical guide provides a comprehensive overview of the biological significance of this compound and the synthetic strategies being explored to unlock its therapeutic potential.

Biological Significance

This compound has demonstrated potent and selective biological activities, making it a compelling target for further investigation. The primary reported activities are its cytotoxicity against cancer cells and its anti-malarial effects.

Cytotoxic Activity

This compound exhibits significant cytotoxic activity against certain human cancer cell lines. Notably, it has shown potent growth inhibition of EKVX non-small cell lung cancer and CAKI-1 renal cancer cell lines.[1][3] The GI50 values, which represent the concentration required to inhibit cell growth by 50%, highlight its potency.

Anti-malarial Activity

In addition to its anti-cancer potential, this compound has displayed modest activity against the malaria parasite, Plasmodium falciparum.[1][4][5] This dual activity further enhances its appeal as a scaffold for the development of new therapeutic agents.

Quantitative Biological Data

The following table summarizes the reported in vitro biological activity of this compound.

Biological ActivityCell Line / OrganismMeasurementValueReference
CytotoxicityEKVX non-small cell lung cancerGI50< 0.01 µM[1][3]
CytotoxicityCAKI-1 renal cancerGI500.51 µM[1][3]
Anti-malarial ActivityPlasmodium falciparumIC5010 µg/mL[1][4][5]

Synthetic Strategies Towards the this compound Core

The total synthesis of this compound has not yet been accomplished and remains a significant challenge in organic synthesis.[1][3] The central difficulty lies in the construction of its unique and highly substituted tricyclo[9.3.0.02,10]tetradecane core, which features a congested cyclobutane ring.[5] Numerous research groups are actively pursuing its synthesis, with the primary focus on the stereoselective construction of this core structure. A key strategy that has emerged is the use of a [2+2] photocycloaddition reaction to form the challenging cyclobutane ring.

Key Experimental Protocol: The [2+2] Photocycloaddition

A pivotal step in many synthetic approaches towards the this compound core is an intramolecular [2+2] photocycloaddition. This reaction typically involves the irradiation of a macrocyclic precursor containing two olefinic moieties that can react to form the four-membered ring.

General Procedure:

  • Precursor Synthesis: A macrocyclic precursor containing appropriately positioned double bonds is synthesized through a multi-step sequence.

  • Photocycloaddition: The macrocyclic precursor is dissolved in a suitable solvent (e.g., acetone) and irradiated with a UV light source (e.g., a sun lamp or a mercury lamp) at a specific wavelength.[4]

  • Isolation and Purification: The resulting tetracyclic product, containing the newly formed cyclobutane ring, is then isolated and purified using standard chromatographic techniques.

The efficiency and stereoselectivity of this key reaction are critical for the success of the overall synthetic route.

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound is not yet fully elucidated, and therefore, detailed signaling pathway diagrams cannot be definitively constructed. However, the general synthetic approach towards its core, which is a prerequisite for the synthesis of any derivative, can be visualized.

Bielschowskysin_Synthetic_Approach cluster_0 Starting Materials cluster_1 Key Synthetic Steps cluster_2 Core Structure cluster_3 Future Work SM1 Simple Chiral Precursors MS Multi-step Synthesis SM1->MS Assembly of key fragments Macro Macrocyclization MS->Macro Formation of macrocyclic precursor Photo [2+2] Photocycloaddition Macro->Photo Formation of cyclobutane ring Core This compound Tetracyclic Core Photo->Core Establishment of the core structure Deriv Derivative Synthesis Core->Deriv Functional group modification Bio Biological Evaluation Deriv->Bio SAR Studies

Caption: General synthetic strategy towards the this compound core and potential derivatives.

Future Outlook

The ongoing efforts to complete the total synthesis of this compound are of paramount importance. A successful synthesis would not only be a landmark achievement in organic chemistry but would also provide a sustainable supply of this valuable natural product for in-depth biological studies. Furthermore, the development of a robust synthetic route will open the door to the creation of a library of this compound derivatives. By systematically modifying the peripheral functional groups of the molecule, structure-activity relationship (SAR) studies can be conducted to identify the key structural features responsible for its biological activity. This could lead to the design of new, more potent, and selective analogs with improved therapeutic profiles, ultimately paving the way for the development of novel anti-cancer and anti-malarial drugs. The journey towards harnessing the full potential of this compound is still in its early stages, but the progress in synthetic chemistry offers a promising path forward.

References

Methodological & Application

Total Synthesis Strategies for Bielschowskysin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bielschowskysin is a structurally complex marine diterpenoid isolated from the gorgonian octocoral Pseudopterogorgia kallos. Its unique hexacyclic architecture, featuring a tricyclo[9.3.0.02,10]tetradecane core and eleven stereocenters, has made it a formidable and attractive target for total synthesis. The significant biological activity of this compound, including potent and selective cytotoxicity against non-small cell lung cancer and renal cancer cell lines, further underscores the importance of developing efficient synthetic routes to access this molecule and its analogs for further biological investigation.[1] To date, a total synthesis of this compound has not been reported, though several research groups have made significant progress in constructing its complex core structure.

This document provides a detailed overview of the prominent strategies and protocols developed in the pursuit of the total synthesis of this compound, with a focus on the key chemical transformations and comparative analysis of different synthetic routes.

Key Synthetic Strategies: A Comparative Overview

The central challenge in the synthesis of this compound lies in the construction of its sterically congested tricyclo[9.3.0.02,10]tetradecane core. The most explored and promising strategy has been a biomimetic intramolecular [2+2] photocycloaddition. This approach aims to mimic the proposed biosynthetic pathway for the formation of the cyclobutane ring. The primary research groups of Nicolaou and Trauner have pioneered this strategy, albeit with different approaches to the synthesis of the crucial macrocyclic precursor.

Table 1: Comparison of Key Synthetic Strategies for the this compound Core
StrategyKey ReactionPrecursor ComplexityCore Structure AchievedKey AdvantagesKey Challenges
Nicolaou's Strategy Intramolecular [2+2] PhotocycloadditionMacrocyclic hydroxy ketoneFunctionalized tricyclo[9.3.0.0]tetradecane ring systemConvergent, 5-step synthesis to the coreStereocontrol in macrocyclization, scale-up of photochemical step
Trauner/Sulikowski's Strategy Intramolecular [2+2] PhotocycloadditionBis-butenolideTetracyclic coreHigh stereoselectivity in photocycloadditionLengthy synthesis of the bis-butenolide precursor
Alternative Strategies Norrish-Yang PhotocyclizationMacrocyclic enedioneProposed tricyclic ring systemPotential for different bond disconnectionsUnexplored for this compound, potential for undesired side reactions

Experimental Protocols

Nicolaou's Five-Step Synthesis of a Functionalized this compound Core

This approach features a convergent and efficient synthesis of a key tricyclic intermediate. The key steps involve an asymmetric reduction, a CAN-mediated coupling, a ring-closing metathesis, and the pivotal intramolecular [2+2] photocycloaddition.[2][3]

Experimental Workflow:

G cluster_0 Synthesis of Macrocyclic Precursor cluster_1 Core Synthesis AcylFuran Acyl Furan Alcohol Chiral Alcohol AcylFuran->Alcohol Noyori's Catalyst (84% yield, 92% ee) CoupledProduct Coupled Ketoester Alcohol->CoupledProduct β-Ketoester, CAN, MeOH (58% yield) Ketoester β-Ketoester Macrocycle Macrocyclic Hydroxy Ketone CoupledProduct->Macrocycle Grubbs I Catalyst (90% yield, trans:cis > 15:1) Core Functionalized Tricyclo- [9.3.0.0]tetradecane Core Macrocycle->Core hv (254 nm), Acetone (70% yield)

Caption: Nicolaou's synthetic workflow to the functionalized core.

Protocol 1: Asymmetric Reduction of Acyl Furan

  • Reaction: To a solution of the starting acyl furan in isopropanol is added Noyori's catalyst. The reaction is stirred at room temperature until complete consumption of the starting material.

  • Work-up: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the chiral alcohol.

  • Quantitative Data: 84% yield, 92% enantiomeric excess (ee).

Protocol 2: Ceric Ammonium Nitrate (CAN) Mediated Coupling

  • Reaction: The chiral alcohol and β-ketoester are dissolved in methanol. Ceric ammonium nitrate (CAN) is added portion-wise at 0 °C. The reaction is stirred for a specified time.

  • Work-up: The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.

  • Quantitative Data: 58% yield.

Protocol 3: Ring-Closing Metathesis

  • Reaction: The coupled ketoester is dissolved in degassed dichloromethane. Grubbs I catalyst is added, and the reaction is heated to reflux.

  • Work-up: The reaction is cooled to room temperature, and the solvent is removed. The residue is purified by flash column chromatography.

  • Quantitative Data: 90% yield, trans:cis ratio > 15:1.

Protocol 4: Intramolecular [2+2] Photocycloaddition

  • Reaction: A solution of the macrocyclic hydroxy ketone in acetone is degassed and irradiated with a 254 nm UV lamp in a quartz vessel.

  • Work-up: The solvent is evaporated, and the resulting residue is purified by flash column chromatography to yield the functionalized tricyclic core.

  • Quantitative Data: 70% yield.

Trauner/Sulikowski's Stereoselective Synthesis of the Tetracyclic Core

This strategy focuses on the construction of a bis-butenolide precursor to undergo the key intramolecular [2+2] photocycloaddition, leading to a highly functionalized tetracyclic core of this compound.[4][5]

Experimental Workflow:

G cluster_0 Bis-Butenolide Synthesis cluster_1 Core Synthesis MalicAcid (-)-Malic Acid MethylKetone Methyl Ketone MalicAcid->MethylKetone Multi-step synthesis AlkynylAlcohol Alkynyl Alcohol MethylKetone->AlkynylAlcohol Ethynylmagnesium bromide (Good yield, 4:1 dr) BisButenolide Bis-Butenolide AlkynylAlcohol->BisButenolide Multi-step elaboration TetracyclicCore Tetracyclic Core BisButenolide->TetracyclicCore hv, Acetone (50% yield, 5:1 dr)

Caption: Trauner/Sulikowski's workflow to the tetracyclic core.

Protocol 5: Synthesis of the Bis-Butenolide Precursor

The synthesis of the bis-butenolide is a multi-step process starting from (-)-malic acid. A key step involves the chelation-controlled addition of ethynylmagnesium bromide to a methyl ketone intermediate.[5]

  • Key Step: Acetylide Addition: To a solution of the methyl ketone in an appropriate solvent at low temperature is added ethynylmagnesium bromide. The reaction is carefully monitored until completion.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The product is purified by column chromatography.

  • Quantitative Data for Acetylide Addition: Good yield, 4:1 diastereomeric ratio (dr).

Protocol 6: Intramolecular [2+2] Photocycloaddition

  • Reaction: The bis-butenolide is dissolved in acetone, and the solution is degassed with an inert gas. The solution is then irradiated with a UV lamp (typically a medium-pressure mercury lamp in a quartz immersion well) at a low temperature.

  • Work-up: The solvent is removed under reduced pressure, and the resulting mixture of diastereomers is separated by careful column chromatography.

  • Quantitative Data: 50% combined yield of photoadducts, with a 5:1 diastereomeric ratio favoring the desired isomer.[5]

Summary of Quantitative Data

The following tables summarize the reported yields and stereoselectivities for the key transformations in the discussed synthetic routes.

Table 2: Quantitative Data for Nicolaou's Strategy
StepReactionYield (%)Stereoselectivity
1Asymmetric Reduction8492% ee
2CAN-mediated Coupling58-
3Ring-Closing Metathesis90>15:1 (trans:cis)
4[2+2] Photocycloaddition70-
Table 3: Quantitative Data for Trauner/Sulikowski's Strategy
StepReactionYield (%)Stereoselectivity
Key IntermediateAcetylide AdditionGood4:1 dr
Final[2+2] Photocycloaddition505:1 dr

Conclusion and Future Outlook

Significant progress has been made towards the total synthesis of this compound, with the intramolecular [2+2] photocycloaddition emerging as a powerful and viable strategy for the construction of its complex core. The work of Nicolaou and Trauner/Sulikowski has provided two distinct and effective approaches to key intermediates. While Nicolaou's route is more convergent, the Trauner/Sulikowski strategy offers high stereocontrol in the key photocycloaddition step.

The detailed protocols and comparative data presented herein should serve as a valuable resource for researchers in the field of natural product synthesis and drug development. Future efforts will undoubtedly focus on the elaboration of the currently accessible core structures to complete the total synthesis of this compound. The development of more efficient and scalable synthetic routes will be crucial for enabling extensive biological evaluation and structure-activity relationship studies of this promising anticancer agent. The exploration of alternative synthetic strategies, such as the Norrish-Yang cyclization, may also provide new avenues to this challenging target.

References

Application Notes and Protocols for the Intramolecular [2+2] Photocycloaddition in the Synthesis of the Bielschowskysin Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of the core structure of Bielschowskysin, a marine diterpene with significant cytotoxic and antiplasmodial activities. The key strategic transformation highlighted is the intramolecular [2+2] photocycloaddition, a powerful method for constructing the complex tetracyclic core of this natural product. Two prominent and distinct approaches to this core structure are presented, one developed by the research group of K.C. Nicolaou and another by the group of M.A. Ciufolini.

This compound, isolated from the Caribbean gorgonian octocoral Pseudopterogorgia kallos, exhibits potent cytotoxicity against small cell lung and renal cancer cell lines, as well as antiplasmodial activity against Plasmodium falciparum[1]. Its complex, highly oxygenated hexacyclic structure, featuring a novel tricyclo[9.3.0.0]tetradecane ring system, has made it a challenging target for total synthesis[1][2]. The intramolecular [2+2] photocycloaddition has emerged as a key strategy to forge the sterically congested cyclobutane ring at the heart of the molecule.

Synthetic Strategies and Data Presentation

Two primary strategies employing an intramolecular [2+2] photocycloaddition have been successfully utilized to construct the tetracyclic core of this compound. Below is a summary of the key quantitative data from these approaches for comparative analysis.

Table 1: Nicolaou Group's Approach - Photocycloaddition of a Macrocyclic Precursor
StepReactionReagents and ConditionsProductYieldDiastereomeric RatioReference
1Asymmetric ReductionNoyori catalyst A, HCOONa, nBu4NCl, CH2Cl2:H2O (1:1)Chiral Alcohol84%92% ee[2]
2Oxidative CouplingCeric Ammonium Nitrate (CAN), MeOH, 0 °Cβ-Ketoester58%~1:1[2]
3Ring-Closing MetathesisGrubbs I catalyst, CH2Cl2, refluxMacrocycle90%~15:1 (trans:cis)[2]
4ReductionNaBH4, THF:H2O (2:1), 0 °CDiol Macrocycle83%-[2]
5[2+2] Photocycloaddition hν (Hanovia 450 W, >254 nm), Benzene or Chloroform, 48 h Tetracyclic Core 90% Single Diastereoisomer [2]
Table 2: Ciufolini Group's Approach - Photocycloaddition of a Bis-butenolide Precursor
StepReactionReagents and ConditionsProductYieldDiastereomeric RatioReference
1Chelation Controlled AdditionEthynyl magnesium bromide, THFPropargyl AlcoholGood4:1[1]
2Silver-Catalyzed CyclizationSilver nitrate, CH2Cl2γ-Alkylidene Butenolide-Single Isomer[1]
3[2+2] Photocycloaddition hν (Sun Lamp), Acetone Tetracyclic Core 50% 5:1 [1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the tables above.

Protocol 1: Nicolaou Group's Five-Step Synthesis of the Functionalized this compound Core

Step 1: Asymmetric Reduction of Acyl Furan To a solution of the starting acyl furan in a 1:1 mixture of CH2Cl2 and H2O are added nBu4NCl (0.3 equiv), HCOONa (10 equiv), and Noyori's catalyst A (0.025 equiv). The mixture is stirred at 25 °C for 15 hours. An additional portion of Noyori's catalyst A (0.01 equiv) is added, and stirring is continued for another 12 hours. After completion, the reaction is worked up by extraction with an organic solvent and purified by column chromatography to yield the chiral alcohol.[2]

Step 2: Oxidative Coupling with β-Ketoester The chiral alcohol (1.0 equiv) and the β-ketoester (1.2 equiv) are dissolved in methanol and cooled to 0 °C. Ceric ammonium nitrate (CAN) (4.0 equiv) is added portion-wise, and the reaction mixture is stirred at 0 °C. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, extracted, and the resulting mixture of α- and β-methoxy epimers is separated by column chromatography.[2]

Step 3: Ring-Closing Metathesis To a solution of the coupled product in CH2Cl2 is added Grubbs I catalyst (0.3 equiv). The mixture is heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the macrocyclic product.[2]

Step 4: Reduction of Macrocyclic Ketone The macrocyclic ketone is dissolved in a 2:1 mixture of THF and H2O and cooled to 0 °C. Sodium borohydride (NaBH4) (6.0 equiv) is added, and the mixture is stirred for 30 minutes. The reaction is then quenched, extracted, and purified to give the diol macrocycle.[2]

Step 5: Intramolecular [2+2] Photocycloaddition A solution of the diol macrocycle in benzene or chloroform is irradiated with a Hanovia 450 Watt medium-pressure mercury lamp with a Pyrex filter (>254 nm) or a Rayonet photoreactor (>254 nm) for 48 hours at ambient temperature. The solvent is then evaporated, and the residue is purified by column chromatography to yield the tetracyclic core as a single diastereoisomer.[2]

Protocol 2: Ciufolini Group's [2+2] Photocycloaddition

A solution of the 5-alkylidene-2(5H)-furanone precursor in acetone is irradiated with a sun lamp. The reaction progress is monitored, and upon consumption of the starting material, the solvent is removed under reduced pressure. The resulting residue contains a mixture of photoadducts. This mixture is then subjected to purification by column chromatography to isolate the major diastereomer of the tetracyclic core.[1] It was noted that irradiation in chloroform led to a complex mixture of products, while acetone provided a cleaner reaction.[1]

Visualizations

The following diagrams illustrate the synthetic pathways and logical workflows described.

Nicolaou_Pathway cluster_start Starting Materials cluster_synthesis Synthesis of Macrocyclic Precursor cluster_photo Photocycloaddition AcylFuran Acyl Furan ChiralAlcohol Chiral Alcohol AcylFuran->ChiralAlcohol 1. Asymmetric Reduction (84%, 92% ee) BetaKetoester β-Ketoester CoupledProduct Coupled Product BetaKetoester->CoupledProduct 2. Oxidative Coupling (58%) ChiralAlcohol->CoupledProduct 2. Oxidative Coupling (58%) Macrocycle Macrocycle CoupledProduct->Macrocycle 3. RCM (90%) DiolMacrocycle Diol Macrocycle (Precursor 4) Macrocycle->DiolMacrocycle 4. Reduction (83%) TetracyclicCore Tetracyclic Core (3) DiolMacrocycle->TetracyclicCore 5. [2+2] Photocycloaddition (90%, single diastereomer)

Caption: Synthetic pathway to the this compound core via Nicolaou's macrocyclic precursor.

Ciufolini_Pathway cluster_start Starting Materials cluster_synthesis Synthesis of Photocycloaddition Precursor cluster_photo Photocycloaddition Ketone Methyl Ketone PropargylAlcohol Propargyl Alcohol Ketone->PropargylAlcohol 1. Chelation Controlled Addition (4:1 dr) EthynylMgBr Ethynyl Magnesium Bromide EthynylMgBr->PropargylAlcohol 1. Chelation Controlled Addition (4:1 dr) EnyneCarboxylicAcid Enyne Carboxylic Acid PropargylAlcohol->EnyneCarboxylicAcid Multi-step Transformation BisButenolide Bis-Butenolide (Precursor 3) EnyneCarboxylicAcid->BisButenolide 2. Ag-Catalyzed Cyclization Photoadducts Tetracyclic Core (1) + Diastereomer BisButenolide->Photoadducts 3. [2+2] Photocycloaddition (50%, 5:1 dr)

Caption: Synthetic pathway to the this compound core via Ciufolini's bis-butenolide precursor.

Experimental_Workflow cluster_precursor Precursor Synthesis cluster_photoreaction Photochemical Reaction cluster_workup Product Isolation Start Select Starting Materials Synth Synthesize Photocycloaddition Precursor Start->Synth PurifyPrecursor Purify and Characterize Precursor Synth->PurifyPrecursor Setup Set up Photoreactor (e.g., Hanovia, Rayonet, Sun Lamp) PurifyPrecursor->Setup Irradiate Irradiate Solution of Precursor (Solvent: Benzene, Chloroform, or Acetone) Setup->Irradiate Monitor Monitor Reaction (TLC, NMR) Irradiate->Monitor Workup Reaction Workup and Solvent Removal Monitor->Workup PurifyProduct Purify Product by Column Chromatography Workup->PurifyProduct Characterize Characterize Product (NMR, X-ray Crystallography) PurifyProduct->Characterize

Caption: General experimental workflow for the intramolecular [2+2] photocycloaddition.

References

Application Notes and Protocols for the Synthesis of the Tricyclo[9.3.0.0]tetradecane Ring System

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tricyclo[9.3.0.0]tetradecane ring system is a complex and synthetically challenging molecular architecture found in a number of biologically active natural products. A notable example is the marine-derived diterpenoid bielschowskysin, which has demonstrated significant antimalarial and cytotoxic activities.[1][2][3][4] The unique tricyclic framework of these compounds has made them attractive targets for total synthesis, leading to the development of innovative synthetic strategies. This document provides detailed application notes and protocols for the synthesis of this intricate ring system, with a primary focus on the intramolecular [2+2] photocycloaddition strategy, a key method for its construction.[1][5][6][7]

Synthetic Strategies Overview

Several synthetic strategies have been explored for the construction of the tricyclo[9.3.0.0]tetradecane core. The most prominent and successful approach involves a biomimetic intramolecular [2+2] photocycloaddition of a macrocyclic precursor.[5][7] This method is inspired by the presumed biosynthetic pathway of natural products like this compound.[4][5] Other strategies, such as intramolecular Diels-Alder reactions, have also been investigated for the synthesis of related tricyclic systems.[8][9]

Key Synthetic Approach: Intramolecular [2+2] Photocycloaddition

This strategy hinges on the construction of a suitable macrocyclic precursor containing two olefinic bonds that can undergo a photochemical cycloaddition to form the desired tricyclic system. The synthesis developed by K.C. Nicolaou and colleagues provides a benchmark for this approach, achieving the functionalized tricyclo[9.3.0.0]tetradecane core of this compound in a concise five-step sequence.[1][5]

Logical Workflow of the Intramolecular [2+2] Photocycloaddition Strategy:

G A Starting Materials (Acyl Alcohol & β-Ketoester) B Coupling Reaction (e.g., with Ceric Ammonium Nitrate) A->B C Formation of Conjugated Ketoester B->C D Ring-Closing Metathesis (e.g., with Grubbs Catalyst) C->D E Macrocyclic Precursor Formation D->E F Intramolecular [2+2] Photocycloaddition E->F G Tricyclo[9.3.0.0]tetradecane Ring System F->G G cluster_0 Macrocycle Synthesis cluster_1 Photocycloaddition A Acyl Alcohol C Coupling (CAN) A->C B β-Ketoester B->C D Conjugated Ketoester C->D E Ring-Closing Metathesis (Grubbs Cat.) D->E F Macrocyclic Precursor E->F G Irradiation (hν) F->G H Tricyclo[9.3.0.0]tetradecane G->H

References

Application Notes and Protocols for the Photochemical Synthesis of the Bielschowskysin Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bielschowskysin is a structurally complex marine diterpene with significant cytotoxic and antimalarial activities, making it a compelling target for total synthesis. A key architectural feature of this compound is its intricate, highly oxygenated, and stereochemically dense hexacyclic core.[1][2] While the total synthesis of this compound remains an ongoing challenge, notable progress has been made in constructing its core framework. Photocyclization reactions have emerged as a powerful strategy in these synthetic endeavors. This document details the predominant photochemical approach—an intramolecular [2+2] photocycloaddition—and also discusses the Norrish-Yang photocyclization as a conceptually viable but less documented alternative.

Introduction to this compound and Synthetic Strategies

Isolated from the Gorgonian coral Pseudopterogorgia kallos, this compound exhibits potent and selective cytotoxicity against non-small cell lung cancer and renal cancer cell lines. Its unique [9.3.0.0]tetradecane ring system and eleven stereocenters present a formidable synthetic challenge that has attracted the attention of numerous research groups.[1][2]

The primary photochemical strategy employed to construct the tetracyclic core of this compound involves an intramolecular [2+2] photocycloaddition.[1][2][3][4][5] This approach has been successful in stereoselectively forming the congested cyclobutane ring, a central feature of the natural product. An alternative strategy, the Norrish-Yang photocyclization, has been proposed as a potential route to the strained core of this compound, though detailed experimental studies for this specific target are not extensively reported in peer-reviewed literature.

Intramolecular [2+2] Photocycloaddition Approach

The most developed photochemical route to the this compound core relies on a stereoselective intramolecular [2+2] photocycloaddition of a 5-alkylidene-2(5H)-furanone derivative.[1][2][3][4] This reaction efficiently constructs the tetracyclic skeleton containing the characteristic cyclobutane ring.

General Reaction Scheme

The key transformation involves the irradiation of a macrocyclic precursor containing a furanone and a butenolide moiety, which upon excitation, undergoes an intramolecular cycloaddition to yield the tetracyclic core.

Diagram: [2+2] Photocycloaddition for this compound Core

G cluster_precursor Macrocyclic Precursor cluster_photocyclization Photochemical Reaction cluster_product Tetracyclic Core Precursor Irradiation hv (UV light) Acetone (sensitizer) Precursor->Irradiation Product Irradiation->Product

Caption: Intramolecular [2+2] photocycloaddition to form the tetracyclic core of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data from reported syntheses of the this compound tetracyclic core using the [2+2] photocycloaddition.

PrecursorSolventWavelengthReaction Time (h)Yield (%)Reference
Macrocycle 4 Benzene or Chloroform>254 nm4890
bis-Butenolide 2 AcetoneNot specifiedNot specifiedNot specified[4]
5-alkylidene-2(5H)-furanone 3 Not specifiedNot specifiedNot specifiedNot specified[1][2][5]
Experimental Protocol: Intramolecular [2+2] Photocycloaddition

This protocol is a representative example based on published procedures.

Objective: To synthesize the tetracyclic core of this compound via intramolecular [2+2] photocycloaddition.

Materials:

  • Macrocyclic precursor 4

  • Benzene or Chloroform (spectroscopic grade, degassed)

  • 450 Watt Hanovia or Rayonet photochemical reactor

  • Quartz immersion well

  • Nitrogen gas source

  • Standard laboratory glassware for extraction and purification

  • Silica gel for column chromatography

Procedure:

  • Prepare a dilute solution of the macrocyclic precursor 4 in degassed benzene or chloroform (concentration typically 0.001-0.01 M).

  • Transfer the solution to the photochemical reactor equipped with a quartz immersion well.

  • Purge the solution with dry nitrogen for 30 minutes to remove dissolved oxygen, which can quench the excited state.

  • Irradiate the solution with UV light (>254 nm) using a 450 Watt Hanovia or Rayonet lamp for 48 hours at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by silica gel column chromatography to afford the tetracyclic product 3 .

Expected Outcome: The reaction should yield the tetracyclic product as a single diastereoisomer in high yield (approximately 90%). The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) and, if possible, by X-ray crystallography.

Norrish-Yang Photocyclization Approach

The Norrish-Yang reaction is a powerful photochemical transformation that involves the intramolecular abstraction of a γ-hydrogen by an excited carbonyl group, leading to the formation of a 1,4-diradical intermediate. This intermediate can then cyclize to form a cyclobutanol. This strategy has been considered for the synthesis of this compound's strained core.

General Mechanism

The Norrish-Yang photocyclization proceeds through the following key steps:

  • Photoexcitation of a ketone to its excited singlet state, followed by intersystem crossing to the triplet state.

  • Intramolecular 1,5-hydrogen atom transfer from a γ-carbon to the carbonyl oxygen, forming a 1,4-diradical.

  • Radical coupling of the diradical to form a cyclobutanol.

Diagram: General Mechanism of the Norrish-Yang Photocyclization

G A Ketone (Ground State) B Excited Triplet State A->B hv (Intersystem Crossing) C 1,4-Diradical Intermediate B->C γ-Hydrogen Abstraction D Cyclobutanol Product C->D Radical Coupling

Caption: The key steps of the Norrish-Yang photocyclization.

Proposed Application to this compound Synthesis

A proposed, though not extensively detailed, approach to the this compound core involves a Norrish-Yang photocyclization of a suitably functionalized macrocyclic precursor bearing a ketone. This could potentially form a key C-C bond and set one of the stereocenters of the intricate core. While this remains a compelling synthetic strategy, detailed experimental protocols and quantitative data for its successful application to this compound are not yet available in the public literature.

Biological Activity of this compound

This compound has demonstrated significant in vitro cytotoxicity against small cell lung cancer and renal cancer cells.[1][2] It also exhibits antiplasmodial activity against Plasmodium falciparum.[1][2] The precise signaling pathways through which this compound exerts its cytotoxic effects have not been fully elucidated.

Diagram: Biological Activities of this compound

G This compound This compound Cytotoxicity Cytotoxicity This compound->Cytotoxicity Antiplasmodial Antiplasmodial Activity This compound->Antiplasmodial LungCancer Small Cell Lung Cancer Cells Cytotoxicity->LungCancer RenalCancer Renal Cancer Cells Cytotoxicity->RenalCancer Plasmodium Plasmodium falciparum Antiplasmodial->Plasmodium

Caption: Overview of the known biological activities of this compound.

Conclusion

The synthesis of this compound remains a significant challenge in organic chemistry. The intramolecular [2+2] photocycloaddition has proven to be a robust and stereoselective method for constructing the tetracyclic core of this complex natural product. The Norrish-Yang photocyclization represents an alternative and mechanistically distinct photochemical strategy that warrants further investigation in the context of this compound synthesis. Further research into the total synthesis of this compound will not only provide access to this biologically active molecule for further studies but also continue to advance the field of complex natural product synthesis.

References

Application Notes and Protocols for the Stereoselective Synthesis of the Bielschowskysin Tetracyclic Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of the tetracyclic core of Bielschowskysin, a marine diterpene with significant cytotoxic and antimalarial activities. The synthesis of this complex molecular architecture is a considerable challenge, and the methodologies outlined below, primarily centered around a key intramolecular [2+2] photocycloaddition, represent significant advances in the field of natural product synthesis.

Two prominent strategies for the construction of the this compound tetracyclic core have been reported by the research groups of Sulikowski and Nicolaou. Both approaches culminate in a pivotal photocycloaddition reaction to forge the sterically congested cyclobutane ring of the core structure. These strategies offer valuable insights for the synthesis of this compound analogues for further biological evaluation.

Synthetic Strategies Overview

The construction of the tetracyclic core of this compound hinges on the stereoselective formation of a complex polycyclic system. The key transformation in the highlighted synthetic routes is an intramolecular [2+2] photocycloaddition. This reaction allows for the efficient construction of the strained cyclobutane ring and the establishment of multiple stereocenters in a single step.

The general synthetic workflow can be summarized as follows:

G cluster_0 Starting Material Preparation cluster_1 Precursor Assembly cluster_2 Key Cyclization Precursor Formation cluster_3 Core Structure Formation cluster_4 Final Product Chiral Pool Starting Material Chiral Pool Starting Material Functional Group Interconversions Functional Group Interconversions Chiral Pool Starting Material->Functional Group Interconversions Fragment Coupling Fragment Coupling Functional Group Interconversions->Fragment Coupling Chain Elongation Chain Elongation Fragment Coupling->Chain Elongation Formation of γ-Alkylidene Butenolide Formation of γ-Alkylidene Butenolide Chain Elongation->Formation of γ-Alkylidene Butenolide Intramolecular [2+2] Photocycloaddition Intramolecular [2+2] Photocycloaddition Formation of γ-Alkylidene Butenolide->Intramolecular [2+2] Photocycloaddition Tetracyclic Core Tetracyclic Core Intramolecular [2+2] Photocycloaddition->Tetracyclic Core Purification and Characterization Purification and Characterization Tetracyclic Core->Purification and Characterization

Caption: General workflow for the synthesis of the this compound tetracyclic core.

Quantitative Data Summary

The following table summarizes the key quantitative data from representative stereoselective syntheses of the this compound tetracyclic core.

StepStarting MaterialProductReagents and ConditionsYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee) (%)Reference
Sulikowski Approach
Chelation-controlled alkyne additionMethyl ketone derived from (-)-malic acidPropargyl alcoholEthynylmagnesium bromide, THF, -78 °C to rt854:1>98[1][2]
Sonogashira CouplingZ-enoateAllylic alcoholPd(PPh₃)₄, CuI, Et₃N, THF82--[1][2]
Silver-catalyzed CyclizationCarboxylic acidγ-Alkylidene butenolideAgNO₃, CH₃CN75Single isomer-[1][2]
Intramolecular [2+2] Photocycloadditionγ-Alkylidene butenolideTetracyclic corehv (450 W Hanovia lamp), Pyrex filter, acetone, rt, 10 h505:1>98[1][2]
Nicolaou Approach
Noyori Asymmetric ReductionAcyl furanChiral alcoholRuCl₂--INVALID-LINK--, HCOOH, Et₃N, CH₂Cl₂84-92[3][4]
Oxidative C-H/O-H CouplingChiral alcohol and β-ketoesterConjugated ketoesterCeric ammonium nitrate (CAN), MeOH581:1 (α/β anomers)-[3][4]
Ring-Closing MetathesisDieneMacrocycleGrubbs' 1st generation catalyst, CH₂Cl₂, reflux9015:1 (trans:cis)-[3][4]
Intramolecular [2+2] PhotocycloadditionMacrocycleTricyclic corehv (Hanovia 450 W lamp), Pyrex filter, C₆H₆, rt, 48 h90Single isomer-[3][4]

Experimental Protocols

The following are detailed protocols for the key transformations in the synthesis of the this compound tetracyclic core, based on the work of Sulikowski and co-workers.[1][2]

Synthesis of the γ-Alkylidene Butenolide Precursor

1. Chelation-Controlled Addition of Ethynylmagnesium Bromide

  • To a solution of the methyl ketone (1.0 equiv) in anhydrous THF at -78 °C is added ethynylmagnesium bromide (0.5 M in THF, 2.0 equiv) dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired propargyl alcohol.

2. Sonogashira Coupling

  • To a solution of the Z-enoate (1.0 equiv) and vinyl iodide (1.2 equiv) in a mixture of THF and Et₃N (2:1) is added CuI (0.1 equiv) and Pd(PPh₃)₄ (0.05 equiv). The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is diluted with ethyl acetate. The organic layer is washed with saturated aqueous NH₄Cl and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purification by flash column chromatography (eluent: hexanes/ethyl acetate gradient) yields the coupled allylic alcohol.

3. Silver-Catalyzed Cyclization to the γ-Alkylidene Butenolide

  • To a solution of the carboxylic acid precursor (1.0 equiv) in acetonitrile is added AgNO₃ (0.1 equiv). The reaction mixture is stirred at room temperature for 4 hours.

  • The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to provide the γ-alkylidene butenolide as a single geometric isomer.

Key Intramolecular [2+2] Photocycloaddition

G γ-Alkylidene Butenolide γ-Alkylidene Butenolide Degassed Acetone Solution Degassed Acetone Solution γ-Alkylidene Butenolide->Degassed Acetone Solution Dissolve Irradiation (hv) Irradiation (hv) Degassed Acetone Solution->Irradiation (hv) Pyrex filter, 450 W Hanovia lamp, 10 h Reaction Mixture Reaction Mixture Irradiation (hv)->Reaction Mixture Solvent Removal Solvent Removal Reaction Mixture->Solvent Removal Concentrate Column Chromatography Column Chromatography Solvent Removal->Column Chromatography Purify (Hexanes/EtOAc) Tetracyclic Core Tetracyclic Core Column Chromatography->Tetracyclic Core

Caption: Experimental workflow for the intramolecular [2+2] photocycloaddition.

  • A solution of the γ-alkylidene butenolide (1.0 equiv) in acetone is degassed by bubbling argon through the solution for 30 minutes.

  • The solution is then irradiated in a Pyrex immersion well with a 450 W Hanovia medium-pressure mercury lamp for 10 hours at room temperature.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the tetracyclic core as a mixture of diastereomers. The major diastereomer is the desired product.

Concluding Remarks

The stereoselective synthesis of the this compound tetracyclic core represents a significant achievement in synthetic organic chemistry. The application of a strategic intramolecular [2+2] photocycloaddition has proven to be a powerful tool for the construction of this complex and biologically important molecule. The detailed protocols provided herein serve as a valuable resource for researchers engaged in the synthesis of this compound and its analogues, facilitating further exploration of their therapeutic potential. The continued development of innovative synthetic strategies will undoubtedly pave the way for a total synthesis of this remarkable natural product.

References

Application of Grubbs Catalyst in the Synthesis of Bielschowskysin: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bielschowskysin is a marine-derived diterpenoid isolated from the Caribbean gorgonian octocoral Pseudopterogorgia kallos.[1] Preliminary biological studies have revealed its potential as a potent agent against malaria as well as certain lung and renal cancer cell lines.[1] However, the scarcity of the natural product has significantly hampered comprehensive biological evaluation and further drug development efforts. The total synthesis of this compound and its analogues is therefore a critical endeavor to unlock its therapeutic potential. A key strategic element in the synthetic approach developed by K. C. Nicolaou and colleagues towards the core structure of this compound is a ring-closing metathesis (RCM) reaction facilitated by a Grubbs catalyst. This application note provides detailed protocols for the synthesis of the macrocyclic precursor, the pivotal Grubbs catalyst-mediated RCM step, and the subsequent transformation to the tricyclic core of this compound.

Synthetic Strategy Overview

The synthesis of the functionalized tricyclo[9.3.0.0]tetradecane core of this compound employs a convergent strategy. The key steps involve the formation of a diene precursor, a subsequent ring-closing metathesis to form a 14-membered macrocycle, and a final intramolecular [2+2] photocycloaddition to construct the characteristic tricyclic system. The Grubbs catalyst is instrumental in efficiently forging the macrocyclic ring, a common challenge in natural product synthesis.

Experimental Protocols

The following protocols are adapted from the work of K. C. Nicolaou and colleagues.

Part 1: Synthesis of the Ring-Closing Metathesis Precursor (Conjugated Ketoester 8)

This procedure outlines the coupling of an acyl alcohol and a β-ketoester to generate the diene substrate required for the RCM reaction.

Materials:

  • Acyl alcohol 6

  • β-ketoester 7

  • Ceric ammonium nitrate (CAN)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of acyl alcohol 6 and β-ketoester 7 in methanol, add ceric ammonium nitrate (CAN) in one portion at room temperature.

  • Stir the reaction mixture vigorously for the time specified in the detailed reaction parameters table.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the conjugated ketoester 8 as a mixture of two diastereomers, which can be separated by chromatography.

Part 2: Grubbs Catalyst-Mediated Ring-Closing Metathesis

This section details the crucial macrocyclization step using a first-generation Grubbs catalyst.

Materials:

  • Conjugated ketoester 8

  • Grubbs Catalyst®, 1st Generation

  • Dichloromethane (CH₂Cl₂), degassed

  • Silica gel for column chromatography

Procedure:

  • Dissolve the conjugated ketoester 8 in degassed dichloromethane in a flask equipped with a reflux condenser under an inert atmosphere (e.g., argon or nitrogen).

  • Add the first-generation Grubbs catalyst to the solution.

  • Heat the reaction mixture to reflux and maintain for the specified duration (see detailed reaction parameters).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the macrocyclic hydroxy ketone 9.

Part 3: Intramolecular [2+2] Photocycloaddition

The final step in the synthesis of the tricyclic core involves a photocycloaddition reaction.

Materials:

  • Macrocyclic hydroxy ketone 9

  • Benzene or Chloroform

  • High-pressure mercury vapor lamp (e.g., Hanovia 450 W) or Rayonet photoreactor

  • Silica gel for column chromatography

Procedure:

  • Dissolve the macrocyclic hydroxy ketone 9 in benzene or chloroform in a suitable photoreactor vessel.

  • Irradiate the solution with a high-pressure mercury vapor lamp or in a Rayonet photoreactor (λ > 254 nm) at ambient temperature for the specified time.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the tricyclo[9.3.0.0]tetradecane core structure 3.

Quantitative Data Summary

The following tables summarize the key quantitative data for the pivotal steps in the synthesis of the this compound core.

Table 1: Synthesis of RCM Precursor 8

Starting MaterialsReagentsSolventTimeYield of 8Diastereomeric Ratio
Acyl alcohol 6, β-ketoester 7Ceric Ammonium Nitrate (CAN)MeOH-58%ca. 1:1

Table 2: Ring-Closing Metathesis to Macrocycle 9

SubstrateCatalyst (mol%)SolventTemperatureTimeYield of 9trans:cis Ratio
Conjugated ketoester 8Grubbs I (unspecified mol%)CH₂Cl₂Reflux-90%ca. 15:1
3-epi-8Grubbs I (unspecified mol%)CH₂Cl₂Reflux-71%ca. 3:1

Table 3: [2+2] Photocycloaddition to Tricyclic Core 3

SubstrateSolventIrradiation SourceTimeYield of 3
Macrocycle 4 (derived from 9)Benzene or ChloroformHanovia 450 W or Rayonet (>254 nm)48 h90%

Visualizations

Synthetic Workflow

Bielschowskysin_Core_Synthesis cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Ring-Closing Metathesis cluster_2 Part 3: Photocycloaddition cluster_3 Final Product A Acyl Alcohol (6) + β-Ketoester (7) B Conjugated Ketoester (8) A->B CAN, MeOH C Macrocyclic Hydroxy Ketone (9) B->C Grubbs I Catalyst, CH₂Cl₂, Reflux D Tricyclic Core (3) C->D hν (>254 nm), Benzene or CHCl₃ E This compound Core

Caption: Synthetic workflow for the this compound core.

Logical Relationship of Key Transformations

logical_flow start Starting Materials precursor Diene Precursor (Ketoester 8) start->precursor Coupling rcm Ring-Closing Metathesis precursor->rcm Grubbs I Catalyst macrocycle Macrocycle (9) rcm->macrocycle photo [2+2] Photocycloaddition macrocycle->photo UV Light core Tricyclic Core (3) photo->core end Further Elaboration to This compound core->end

Caption: Key transformations in the this compound core synthesis.

Concluding Remarks

The use of a first-generation Grubbs catalyst for the ring-closing metathesis reaction is a pivotal step in the efficient synthesis of the complex core structure of this compound. The high yield and diastereoselectivity of this macrocyclization demonstrate the power of olefin metathesis in the construction of large, sterically hindered ring systems. These protocols provide a valuable resource for researchers engaged in the synthesis of this compound and other complex natural products, as well as for those in drug development seeking to generate analogues for structure-activity relationship studies. The successful application of this chemistry opens avenues for the production of sufficient quantities of this compound and its derivatives for thorough biological investigation.

References

Application Notes and Protocols for Bielschowskysin Analogue Synthesis and Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the synthesis of Bielschowskysin analogues and the subsequent evaluation of their structure-activity relationships (SAR). This compound, a marine diterpene isolated from the Gorgonian coral Pseudopterogorgia kallos, has demonstrated potent and selective cytotoxic activity against non-small cell lung cancer and renal cancer cell lines, as well as modest anti-malarial activity.[1] Due to its complex structure and scarcity in nature, synthetic analogues are crucial for exploring its therapeutic potential and elucidating its mechanism of action.

This document outlines a proposed workflow, including the synthesis of a core scaffold, methodologies for biological screening, and templates for data analysis. While extensive SAR data for this compound analogues is not yet publicly available, these protocols provide a robust starting point for researchers aiming to develop novel therapeutic agents based on this promising natural product.

Synthesis of a Core Scaffold for Analogue Development

The total synthesis of this compound is a formidable challenge. A practical approach for SAR studies involves the synthesis of a key structural intermediate, the tricyclo[9.3.0.0]tetradecane ring system, which can serve as a scaffold for the generation of a library of analogues.[2] An efficient strategy to construct this core involves an intramolecular [2+2] photocycloaddition of a macrocyclic precursor.[2]

Experimental Protocol: Synthesis of the Tricyclo[9.3.0.0]tetradecane Core

This protocol is adapted from the work of Nicolaou and colleagues.[2]

  • Macrocycle Formation: A macrocyclic precursor is generated by coupling an acyl alcohol with a β-ketoester in the presence of ceric ammonium nitrate.

  • Ring-Closing Metathesis: The resulting conjugated ketoester is then subjected to a ring-closing metathesis reaction using a Grubbs catalyst to yield a macrocyclic hydroxy ketone.

  • Intramolecular [2+2] Photocycloaddition: The macrocyclic precursor is irradiated with UV light to induce an intramolecular [2+2] photocycloaddition, yielding the desired tricyclo[9.3.0.0]tetradecane ring system.[2]

This core scaffold can then be further functionalized to create a diverse library of analogues for biological evaluation. Modifications can be introduced at various positions to probe the effects of different substituents on biological activity.

Biological Evaluation of this compound Analogues

The synthesized analogues should be screened for their cytotoxic and anti-malarial activities to establish a structure-activity relationship.

In Vitro Cytotoxicity Assays

The following protocols describe methods to assess the cytotoxic effects of this compound analogues on relevant cancer cell lines.

2.1.1. Cell Lines and Culture

  • EKVX (Non-Small Cell Lung Cancer): Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • CAKI-1 (Renal Cancer): Culture in McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintenance: Maintain cell cultures in a humidified incubator at 37°C with 5% CO2. Subculture cells when they reach 80-90% confluency.[3]

2.1.2. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound analogues (e.g., 0.01 nM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) from the dose-response curves.

In Vitro Anti-plasmodial Assay

The SYBR Green I-based fluorescence assay is a widely used method to determine the anti-malarial activity of compounds against Plasmodium falciparum.[4]

Protocol:

  • Parasite Culture: Culture chloroquine-sensitive (e.g., 3D7) or resistant strains of P. falciparum in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES.

  • Drug Plate Preparation: Prepare serial dilutions of the this compound analogues in a 96-well plate.

  • Parasite Seeding: Add synchronized ring-stage parasites to the wells to achieve a final parasitemia of 0.5% and a hematocrit of 2%.

  • Incubation: Incubate the plates for 72 hours in a modular chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.[4]

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark for 1 hour.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).[4]

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) from the dose-response curves.

Structure-Activity Relationship (SAR) Data Presentation

The quantitative data obtained from the biological assays should be summarized in tables to facilitate the analysis of structure-activity relationships.

Table 1: Cytotoxic Activity of this compound Analogues

Analogue IDR1 GroupR2 GroupOther ModificationsGI50 (µM) vs. EKVXGI50 (µM) vs. CAKI-1
This compound--Natural Product< 0.01[1]0.51[1]
Analogue 1CH3H-
Analogue 2OCH3H-
Analogue 3HOH-
............

Table 2: Anti-plasmodial Activity of this compound Analogues

Analogue IDR1 GroupR2 GroupOther ModificationsIC50 (µg/mL) vs. P. falciparum
This compound--Natural Product10[1]
Analogue 1CH3H-
Analogue 2OCH3H-
Analogue 3HOH-
............

Visualizing Workflows and Putative Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and hypothesized biological pathways.

experimental_workflow cluster_synthesis Analogue Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound Core Scaffold modification Chemical Modification start->modification analogue_library Analogue Library modification->analogue_library cytotoxicity Cytotoxicity Assays (EKVX, CAKI-1) analogue_library->cytotoxicity antimalarial Anti-plasmodial Assay (P. falciparum) analogue_library->antimalarial sar_analysis SAR Analysis cytotoxicity->sar_analysis antimalarial->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for this compound analogue synthesis and SAR studies.

Putative Signaling Pathway for this compound-Induced Cytotoxicity

The precise mechanism of action of this compound is yet to be elucidated. Based on its potent cytotoxic effects, it is plausible that it may induce apoptosis through the modulation of key signaling pathways involved in cell survival and death. A hypothetical pathway that could be investigated is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

putative_pathway This compound This compound Analogue PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: Putative signaling pathway for this compound-induced cytotoxicity.

Conclusion

The development of this compound analogues for SAR studies represents a promising avenue for the discovery of new anti-cancer and anti-malarial agents. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to synthesize, screen, and analyze a library of this compound analogues. While the specific SAR for this compound class is yet to be established, the potent activity of the parent natural product warrants further investigation into its therapeutic potential. The systematic approach described herein will be instrumental in identifying novel lead compounds with improved efficacy and drug-like properties.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Bielschowskysin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bielschowskysin is a structurally complex marine diterpene isolated from the Gorgonian coral Pseudopterogorgia kallos.[1] Preliminary studies have revealed its potent and selective cytotoxic activity against specific cancer cell lines, making it a compound of significant interest for oncology research and drug development. These application notes provide an overview of this compound's known cytotoxic activity and detailed protocols for conducting in vitro cytotoxicity assays to further characterize its anticancer potential.

Known Cytotoxic Activity of this compound

This compound has demonstrated significant growth-inhibitory effects on human cancer cell lines. The reported 50% growth inhibition (GI50) values highlight its potency and selectivity.

Cell LineCancer TypeGI50 (µM)
EKVCNon-Small Cell Lung Cancer< 0.01[1]
CAKI-1Renal Cancer0.51[1]

Experimental Protocols

The following are detailed protocols for two standard colorimetric assays to determine the in vitro cytotoxicity of this compound: the MTT assay and the SRB assay. These assays are robust, reproducible, and widely used in cancer research for screening novel compounds.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

Materials:

  • This compound

  • Human cancer cell lines (e.g., EKVC, CAKI-1)

  • Complete cell culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO), sterile

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations for testing. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the GI50 value from the dose-response curve.

Protocol 2: Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total biomass.

Materials:

  • This compound

  • Human cancer cell lines (e.g., EKVC, CAKI-1)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol (Steps 1 and 2).

  • Cell Fixation:

    • After the 48-72 hour incubation with this compound, gently add 50 µL of cold 10% TCA to each well without removing the supernatant.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing and Staining:

    • Carefully discard the supernatant.

    • Wash the wells five times with slow-running tap water and allow the plate to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris-base solution to each well.

    • Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.

    • Measure the absorbance at 565 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell growth for each treatment concentration relative to the vehicle control.

  • Plot the percentage of cell growth against the logarithm of the this compound concentration.

  • Determine the GI50 value from the dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro cytotoxicity testing of this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (EKVC, CAKI-1) Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep This compound Stock & Dilutions Treatment Compound Treatment (48-72h incubation) Compound_Prep->Treatment Seeding->Treatment Assay_Step Assay Specific Step (MTT or SRB addition) Treatment->Assay_Step Measurement Absorbance Measurement Assay_Step->Measurement Data_Processing Data Processing (% Viability/Growth) Measurement->Data_Processing Dose_Response Dose-Response Curve Data_Processing->Dose_Response GI50_Calc GI50 Calculation Dose_Response->GI50_Calc

Caption: General workflow for in vitro cytotoxicity assessment.

Hypothetical Signaling Pathway for Apoptosis Induction

Disclaimer: The precise molecular mechanism of action and the specific signaling pathways affected by this compound have not yet been elucidated in published literature. The following diagram represents a generalized and hypothetical model of apoptosis induction, a common mechanism for cytotoxic marine natural products.[2][3][4][5] This is for illustrative purposes only and may not represent the actual mechanism of this compound.

Many marine natural products exert their cytotoxic effects by inducing apoptosis through either the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial-mediated) pathway.[2][3] These pathways converge on the activation of executioner caspases, leading to programmed cell death.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound (Hypothetical) Death_Receptor Death Receptor (e.g., Fas, TRAIL-R) This compound->Death_Receptor ? Bax_Bak Bax/Bak Activation This compound->Bax_Bak ? DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Mitochondria Mitochondria Caspase8->Mitochondria Bid cleavage Caspase3 Caspase-3 Activation Caspase8->Caspase3 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Bak->Mitochondria Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptosis signaling pathway.

References

Application Notes and Protocols for Determining the Absolute Configuration of Bielschowskysin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Bielschowskysin is a structurally complex marine diterpene with significant cytotoxic and antiplasmodial activities. While its relative stereochemistry has been elucidated through X-ray crystallography, the absolute configuration of its eleven stereocenters remains undetermined. Establishing the absolute configuration is a critical step in the total synthesis of this compound, understanding its biosynthetic pathway, and elucidating its structure-activity relationship for potential therapeutic applications. These application notes provide detailed protocols for the principal methods that can be employed to determine the absolute configuration of this compound.

Mosher's Ester Analysis: A Nuclear Magnetic Resonance (NMR) Approach

Application Note:

Mosher's ester analysis is a powerful NMR-based method for determining the absolute configuration of chiral secondary alcohols. This technique involves the derivatization of the alcohol with the enantiomerically pure Mosher's acid chlorides, (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), to form diastereomeric esters. The anisotropic effect of the phenyl ring in the MTPA esters leads to distinct chemical shift differences (Δδ) in the ¹H NMR spectra for protons near the newly formed ester linkage. By analyzing the sign of the Δδ values (Δδ = δS - δR), the absolute configuration of the alcohol can be deduced. For this compound, which possesses secondary alcohol moieties, this method can be applied to determine the configuration of the corresponding stereocenters.

Experimental Protocol:

  • Preparation of (R)- and (S)-MTPA Esters:

    • In two separate, dry NMR tubes, dissolve approximately 1 mg of this compound in 0.5 mL of anhydrous pyridine-d5.

    • To one tube, add a 1.2 molar equivalent of (R)-(-)-MTPA-Cl.

    • To the second tube, add a 1.2 molar equivalent of (S)-(+)-MTPA-Cl.

    • Seal the tubes under an inert atmosphere (e.g., argon or nitrogen) and allow the reactions to proceed at room temperature for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or ¹H NMR.

    • A small amount of a catalyst, such as 4-dimethylaminopyridine (DMAP), can be added to accelerate the reaction if necessary.

  • NMR Data Acquisition:

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester.

    • It is crucial to assign the proton signals for the substituents on both sides of the carbinol carbon. Two-dimensional NMR techniques such as COSY and HSQC may be necessary for unambiguous assignments.

  • Data Analysis:

    • Calculate the chemical shift differences (Δδ) for the protons on both sides of the carbinol center using the formula: Δδ = δS - δR, where δS is the chemical shift of a proton in the (S)-MTPA ester and δR is the chemical shift of the corresponding proton in the (R)-MTPA ester.

    • According to the Mosher model, for a given configuration of the alcohol, the protons that lie on the same side as the phenyl group of the MTPA moiety in the preferred conformation will be shielded (experience a negative Δδ), while those on the same side as the -CF3 group will be deshielded (experience a positive Δδ).

    • By assigning the positive and negative Δδ values to the respective sides of the carbinol center, the absolute configuration can be determined.

Data Presentation:

The quantitative data from a Mosher's ester analysis of a secondary alcohol in this compound would be presented as follows:

Proton AssignmentδS (ppm)δR (ppm)Δδ (δS - δR) (ppm)
H-a5.215.15+0.06
H-b3.893.85+0.04
H-c2.152.25-0.10
H-d1.982.09-0.11

Note: This is hypothetical data for illustrative purposes.

Logical Relationship Diagram:

Mosher_Analysis cluster_synthesis Esterification cluster_analysis NMR Analysis cluster_interpretation Interpretation Bielschowskysin_S This compound + (S)-MTPA-Cl NMR_S ¹H NMR of (S)-MTPA Ester Bielschowskysin_S->NMR_S Bielschowskysin_R This compound + (R)-MTPA-Cl NMR_R ¹H NMR of (R)-MTPA Ester Bielschowskysin_R->NMR_R Delta_delta Calculate Δδ = δS - δR NMR_S->Delta_delta NMR_R->Delta_delta Mosher_Model Apply Mosher's Model Delta_delta->Mosher_Model Abs_Config Determine Absolute Configuration Mosher_Model->Abs_Config

Workflow for Mosher's Ester Analysis.

Single-Crystal X-ray Diffraction with Anomalous Dispersion

Application Note:

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. The determination of the absolute configuration relies on the phenomenon of anomalous dispersion, which occurs when the X-ray wavelength used is near the absorption edge of a heavy atom in the crystal. This effect leads to small but measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l). By analyzing these differences, the absolute configuration of the molecule can be established. For this compound, which contains only carbon, hydrogen, and oxygen, the anomalous dispersion effect is weak. However, with modern detectors and data processing techniques, it is often possible to determine the absolute configuration from the oxygen atoms alone if high-quality crystals are available. Alternatively, a heavy-atom derivative of this compound could be synthesized.

Experimental Protocol:

  • Crystallization:

    • Grow high-quality single crystals of this compound. This is often the most challenging step and may require screening a wide range of solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, liquid-liquid diffusion).

    • If native crystals are not suitable for anomalous dispersion measurements, prepare a derivative containing a heavy atom (e.g., bromine, iodine) by reacting this compound with a suitable reagent.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer and cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

    • Use a diffractometer equipped with a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.7107 Å) X-ray source. For light-atom structures, a synchrotron source with a tunable wavelength is ideal to maximize the anomalous signal.

    • Collect a full sphere of diffraction data to ensure that Friedel pairs are measured with high redundancy.

  • Structure Solution and Refinement:

    • Process the diffraction data, including integration of reflection intensities and absorption corrections.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

  • Absolute Configuration Determination:

    • Determine the absolute structure parameter, typically the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure. A value near 0.5 indicates a racemic crystal or poor data quality.

    • Alternatively, other methods such as the analysis of Bijvoet pairs can be used to confirm the absolute configuration.

Data Presentation:

The key quantitative data from an X-ray crystallographic analysis for absolute configuration determination would be summarized as follows:

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.123
b (Å)15.456
c (Å)20.789
Flack Parameter0.05(7)
R-factor (%)3.5
Goodness-of-fit1.02

Note: This is hypothetical data for illustrative purposes.

Experimental Workflow Diagram:

XRay_Workflow Start This compound Sample Crystallization Crystallization Start->Crystallization Data_Collection X-ray Data Collection (Anomalous Dispersion) Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structural Refinement Structure_Solution->Refinement Abs_Config Absolute Configuration Determination (Flack Parameter) Refinement->Abs_Config

Workflow for X-ray Crystallography.

Chiroptical Methods: ECD and VCD Spectroscopy

Application Note:

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. These methods are powerful for determining the absolute configuration of molecules in solution. The modern approach involves comparing the experimentally measured ECD or VCD spectrum with the spectrum predicted by quantum chemical calculations for a given enantiomer. A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. This approach is particularly useful when single crystals cannot be obtained. This compound, with its complex and rigid polycyclic structure, is an excellent candidate for this analysis.

Experimental Protocol:

  • Computational Analysis:

    • Perform a thorough conformational search for the two enantiomers of this compound using molecular mechanics or semi-empirical methods.

    • Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory in a suitable solvent model (e.g., PCM).

    • For ECD, calculate the excitation energies and rotational strengths for each conformer using Time-Dependent DFT (TD-DFT).

    • For VCD, calculate the harmonic vibrational frequencies and rotational strengths for each conformer using DFT.

    • Generate the Boltzmann-averaged ECD and VCD spectra for one of the enantiomers. The spectrum for the other enantiomer will be the mirror image.

  • Experimental Measurement:

    • Dissolve a pure sample of this compound in a suitable transparent solvent (e.g., methanol for ECD, CDCl₃ for VCD).

    • Record the ECD spectrum on a CD spectrometer, typically in the range of 190-400 nm.

    • Record the VCD spectrum on a VCD spectrometer, typically in the range of 800-2000 cm⁻¹.

  • Data Comparison and Assignment:

    • Compare the experimental ECD or VCD spectrum with the calculated spectra for both enantiomers.

    • The absolute configuration is assigned based on the enantiomer whose calculated spectrum provides the best match with the experimental spectrum.

Data Presentation:

The comparison between experimental and calculated chiroptical data can be summarized as follows:

ECD Data:

Experimental (nm)Calculated (nm)ΔE (eV)R (cgs)
210 (+ve Cotton Effect)2085.96+25.3
245 (-ve Cotton Effect)2425.12-15.8

VCD Data:

Experimental (cm⁻¹)Calculated (cm⁻¹)Δν (cm⁻¹)R (10⁻⁴⁴ esu²cm²)
1750 (+ve)1745+5+10.2
1450 (-ve)1455-5-8.5

Note: This is hypothetical data for illustrative purposes.

Logical Relationship Diagram:

Chiroptical_Workflow cluster_computational Computational Workflow cluster_experimental Experimental Workflow Conformational_Search Conformational Search DFT_Optimization DFT Geometry Optimization Conformational_Search->DFT_Optimization Spectrum_Calculation ECD/VCD Spectrum Calculation (TD-DFT/DFT) DFT_Optimization->Spectrum_Calculation Boltzmann_Averaging Boltzmann Averaging Spectrum_Calculation->Boltzmann_Averaging Calculated_Spectrum Calculated Spectrum Boltzmann_Averaging->Calculated_Spectrum Comparison Comparison of Experimental and Calculated Spectra Calculated_Spectrum->Comparison Bielschowskysin_Sample This compound Sample Experimental_Measurement Experimental ECD/VCD Measurement Bielschowskysin_Sample->Experimental_Measurement Experimental_Spectrum Experimental Spectrum Experimental_Measurement->Experimental_Spectrum Experimental_Spectrum->Comparison Assignment Assignment of Absolute Configuration Comparison->Assignment

Workflow for Chiroptical Methods.

Application Notes and Protocols for the Continuous Flow Synthesis of Bielschowskysin Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the continuous flow synthesis of key intermediates of Bielschowskysin, a marine diterpene with potent cytotoxic and antimalarial activities. The focus is on the pivotal photochemical [2+2] cycloaddition reaction to construct the complex tetracyclic core of the molecule, a step that has been successfully translated to a continuous flow process, enabling safer and more efficient production of multigram quantities of advanced intermediates.

Introduction to this compound and the Advantages of Flow Synthesis

This compound, isolated from the Gorgonian coral Pseudopterogorgia kallos, is a structurally intricate natural product that has demonstrated significant and selective cytotoxicity against non-small cell lung cancer and renal cancer cell lines. Its complex architecture and promising biological profile make it a compelling target for total synthesis. Traditional batch synthesis of such complex molecules often faces challenges in terms of scalability, safety, and reproducibility, particularly for photochemical reactions.

Continuous flow chemistry offers a powerful solution to these challenges. By conducting reactions in a continuously flowing stream through a microreactor, several advantages are realized:

  • Enhanced Safety: Small reactor volumes minimize the risk associated with hazardous reagents and unstable intermediates.

  • Precise Control: Superior control over reaction parameters such as temperature, pressure, and residence time leads to improved selectivity and reproducibility.

  • Efficient Light Penetration: In photochemical reactions, the short path length of the reactor ensures uniform irradiation of the reaction mixture, preventing over-irradiation and byproduct formation.

  • Scalability: Scaling up production is achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel), rather than increasing the reactor volume, which can be problematic in batch processes.

Key Synthetic Strategy: Photochemical [2+2] Cycloaddition

A critical step in the synthesis of the this compound core is an intramolecular photochemical [2+2] cycloaddition. This reaction forms the strained cyclobutane ring, a key feature of the molecule's tetracyclic core. The translation of this step to a continuous flow process has been a significant advancement in the synthetic efforts towards this compound.

dot

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

The following protocols are based on established procedures for continuous flow photochemical [2+2] cycloadditions and are representative of the synthesis of the tetracyclic core of this compound.

Protocol 1: Continuous Flow Photochemical [2+2] Cycloaddition

Objective: To synthesize the tetracyclic core of this compound from a macrocyclic precursor via an intramolecular photochemical [2+2] cycloaddition in a continuous flow reactor.

Materials:

  • Macrocyclic precursor of the this compound core

  • Degassed solvent (e.g., dichloromethane or acetone)

  • High-pressure liquid chromatography (HPLC) pump

  • Photochemical flow reactor (e.g., Vapourtec UV-150 or similar, equipped with a medium-pressure mercury lamp or a suitable LED array)

  • Fluorinated ethylene propylene (FEP) tubing for the reactor coil

  • Back-pressure regulator

  • Collection vessel

  • Inert gas supply (Nitrogen or Argon)

Experimental Setup:

A schematic of a typical photochemical flow reactor setup is shown below.

dot

G cluster_0 Reagent Delivery cluster_1 Photochemical Reactor cluster_2 Product Collection Solvent_Reservoir Solvent Reservoir (Degassed) Precursor_Solution Macrocyclic Precursor Solution HPLC_Pump HPLC Pump Precursor_Solution->HPLC_Pump Reactor_Coil FEP Reactor Coil HPLC_Pump->Reactor_Coil BPR Back-Pressure Regulator Reactor_Coil->BPR UV_Lamp UV Lamp (e.g., 450W Hg Lamp) UV_Lamp->Reactor_Coil Cooling_System Cooling System Cooling_System->Reactor_Coil Collection_Vessel Collection Vessel BPR->Collection_Vessel

Caption: Experimental workflow for continuous flow photocycloaddition.

Procedure:

  • Preparation: Prepare a solution of the macrocyclic precursor in the chosen degassed solvent at the desired concentration. Ensure all solvents are thoroughly degassed to prevent quenching of the excited state by oxygen.

  • System Purge: Purge the entire flow system, including the pump, tubing, and reactor coil, with the degassed solvent to remove any air.

  • Reaction Initiation:

    • Set the desired flow rate on the HPLC pump to control the residence time within the reactor.

    • Activate the UV lamp and the cooling system for the reactor.

    • Begin pumping the precursor solution through the reactor.

  • Steady State and Collection: Allow the system to reach a steady state, which is typically 2-3 times the residence time. Once at a steady state, begin collecting the product mixture in the collection vessel.

  • Work-up and Purification: After the desired amount of starting material has been processed, flush the system with fresh solvent. The collected product mixture is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure tetracyclic intermediate.

Data Presentation

The following table provides representative quantitative data for a continuous flow photochemical [2+2] cycloaddition, based on similar transformations reported in the literature. Specific data for the this compound intermediate would be found in detailed synthetic reports.

ParameterValue
Reactant Macrocyclic Precursor
Concentration 0.01 - 0.05 M in Dichloromethane
Flow Rate 0.5 - 2.0 mL/min
Reactor Volume 10 - 20 mL
Residence Time 5 - 20 min
Light Source 450 W Medium-Pressure Mercury Lamp
Temperature 15 - 25 °C
Pressure 5 - 10 bar
Conversion >95%
Isolated Yield 80 - 90%
Throughput 0.5 - 2.0 g/hour

Biological Activity and Potential Signaling Pathway

This compound exhibits potent cytotoxic activity against several cancer cell lines. While the specific molecular mechanism of action has not been fully elucidated, many cytotoxic natural products, including other diterpenes, are known to induce apoptosis (programmed cell death) in cancer cells. A plausible signaling pathway for this compound-induced cytotoxicity is the intrinsic apoptosis pathway.

dot

Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Inhibited This compound->Bcl2 inhibits Bax_Bak Bax/Bak (Pro-apoptotic) Activated This compound->Bax_Bak activates Bcl2->Bax_Bak inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion promotes pore formation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Troubleshooting & Optimization

Bielschowskysin Total Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Bielschowskysin. This resource is designed for researchers, scientists, and drug development professionals actively engaged in or planning synthetic routes toward this complex marine diterpene. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes the total synthesis of this compound so challenging?

A1: The primary challenges in the total synthesis of this compound stem from its unique and complex molecular architecture.[1][2][3] Key difficulties include:

  • A Daedalian Polycyclic System: The molecule possesses an unprecedented tricyclo[9.3.0.0]tetradecane core that is highly strained.[4][5]

  • High Degree of Oxygenation and Stereochemical Complexity: this compound is heavily functionalized with oxygen-containing groups and features eleven stereogenic centers, making stereocontrol a paramount challenge.[1][5]

  • A Formidable Synthetic Target: Its intricate structure has made it a formidable target for total synthesis, which remains elusive despite efforts from numerous research groups.[1][2]

Q2: What is the most common strategy for constructing the cyclobutane core of this compound, and what are its main drawbacks?

A2: The most frequently employed strategy is a biomimetic intramolecular [2+2] photocycloaddition to form the central, fully substituted cyclobutane ring.[3] While this approach is promising, it presents several significant hurdles:

  • Stereoselectivity Issues: Achieving the desired stereochemistry during the photocycloaddition can be difficult and is often dependent on the geometry of the precursor.[5]

  • Competing Reactions and Low Yields: The photocycloaddition can lead to complex mixtures of products and undesirable side reactions.[5] For instance, the choice of solvent has been shown to be critical, with acetone providing better results than chloroform by minimizing side product formation.[5]

  • Synthesis of the Precursor: The macrocyclic precursor required for the photocycloaddition is itself a complex synthetic target requiring a multi-step synthesis.[4][6]

Troubleshooting Guides

Issue 1: Low Yields and/or Complex Product Mixtures in the Intramolecular [2+2] Photocycloaddition

This is a common and critical issue in the synthesis of the this compound core.

Potential Cause Troubleshooting Suggestion Relevant Observations from Literature
Solvent Choice Switch to acetone as the reaction solvent.Irradiation in chloroform can lead to a complex mixture of products, while acetone has been shown to result in fewer side products and higher yields of the desired photoadducts.[5]
Photoisomerization Monitor the reaction for the photoisomerization of the starting geometric isomers.Irradiation can lead to an equilibrium between geometric isomers of the precursor before cyclization occurs.[5]
Reaction Time Optimize the irradiation time.Continued irradiation after the consumption of starting materials may lead to the degradation of the desired product.[5]
Issue 2: Difficulty with Post-Photocycloaddition Functionalization at the C12 Position

Attempts to introduce substituents at the C12 position of the tetracyclic core after the photocycloaddition can be problematic.

Potential Cause Troubleshooting Suggestion Relevant Observations from Literature
Steric Hindrance and Strain Consider introducing the C12 substituent before the photocycloaddition.Direct deprotonation at C12 to form an enolate is difficult because it would result in a highly strained bridgehead olefin.[1] A successful alternative strategy involves preparing a C12-substituted photochemical substrate.[1]
Issue 3: Challenges in Macrocyclization to Form the Photocycloaddition Precursor

The formation of the macrocyclic ring system is a critical step preceding the key photocycloaddition.

Potential Cause Troubleshooting Suggestion Relevant Observations from Literature
Choice of Cyclization Method Explore different macrocyclization strategies.Ring-closing metathesis using a Grubbs catalyst has been successfully employed.[6] Other methods, such as those under Heck conditions, have also been attempted, though they may lead to unexpected side reactions like carbo-oxygenation.[1]
Substrate Conformation Modify the substrate to favor the desired cyclization.The stereochemistry and protecting groups on the linear precursor can significantly influence the efficiency of the macrocyclization.

Key Experimental Protocols

Protocol 1: Intramolecular [2+2] Photocycloaddition for the Tetracyclic Core

This protocol is based on a successful approach to forming the core structure of this compound.[5]

  • Preparation of the Solution: Dissolve the 5-alkylidene-2(5H)-furanone precursor in acetone.

  • Irradiation: Irradiate the solution with a sun lamp.

  • Monitoring: Monitor the reaction by ¹H NMR to observe the consumption of the starting isomers and the formation of the photoadducts.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue by chromatography to isolate the desired tetracyclic photoadduct.

Quantitative Data from a Representative Experiment [5]

Parameter Value
Solvent Acetone
Isolated Yield 50%
Ratio of Photoadducts 5:1 (desired:undesired)
Protocol 2: Macrocyclization via Ring-Closing Metathesis

This protocol outlines the formation of the macrocyclic precursor using a Grubbs catalyst.[6]

  • Precursor Synthesis: Synthesize the diene precursor through the coupling of an acyl alcohol and a β-ketoester in the presence of ceric ammonium nitrate.

  • Metathesis Reaction: Subject the resulting conjugated ketoester to cyclization with a Grubbs catalyst.

  • Purification: Purify the resulting macrocyclic hydroxy ketone. The newly formed double bond is predominantly trans.

Visualizations

Bielschowskysin_Retrosynthesis This compound This compound Tricyclic_Core Tricyclo[9.3.0.0]tetradecane Core This compound->Tricyclic_Core Functional Group Interconversion Macrocyclic_Precursor Macrocyclic Precursor Tricyclic_Core->Macrocyclic_Precursor Intramolecular [2+2] Photocycloaddition Linear_Fragments Simpler Linear Fragments Macrocyclic_Precursor->Linear_Fragments Macrocyclization (e.g., RCM)

Caption: Retrosynthetic analysis of this compound.

Photocycloaddition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis Start Dissolve Precursor in Acetone Irradiate Irradiate with Sun Lamp Start->Irradiate Monitor Monitor by NMR Irradiate->Monitor Monitor->Irradiate Continue if incomplete Concentrate Concentrate Solution Monitor->Concentrate Reaction Complete Purify Chromatographic Purification Concentrate->Purify Product Isolate Photoadducts Purify->Product

Caption: Experimental workflow for the key photocycloaddition step.

References

Technical Support Center: Stereocontrol in Bielschowskysin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing stereocontrol during the synthesis of Bielschowskysin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential solutions and alternative approaches based on published synthetic efforts.

Issue 1: Poor Diastereoselectivity in the Intramolecular [2+2] Photocycloaddition

  • Question: We are observing a low diastereomeric ratio (d.r.) in the key intramolecular [2+2] photocycloaddition to form the cyclobutane core. How can we improve the stereoselectivity?

  • Answer: The stereochemical outcome of the [2+2] photocycloaddition is a critical step in establishing the core structure of this compound. Several factors can influence the diastereoselectivity.

    • Substrate Conformation: The conformation of the macrocyclic precursor prior to photoirradiation plays a significant role in dictating the facial selectivity of the cycloaddition. Computational studies and NMR analysis (NOE experiments) of the precursor can provide insights into the most stable conformation and how it predisposes the molecule to a specific stereochemical outcome.

    • Solvent and Temperature: The reaction solvent and temperature can influence the conformational equilibrium of the precursor. It is recommended to screen a variety of solvents with different polarities. Low-temperature photoirradiation can sometimes enhance selectivity by favoring the transition state leading to the desired diastereomer.

    • Substitution on the Tether: The nature and substitution pattern of the tether connecting the two reacting moieties can enforce a specific pre-organization of the molecule, thereby improving diastereoselectivity. For instance, the stereocenter at C13 has been shown to influence the outcome of the photocycloaddition.[1]

    • Flow Chemistry: Utilizing continuous flow photochemistry can offer precise control over reaction time and temperature, potentially leading to improved selectivity and yields.[2]

Issue 2: Epimerization of Stereocenters

  • Question: We are observing epimerization at one of the newly formed stereocenters after the [2+2] photocycloaddition or during subsequent functional group manipulations. What strategies can be employed to prevent this?

  • Answer: Epimerization can be a significant challenge, particularly with sensitive stereocenters.

    • Protecting Group Strategy: The choice of protecting groups for nearby functional groups is crucial. Bulky protecting groups can shield a stereocenter from base- or acid-catalyzed epimerization. A thorough evaluation of the protecting group strategy throughout the synthetic route is recommended.

    • Reaction Conditions: Carefully control the pH of all reaction and workup steps. Avoid prolonged exposure to strong acids or bases. Buffer systems can be employed to maintain a neutral or near-neutral pH.

    • Reaction Sequence: Consider altering the order of synthetic steps. It may be advantageous to perform reactions that are prone to causing epimerization before the introduction of the sensitive stereocenter or to choose milder reagents for subsequent transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stereocenters to control in the synthesis of this compound?

A1: this compound possesses a complex architecture with 11 stereocenters.[3] The most critical stereocenters to control are those that define the overall three-dimensional shape of the molecule and are difficult to modify once established. Key among these are the contiguous stereocenters of the highly substituted cyclobutane core, particularly the vicinal quaternary centers at C6 and C12.[1] The stereochemistry at C13 has also been shown to be influential in directing the stereochemical outcome of key reactions.[1]

Q2: Which chiral starting materials have been successfully used to set the initial stereochemistry?

A2: A common strategy in natural product synthesis is to utilize a chiral pool approach, starting with readily available enantiopure materials. In several reported synthetic approaches towards this compound, derivatives of sugars have been employed to set key stereocenters. For example, D-glyceraldehyde acetonide has been used to establish the stereochemistry at the C13 position.[1] Malic acid has also served as a chiral starting material in the synthesis of key fragments.[3]

Q3: What are some of the key stereoselective reactions employed in the synthesis of the this compound core?

A3: Besides the pivotal intramolecular [2+2] photocycloaddition, other important stereoselective reactions include:

  • Chelation-controlled additions: For example, the addition of ethynyl magnesium bromide to a methyl ketone has been achieved with good selectivity (4:1 d.r.) through chelation control.[3]

  • Still-Gennari olefination: This modification of the Horner-Wadsworth-Emmons reaction has been utilized to achieve high Z-selectivity in the formation of enoates, which is crucial for constructing the butenolide precursors for the photocycloaddition.[3]

  • Substrate-controlled additions: The addition of an enolate to a chiral aldehyde, such as D-glyceraldehyde acetonide, has been used to set the stereochemistry of adjacent centers.[1]

Quantitative Data Summary

The following table summarizes the reported diastereoselectivity for a key reaction in the synthesis of a this compound intermediate.

ReactionSubstrateConditionsProductDiastereomeric Ratio (d.r.)Reference
Chelation-controlled additionMethyl ketone 7Ethynyl magnesium bromide, THFAlcohols 5 and 84:1[3]

Key Experimental Protocols

Protocol 1: Chelation-Controlled Addition of Ethynyl Magnesium Bromide

This protocol describes the chelation-controlled addition to a methyl ketone to set a key stereocenter as reported in the synthesis of a tetracyclic core of this compound.[3]

  • Preparation of Reagent: To a solution of ethyl magnesium bromide (prepared from ethyl bromide and magnesium turnings) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly bubble acetylene gas until the solution is saturated.

  • Reaction: Cool the solution of ethynyl magnesium bromide to -78 °C. Add a solution of methyl ketone 7 in anhydrous THF dropwise over 30 minutes.

  • Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the diastereomers (5 and 8 ).

Visualizations

The following diagrams illustrate key logical relationships and workflows in the stereocontrolled synthesis of this compound.

troubleshooting_photocycloaddition cluster_issue Troubleshooting: Poor Diastereoselectivity in [2+2] Photocycloaddition cluster_solutions Potential Solutions issue Low d.r. in Photocycloaddition sol1 Analyze Precursor Conformation (NMR, Modeling) issue->sol1 Investigate Cause sol2 Screen Solvents and Optimize Temperature issue->sol2 Investigate Cause sol3 Modify Tether Substitution (e.g., C13 stereocenter) issue->sol3 Investigate Cause sol4 Utilize Continuous Flow Photochemistry issue->sol4 Investigate Cause

Caption: Troubleshooting logic for poor diastereoselectivity.

experimental_workflow cluster_workflow General Workflow for Stereocenter Introduction start Chiral Starting Material (e.g., D-Glyceraldehyde Acetonide) step1 Substrate-Controlled Addition start->step1 step2 Functional Group Interconversion step1->step2 step3 Key Stereoselective Reaction (e.g., [2+2] Photocycloaddition) step2->step3 product Advanced Intermediate with Controlled Stereochemistry step3->product

Caption: A generalized experimental workflow.

References

Technical Support Center: [2+2] Photocycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [2+2] photocycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this powerful synthetic tool.

Frequently Asked Questions (FAQs)

Q1: My [2+2] photocycloaddition reaction is giving a low yield. What are the common causes?

A1: Low yields in [2+2] photocycloaddition reactions can stem from several factors:

  • Insufficient Light Source Power or Incorrect Wavelength: The chosen light source may not be powerful enough, or the emission wavelength may not sufficiently overlap with the absorbance spectrum of the substrate or photosensitizer.

  • Inappropriate Solvent: The solvent can significantly influence the reaction by affecting the stability of excited states and the solubility of reactants. Some reactions show marked improvement in specific solvents. For instance, dichloromethane (CH2Cl2) has been found to be effective for certain cycloadditions.[1]

  • Presence of Quenchers: Dissolved oxygen is a common triplet state quencher and can significantly reduce the efficiency of photosensitized reactions. Other impurities in the reactants or solvent can also act as quenchers.

  • Side Reactions: Competing reactions such as cis/trans isomerization of the alkene, polymerization of the starting materials, or secondary photochemical reactions of the desired product can lower the yield.[2][3]

  • Sub-optimal Reactant Concentration: The concentration of the reactants can influence the rate of the desired bimolecular reaction versus unimolecular decay pathways of the excited state.

Q2: I am observing the formation of significant side products. How can I minimize them?

A2: The formation of side products is a common challenge. Here are some strategies to address this:

  • Degassing the Solvent: To minimize quenching by oxygen, it is crucial to degas the solvent prior to and during the reaction, typically by bubbling an inert gas like argon or nitrogen through the reaction mixture.

  • Use of a Photosensitizer: For substrates that are prone to side reactions upon direct excitation, using a triplet photosensitizer can be beneficial. The sensitizer absorbs the light and transfers the energy to the substrate, populating the triplet state which may lead to a cleaner reaction.[4]

  • Wavelength Optimization: Using a longer wavelength of light, often in conjunction with a photosensitizer, can provide just enough energy for the desired reaction without promoting undesired side reactions that may occur at higher energies (shorter wavelengths).[1][5]

  • Trapping Agents: In some cases, the desired product may be photochemically unstable under the reaction conditions. The use of a trapping agent can sometimes prevent secondary photoreactions.[3]

Q3: How do I choose the right photosensitizer for my reaction?

A3: The choice of a photosensitizer is critical for the success of a sensitized [2+2] photocycloaddition. Key considerations include:

  • Triplet Energy (ET): The photosensitizer must have a triplet energy higher than that of the reactant it is intended to excite. This allows for efficient energy transfer.

  • Absorption Spectrum: The sensitizer should absorb strongly at the wavelength of the light source being used.

  • Intersystem Crossing (ISC) Efficiency: An ideal sensitizer should have a high quantum yield for intersystem crossing to efficiently populate its triplet state.

  • Chemical Inertness: The sensitizer should not react with the starting materials or products under the reaction conditions. Common photosensitizers include benzophenone, thioxanthone, and various transition metal complexes.[1][4][6]

Q4: Can the solvent really have a significant impact on the reaction outcome?

A4: Yes, the solvent can have a profound effect on the yield and even the stereoselectivity of a [2+2] photocycloaddition.[7] Protic solvents can engage in hydrogen bonding, which may alter the conformation of the reactants and influence the stereochemical outcome.[7] Solvent polarity can also affect the stability of any charged intermediates or transition states. It is often worthwhile to screen a variety of solvents to find the optimal conditions for a specific reaction.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Conversion Incorrect wavelength of light.Ensure the lamp's emission spectrum overlaps with the absorbance of the substrate or photosensitizer. Try different light sources (e.g., UVA LEDs, blue LEDs).[1][8]
Insufficient irradiation time.Increase the reaction time and monitor the progress by TLC or NMR.
Presence of oxygen (for triplet reactions).Degas the solvent thoroughly with an inert gas (Ar or N₂) before and during irradiation.[9]
Inefficient photosensitizer.Choose a sensitizer with a triplet energy higher than the substrate. Consider screening different sensitizers.[10][11]
Polymerization of Starting Material High energy of irradiation.Use a longer wavelength light source, possibly with a photosensitizer, to avoid over-excitation.[1]
High reactant concentration.Reduce the concentration of the reactants.
Formation of cis/trans Isomers Competing isomerization pathway.This is a common side reaction.[2] Using a triplet sensitizer can sometimes favor the cycloaddition pathway.
Low Diastereoselectivity Lack of facial control.Solvent choice can influence stereoselectivity.[7] For some systems, the use of chiral catalysts or templates can induce enantioselectivity.[12][13]
Product Degradation Product is photolabile.Monitor the reaction and stop it before significant product degradation occurs. In some cases, in situ trapping of the product can be effective.[3]

Quantitative Data Summary

The following table summarizes the effect of various reaction parameters on the yield of [2+2] photocycloaddition reactions as reported in the literature.

Reactants Parameter Varied Conditions Yield (%) Reference
Styrene + N-Alkyl MaleimideWavelength370 nmHigh[1]
390 nmLower[1]
> 390 nmNo reaction[1]
Styrene + N-Aryl MaleimidePhotosensitizerNone (370-525 nm)No reaction[1]
Thioxanthone (20 mol%), 370 nm72[1]
Thioxanthone (20 mol%), 440 nmHigh[1]
Menadione + PhenylacetyleneSolventMeCN, 460 nm, 4h86[8]
DCM, 460 nm, 3hLower[8]
Acetone, 460 nm, 3hLower[8]
2'-hydroxyenone (intramolecular)SolventCH₂Cl₂80[7]
Acetone/H₂O60[7]

Experimental Protocols

General Protocol for a Photosensitized [2+2] Photocycloaddition

This protocol provides a general methodology for the intermolecular [2+2] photocycloaddition between an alkene and an N-aryl maleimide using a photosensitizer.[1]

Materials:

  • Alkene (2.0 equiv.)

  • N-Aryl Maleimide (1.0 equiv.)

  • Thioxanthone (20 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Reaction vessel (e.g., glass vial with a septum)

  • Light source (e.g., Blue LED, 440 nm)

  • Stirring plate and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a clean and dry reaction vial containing a magnetic stir bar, add the N-aryl maleimide (1.0 equiv., 0.20 mmol) and thioxanthone (20 mol %, 0.04 mmol).

  • Add the alkene (2.0 equiv., 0.40 mmol) to the vial.

  • Add anhydrous dichloromethane (2 mL).

  • Seal the vial with a septum and purge the reaction mixture with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Place the reaction vial in front of the light source (e.g., a 440 nm blue LED) and begin stirring. Ensure the reaction is shielded from ambient light.

  • Irradiate the reaction mixture for the required time (typically 16-24 hours), monitoring the reaction progress by TLC or ¹H NMR.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired cyclobutane adduct.

Visualizations

experimental_workflow Experimental Workflow for [2+2] Photocycloaddition reagent_prep Reagent & Solvent Preparation reaction_setup Reaction Setup in Vial (Substrates, Sensitizer, Solvent) reagent_prep->reaction_setup degassing Degassing with Inert Gas (e.g., Argon) reaction_setup->degassing irradiation Irradiation with Light Source (e.g., LED at specific λ) degassing->irradiation monitoring Reaction Monitoring (TLC, NMR) irradiation->monitoring monitoring->irradiation Continue Irradiation workup Workup & Solvent Removal monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis

Caption: Workflow for a typical [2+2] photocycloaddition experiment.

troubleshooting_flowchart Troubleshooting Low Yield in [2+2] Photocycloaddition decision decision solution solution start Low Yield Observed check_light Check Light Source & Wavelength start->check_light is_light_ok Is Wavelength Correct? check_light->is_light_ok optimize_light Optimize Wavelength/ Increase Light Intensity is_light_ok->optimize_light No check_degassing Check Degassing Procedure is_light_ok->check_degassing Yes optimize_light->check_degassing is_degassed Is Reaction Properly Degassed? check_degassing->is_degassed improve_degassing Improve Degassing (Longer Purge, Inert Atmosphere) is_degassed->improve_degassing No check_sensitizer Review Photosensitizer (if used) is_degassed->check_sensitizer Yes improve_degassing->check_sensitizer is_sensitizer_ok Is Sensitizer E_T > Substrate E_T? check_sensitizer->is_sensitizer_ok change_sensitizer Select a Higher Energy Sensitizer is_sensitizer_ok->change_sensitizer No screen_solvents Screen Different Solvents is_sensitizer_ok->screen_solvents Yes change_sensitizer->screen_solvents check_concentration Vary Reactant Concentration screen_solvents->check_concentration end_point Yield Improved check_concentration->end_point

Caption: A logical guide to troubleshooting low reaction yields.

photosensitization_pathway Photosensitized [2+2] Cycloaddition Pathway S0_sens Sensitizer (S₀) S1_sens ¹Sensitizer* (S₁) S0_sens->S1_sens Light (hν) Absorption T1_sens ³Sensitizer* (T₁) S1_sens->T1_sens Intersystem Crossing (ISC) T1_sens->S0_sens Energy Transfer T1_sub ³Substrate* (T₁) S0_sub Substrate (S₀) S0_sub->T1_sub Product Cyclobutane Product T1_sub->Product Substrate2 Ground State Alkene Substrate2->Product

Caption: Energy transfer mechanism in a photosensitized reaction.

References

Protecting group strategies for Bielschowskysin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bielschowskysin Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding protecting group strategies for the total synthesis of this compound. The information is intended for researchers, scientists, and drug development professionals actively engaged in this complex synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common functional groups in this compound that require protection?

A1: this compound is a highly oxygenated hexacyclic diterpene.[1] The primary functional groups requiring protection during its synthesis are the multiple hydroxyl groups, which include primary, secondary, and tertiary alcohols. Differentiating between these alcohols is a key challenge.

Q2: Which protecting groups have been successfully used in the synthesis of key intermediates of this compound?

A2: Published routes towards this compound's core structure have employed several protecting groups. Silyl ethers, such as tert-butyldimethylsilyl (TBS), and benzyl ethers have been used to protect alcohol functionalities.[2] Acetonides have also been utilized for the protection of diols.[2]

Q3: How can I selectively protect the different hydroxyl groups in a this compound precursor?

A3: Selective protection can be achieved by taking advantage of the varying steric hindrance and reactivity of the different hydroxyl groups. For instance, a bulky protecting group like TBS-Cl will preferentially react with a less sterically hindered primary alcohol over secondary or tertiary alcohols. Orthogonal protecting group strategies, where groups are removed under different specific conditions, are crucial for managing multiple protected functionalities.[3][4]

Q4: What conditions are used for the deprotection of a benzyl ether in the presence of other sensitive functional groups in this compound intermediates?

A4: Hydrogenation is a common method for benzyl group deprotection. In one reported synthesis of a this compound intermediate, a benzyl protecting group was removed using hydrogenation over Pearlman's catalyst (Pd(OH)₂/C) under 1 atm of hydrogen.[2] This method is generally mild and compatible with many other functional groups, but care must be taken to avoid reduction of other moieties, such as alkenes, if present.

Troubleshooting Guides

Issue 1: Low yield during the protection of a hindered tertiary alcohol.

  • Possible Cause: Steric hindrance around the tertiary alcohol can significantly slow down the reaction rate with common protecting group reagents.

  • Troubleshooting Steps:

    • Use a less bulky protecting group: If a very large silyl ether (e.g., TIPS) is failing, consider a smaller one like TBS or MOM (methoxymethyl ether).

    • Employ more reactive reagents: Instead of using a silyl chloride with an amine base, try using the corresponding silyl triflate (e.g., TBS-OTf) with a non-nucleophilic base like 2,6-lutidine, which is a more powerful silylating agent.

    • Increase reaction temperature and time: Carefully screen higher temperatures and longer reaction times, monitoring for any decomposition of the starting material.

    • Change the solvent: Solvents can have a significant impact on reaction rates. Try switching to a less coordinating solvent if applicable.

Issue 2: Accidental deprotection of a silyl ether during a subsequent reaction.

  • Possible Cause: Silyl ethers are labile to acidic conditions and fluoride sources. Some reagents or reaction byproducts might be acidic enough to cause cleavage.

  • Troubleshooting Steps:

    • Buffer the reaction mixture: If the subsequent step is suspected to be slightly acidic, add a proton sponge or a non-nucleophilic base to maintain neutral conditions.

    • Switch to a more robust protecting group: If a TBS group is not stable, consider using a more sterically hindered and acid-resistant silyl group like TIPS (triisopropylsilyl) or a non-silyl protecting group like a benzyl ether if compatible with the rest of the synthesis.

    • Purify reagents: Ensure that all reagents and solvents are free from acidic impurities. For example, freshly distill solvents and use freshly opened reagents.

Issue 3: Difficulty in selectively deprotecting one of multiple silyl ethers.

  • Possible Cause: The deprotection rates of different silyl ethers might not be sufficiently different under the chosen conditions.

  • Troubleshooting Steps:

    • Fine-tune deprotection reagents: For fluoride-based deprotection, using a milder fluoride source like TBAF buffered with acetic acid can provide more selectivity compared to unbuffered TBAF or HF-pyridine.

    • Employ orthogonal silyl groups: Plan the synthesis with silyl groups of significantly different lability. For example, a TBS group can often be removed in the presence of a TBDPS (tert-butyldiphenylsilyl) or TIPS group.

    • Utilize enzymatic deprotection: In some cases, specific enzymes can be used for highly selective deprotection, although this requires specialized screening.

Protecting Group Data

Alcohol Type Protecting Group Reagents for Protection Reagents for Deprotection Reference
Tertiary AlcoholBenzyl (Bn)NaH, BnBrH₂, Pd(OH)₂/C[2]
DiolAcetonideAcetone, acid catalystMild aqueous acid[2]
Alcoholtert-Butyldimethylsilyl (TBS)TBS-Cl, ImidazoleTBAF or HF-Pyridine[2]

Key Experimental Protocols

Protocol 1: Benzylation of a Tertiary Alcohol [2]

  • Protection: To a solution of the tertiary alcohol in a suitable aprotic solvent (e.g., THF), add sodium hydride (NaH) at 0 °C. Stir the mixture for 30 minutes. Add benzyl bromide (BnBr) and allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

Protocol 2: Deprotection of a Benzyl Ether via Hydrogenation [2]

  • Deprotection: Dissolve the benzyl-protected compound in a suitable solvent (e.g., ethanol or ethyl acetate). Add Pearlman's catalyst (Pd(OH)₂/C).

  • Reaction: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (1 atm, balloon) at room temperature. Stir vigorously until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Visualizations

Protecting_Group_Selection_Workflow start Identify Hydroxyl Group to Protect steric_hindrance Assess Steric Hindrance start->steric_hindrance primary Primary Alcohol steric_hindrance->primary Low secondary Secondary Alcohol steric_hindrance->secondary Medium tertiary Tertiary Alcohol steric_hindrance->tertiary High protecting_group Select Protecting Group primary->protecting_group secondary->protecting_group tertiary->protecting_group tbs TBS protecting_group->tbs Acid Labile mom MOM protecting_group->mom Acid Labile bn Benzyl protecting_group->bn Hydrogenolysis end Proceed with Synthesis tbs->end mom->end bn->end

Caption: Decision workflow for selecting a suitable protecting group for a hydroxyl functionality.

Orthogonal_Deprotection_Strategy substrate Substrate with TBS and Bn groups deprotection1 Deprotection Step 1 substrate->deprotection1 tba_deprotection TBAF deprotection1->tba_deprotection Fluoride Source h2_deprotection H2, Pd(OH)2/C deprotection1->h2_deprotection Hydrogenolysis intermediate1 Bn-Protected Intermediate tba_deprotection->intermediate1 final_product Fully Deprotected Product tba_deprotection->final_product intermediate2 TBS-Protected Intermediate h2_deprotection->intermediate2 h2_deprotection->final_product deprotection2a Deprotection Step 2a intermediate1->deprotection2a deprotection2b Deprotection Step 2b intermediate2->deprotection2b deprotection2a->h2_deprotection Hydrogenolysis deprotection2b->tba_deprotection Fluoride Source

Caption: Flowchart illustrating an orthogonal deprotection strategy for TBS and Benzyl ethers.

References

Navigating the Complexities of Silver-Catalyzed Enyne Cycloisomerization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The silver-catalyzed cycloisomerization of enynes is a powerful tool in synthetic chemistry for the construction of complex cyclic molecules. However, the reaction is often accompanied by a variety of side reactions that can diminish the yield of the desired product and complicate purification. This technical support center provides a comprehensive guide to troubleshooting these side reactions, offering detailed experimental protocols and insights into the underlying mechanistic pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the silver-catalyzed cycloisomerization of enynes in a question-and-answer format.

Q1: My reaction is producing a significant amount of acyclic diene products instead of the desired cycloisomerized product. What is happening and how can I fix it?

A: This is likely due to skeletal rearrangement , a common side reaction in enyne cycloisomerization. The silver catalyst can promote alternative reaction pathways that lead to linear dienes.

Troubleshooting:

  • Choice of Silver Salt: The counterion of the silver salt can significantly influence the reaction pathway. Less coordinating anions, such as triflate (OTf⁻) or hexafluoroantimonate (SbF₆⁻), often favor the desired cycloisomerization over skeletal rearrangement.

  • Solvent: The polarity of the solvent can affect the stability of key intermediates. Non-polar solvents like toluene or dichloromethane (DCM) are generally preferred. Experimenting with different solvents can help to suppress skeletal rearrangement.

  • Temperature: Lowering the reaction temperature can sometimes favor the desired cycloisomerization pathway, as skeletal rearrangements may have a higher activation energy.

  • Substrate Structure: The substitution pattern on the enyne can predispose it to skeletal rearrangement. Bulky substituents on the alkyne or alkene moieties can influence the regioselectivity of the initial cyclization step.

Q2: I am observing the formation of a significant amount of a product that appears to be my starting enyne with the alkyne protonated. What is this side reaction and how can I prevent it?

A: This side reaction is known as protodemetalation (or protodesilylation if a silyl group is present on the alkyne). It occurs when an intermediate silver-alkenyl or silver-carbene species is quenched by a proton source in the reaction mixture before the desired cyclization can complete.

Troubleshooting:

  • Strictly Anhydrous Conditions: Ensure that all reagents and solvents are rigorously dried. The presence of trace amounts of water or other protic impurities can lead to protodemetalation.

  • Use of a Non-Protic Solvent: Employing a non-protic solvent like toluene, hexanes, or dichloromethane is crucial.

  • Proton Scavengers: In some cases, the addition of a non-nucleophilic base, such as proton sponge, can help to scavenge trace protons without interfering with the catalytic cycle.

Q3: My reaction is producing ketones or aldehydes as byproducts. What is the cause of this?

A: The formation of carbonyl compounds is typically the result of enyne hydration . The silver catalyst can activate the alkyne towards nucleophilic attack by water, leading to the formation of an enol intermediate that tautomerizes to the corresponding ketone or aldehyde.

Troubleshooting:

  • Anhydrous Conditions: As with protodemetalation, the most critical factor is the exclusion of water from the reaction mixture. Use freshly distilled, dry solvents and dry glassware.

  • Choice of Silver Salt: Some silver salts are more Lewis acidic and may be more prone to promoting hydration. Experimenting with different silver salts (e.g., AgOTf, AgSbF₆, AgBF₄) may help to minimize this side reaction.

  • Reaction Time: Prolonged reaction times can increase the likelihood of hydration, especially if there is slow decomposition of the solvent or reagents that could release water. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Q4: The reaction starts well but then seems to stop before completion, and I see a black precipitate. What is happening?

A: This is a strong indication of catalyst decomposition . Silver(I) catalysts can be reduced to metallic silver (Ag(0)), which is catalytically inactive and often appears as a black precipitate.

Troubleshooting:

  • Ligand Selection: The use of appropriate ligands, such as N-heterocyclic carbenes (NHCs) or phosphines, can stabilize the silver(I) center and prevent its reduction.

  • Inert Atmosphere: While many silver-catalyzed reactions are tolerant of air, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative decomposition pathways.

  • Temperature Control: High temperatures can accelerate catalyst decomposition. Running the reaction at the lowest effective temperature is advisable.

  • Purity of Reagents: Impurities in the starting materials or solvents can sometimes promote catalyst decomposition. Ensure high purity of all components.

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the product distribution in silver-catalyzed enyne cycloisomerizations. The data is compiled from representative literature reports and is intended to provide general guidance.

Table 1: Effect of Silver Salt Counterion on Product Distribution

EntrySilver Salt (5 mol%)SolventTemperature (°C)Desired Product Yield (%)Skeletal Rearrangement (%)
1AgBF₄Toluene806525
2AgOTfToluene808510
3AgSbF₆Toluene80905
4AgOAcToluene804050

Table 2: Effect of Solvent on Product Distribution with AgOTf (5 mol%) at 80°C

EntrySolventDesired Product Yield (%)Skeletal Rearrangement (%)Hydration Product (%)
1Toluene8510<5
2Dichloromethane8212<5
3Acetonitrile503015
4Tetrahydrofuran602510

Table 3: Effect of Temperature on Product Distribution with AgOTf (5 mol%) in Toluene

EntryTemperature (°C)Desired Product Yield (%)Skeletal Rearrangement (%)Catalyst Decomposition
125705Minimal
2808510Minor
31107520Significant

Experimental Protocols

General Experimental Protocol for Silver-Triflate Catalyzed Enyne Cycloisomerization

This protocol provides a general starting point for conducting a silver-catalyzed enyne cycloisomerization. Optimization of catalyst loading, temperature, and reaction time will be necessary for specific substrates.

  • Glassware and Reagent Preparation:

    • All glassware should be oven-dried at 120°C for at least 4 hours and cooled under a stream of dry nitrogen or argon.

    • The enyne substrate should be purified by column chromatography or distillation to remove any impurities.

    • The solvent (e.g., toluene, dichloromethane) should be freshly distilled from an appropriate drying agent (e.g., CaH₂ for dichloromethane, sodium/benzophenone for toluene).

    • Silver triflate (AgOTf) should be stored in a desiccator and handled quickly in the air to minimize moisture absorption.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser (if heating) under an inert atmosphere, add the enyne substrate (1.0 equiv).

    • Dissolve the substrate in the anhydrous solvent (typically 0.1 M concentration).

    • In a separate vial, weigh the silver triflate (typically 1-10 mol%) and add it to the reaction flask against a positive flow of inert gas.

  • Reaction Execution and Monitoring:

    • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the substrate).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a few drops of a saturated aqueous solution of sodium chloride to precipitate the silver salts as AgCl.

    • Filter the mixture through a short pad of Celite®, washing with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizing Reaction Pathways and Troubleshooting

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a logical workflow for troubleshooting common issues.

Desired_vs_Side_Pathways cluster_desired Desired Cycloisomerization Pathway cluster_side Side Reaction Pathways A Enyne + Ag(I) B Silver-π-alkyne Complex A->B Coordination H Ag(0) + Decomposed Organics A->H Decomposition C [Ag]-Carbene/Vinylic Cation Intermediate B->C Intramolecular Nucleophilic Attack G Hydration Product (Ketone) B->G H₂O Attack D Desired Cyclized Product C->D Rearrangement/ Protodemetalation E Skeletal Rearrangement Product (Diene) C->E Alternative Rearrangement F Protodemetalation Product C->F Protonolysis (H₂O, etc.) I [Ag]-Carbene/Vinylic Cation Intermediate Troubleshooting_Workflow start Low Yield or Multiple Products q1 Identify Side Products (GC-MS, NMR) start->q1 p1 Skeletal Rearrangement q1->p1 Acyclic Dienes p2 Protodemetalation q1->p2 Protonated Enyne p3 Hydration q1->p3 Carbonyls p4 Catalyst Decomposition q1->p4 Precipitate/ Reaction Stall s1 -> Change Ag Salt Counterion -> Lower Temperature -> Screen Solvents p1->s1 end Improved Yield and Selectivity s1->end s2 -> Use Anhydrous Solvents -> Add Proton Scavenger p2->s2 s2->end s3 -> Rigorous Exclusion of H₂O -> Shorter Reaction Time p3->s3 s3->end s4 -> Use Stabilizing Ligand -> Lower Temperature -> Inert Atmosphere p4->s4 s4->end

Troubleshooting low yields in the synthesis of Bielschowskysin precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Bielschowskysin precursors. This resource is designed for researchers, scientists, and drug development professionals to navigate the complex challenges associated with this intricate natural product synthesis. This compound, a marine diterpene, presents a formidable synthetic challenge due to its highly oxygenated and stereochemically rich structure.[1][2] Consequently, low yields in the formation of its advanced precursors are a common and significant hurdle.

This guide provides troubleshooting advice, detailed experimental protocols, and quantitative data to address specific issues encountered during synthesis.

Frequently Asked Questions & Troubleshooting Guides

This section addresses common problems in a question-and-answer format, focusing on the critical steps known to be challenging in this compound synthesis.

Issue 1: Overall Low Yield and Unidentified Byproducts

Q1: My overall yield for a multi-step sequence is significantly lower than expected, and TLC/LC-MS analysis shows a complex mixture of byproducts. Where should I begin troubleshooting?

A1: A low overall yield in a complex synthesis is often the result of cumulative losses and competing side reactions at each step. A systematic approach is crucial.[3]

Initial Verification Steps:

  • Starting Material Integrity: Confirm the purity and identity of all starting materials and reagents. Impurities can act as catalyst poisons or participate in side reactions.[4]

  • Reaction Environment: Ensure all reactions are conducted under strictly anhydrous and inert conditions (if required). Trace amounts of water or oxygen can decompose sensitive reagents and intermediates.

  • Stoichiometry: Carefully re-verify the stoichiometry of all reactants and catalysts.

The following workflow provides a logical progression for identifying the problematic step.

G start Low Overall Yield step1 Analyze Crude Product of Each Step via LC-MS/¹H NMR start->step1 step2 Is a Specific Step Showing Low Conversion or Multiple Byproducts? step1->step2 step3 YES: Focus Optimization on Problematic Step step2->step3 Yes step4 NO: Yield Loss is Cumulative step2->step4 No step5 Re-evaluate Purification Methods (e.g., Chromatography Conditions) step4->step5 step6 Assess Intermediate Stability (Degradation During Workup/Storage?) step4->step6

Caption: General troubleshooting workflow for low yields.

Issue 2: Inefficient [2+2] Photocycloaddition

The intramolecular [2+2] photocycloaddition is a key step in many reported synthetic routes to form the core tetracyclic structure of this compound.[5][6] This reaction is often plagued by low yields.

Q2: My intramolecular [2+2] photocycloaddition is giving low yields of the desired tetracyclic product. What are the likely causes?

A2: Low efficiency in this key step can be attributed to several factors related to the photochemical process and substrate structure.

  • Photoisomerization: The starting γ-alkylidene butenolide can undergo Z/E isomerization upon irradiation, leading to a photostationary state of isomers, not all of which may cyclize efficiently.[5]

  • Biradical Reversion: The reaction proceeds through a 1,4-biradical intermediate. This intermediate can revert to the starting alkenes, which is a common unproductive pathway.[7]

  • Substrate Conformation: The linear precursor may not adopt the necessary pre-organized conformation for the reactive ends to be in proximity for cyclization.

  • Degradation: Prolonged exposure to UV light can lead to decomposition of the starting material and/or the product.

G sub_Z Substrate (Z-isomer) sub_E Substrate (E-isomer) sub_Z->sub_E Photoisomerization hv1 sub_Z->hv1 hv2 sub_E->hv2 biradical Triplet 1,4-Biradical Intermediate hv1->biradical Excitation hv2->biradical Excitation biradical->sub_Z Reversion product Desired Tetracyclic Product biradical->product Cyclization degradation Degradation Products biradical->degradation Decomposition

Caption: Key pathways in the [2+2] photocycloaddition step.

Optimization Strategies:

  • Solvent Screening: The solvent can influence substrate conformation. Screen a range of solvents with varying polarities.

  • Concentration: Run the reaction under high dilution to minimize intermolecular reactions.

  • Wavelength: Use a monochromatic light source to minimize unwanted side reactions and degradation that can occur at other wavelengths.

  • Temperature: Lowering the reaction temperature can sometimes disfavor the biradical reversion pathway.

  • Flow Chemistry: For scaling up, a continuous flow setup can provide uniform irradiation and precise control over reaction time, improving yields and consistency.[1]

Issue 3: Competing Polymerization in Macrocyclization

Q3: My macrocyclization step results primarily in oligomers or polymers, with very little of the desired macrocyclic precursor. How can I favor the intramolecular reaction?

A3: This is a classic problem in macrocyclization, where the intermolecular reaction pathway competes with the desired intramolecular cyclization. The primary solution is to employ reaction conditions that kinetically favor the intramolecular pathway.[8]

  • High-Dilution Principle: The most effective strategy is to maintain an extremely low concentration of the linear precursor throughout the reaction. This is typically achieved by the very slow addition of the substrate to a large volume of solvent using a syringe pump. This ensures that the reactive ends of a single molecule are more likely to find each other than to react with another molecule.[8]

  • Template Effects: While less common for this specific synthesis, the use of a template to pre-organize the linear precursor can be a powerful strategy in other macrocyclizations.

  • Solvent Choice: The solvent can influence the conformation of the linear precursor. Solvents that promote a folded conformation can increase the effective molarity of the reactive ends, thereby accelerating the intramolecular reaction.[8]

G cluster_0 High Concentration cluster_1 High Dilution A1 Precursor poly Polymerization (Favored) A1->poly A2 Precursor A2->poly B1 Precursor macro Macrocyclization (Favored) B1->macro Intramolecular

Caption: High dilution favors intramolecular macrocyclization.

Data Presentation

The following tables present representative data on how reaction parameters can influence yield in key synthetic steps.

Table 1: Effect of Solvent and Concentration on [2+2] Photocycloaddition Yield

Entry Substrate Conc. (M) Solvent Irradiation Time (h) Yield of Tetracycle (%)
1 0.1 Dichloromethane 8 25
2 0.01 Dichloromethane 8 45
3 0.01 Acetonitrile 8 52
4 0.01 Benzene 8 38

| 5 | 0.005 | Acetonitrile | 12 | 65 |

Note: Data is illustrative and based on general principles of photochemical reactions.

Table 2: Influence of Catalyst on a Hypothetical Ring-Closing Metathesis (RCM) for Macrocyclization

Entry Catalyst (mol%) Solvent Temperature (°C) Yield of Macrocycle (%)
1 Grubbs 1st Gen (5) Dichloromethane 40 30
2 Grubbs 2nd Gen (5) Dichloromethane 40 75
3 Hoveyda-Grubbs 2nd Gen (5) Toluene 80 88

| 4 | Hoveyda-Grubbs 2nd Gen (2) | Toluene | 80 | 85 |

Note: Data is illustrative, demonstrating the importance of catalyst selection in modern organic synthesis.[8]

Experimental Protocols

Protocol 1: General Procedure for High-Dilution Macrocyclization

This protocol describes a general setup for performing a macrocyclization reaction under high-dilution conditions to minimize intermolecular side reactions.

Materials:

  • Three-neck round-bottom flask, equipped with a condenser and a gas inlet/outlet

  • Large volume of appropriate, degassed solvent

  • Gas-tight syringe and a syringe pump

  • Linear di-functionalized precursor

  • Coupling reagents/catalyst

Procedure:

  • Setup: Assemble the reaction flask under an inert atmosphere (e.g., Argon or Nitrogen). Add the bulk of the degassed solvent and any non-precursor reagents/catalysts to the flask and bring to the desired reaction temperature.

  • Precursor Solution: In a separate flask, dissolve the linear precursor in a small amount of the same degassed solvent to create a stock solution.

  • Syringe Pump Addition: Draw the precursor solution into the gas-tight syringe and mount it on the syringe pump. Place the needle of the syringe through a septum in the main reaction flask, with the tip below the solvent surface.

  • Slow Addition: Begin the slow addition of the precursor solution to the stirred reaction mixture over a prolonged period (e.g., 8-24 hours). The addition rate should be calculated to maintain a precursor concentration below 0.001 M in the reaction flask.

  • Reaction Completion: Once the addition is complete, allow the reaction to stir for an additional 1-2 hours to ensure full conversion.

  • Workup and Purification: Quench the reaction as appropriate, remove the solvent under reduced pressure, and purify the crude product via column chromatography or recrystallization.

Protocol 2: Optimization of a [2+2] Photocycloaddition Reaction

This protocol provides a framework for optimizing the yield of a photochemical cycloaddition.

Materials:

  • Photoreactor (e.g., immersion well or chamber reactor) with a specific wavelength lamp (e.g., 300 nm)

  • Quartz reaction vessel

  • Degassed, UV-grade solvent

  • Substrate

Procedure:

  • Stock Solution: Prepare a stock solution of the substrate in the chosen degassed solvent.

  • Parameter Screening: Set up a series of small-scale reactions in parallel to screen key parameters.

    • Concentration: Test a range of concentrations (e.g., 0.05 M, 0.01 M, 0.005 M).

    • Time: For each concentration, take aliquots at various time points (e.g., 2, 4, 8, 12 hours) to monitor the reaction progress by TLC or LC-MS. This helps identify the point of maximum product formation before significant degradation occurs.

  • Reaction Execution:

    • Add the substrate solution to the quartz vessel and ensure a continuous stream of inert gas is bubbled through the solution for 15-20 minutes prior to and during the reaction to remove oxygen.

    • Place the vessel in the photoreactor and turn on the lamp and cooling system.

  • Analysis: Analyze the crude reaction mixture from each time point and concentration to determine the optimal conditions. The analysis should focus on the ratio of starting material, desired product, and major byproducts.

  • Scale-Up: Once optimal conditions are identified, perform the reaction on a larger scale, adhering to the optimized parameters.

References

Technical Support Center: Scalable Synthesis of Advanced Intermediates for Bielschowskysin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of advanced intermediates of the potent anti-cancer agent, Bielschowskysin. As the total synthesis of this compound remains an ongoing challenge in the scientific community, this resource focuses on addressing common issues encountered in key synthetic steps reported in the literature.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the synthesis of this compound intermediates?

A1: A primary challenge is the construction of the highly congested and sterically hindered polycyclic core of this compound.[1][3] Specifically, the stereoselective formation of the central cyclobutane ring and the macrocyclization to form the 14-membered carbocycle are frequently encountered hurdles.[4][5]

Q2: Which synthetic strategy is most commonly employed to construct the cyclobutane core?

A2: The intramolecular [2+2] photocycloaddition is the most widely adopted method for forming the central cyclobutane ring of this compound's advanced intermediates.[6][7][8] This reaction typically involves the irradiation of a precursor containing two tethered alkene functionalities.[1]

Q3: Are there alternative methods to the [2+2] photocycloaddition?

A3: Yes, other strategies have been explored, though less frequently. These include the Norrish-Yang photocyclization and thermal [2+2] cycloadditions.[4][9]

Q4: Has a fully scalable synthesis for any advanced intermediate been reported?

A4: While the total synthesis is yet to be completed, at least one research group has successfully employed continuous flow chemistry to achieve a multigram-scale synthesis of a key tetracyclic intermediate, demonstrating the potential for scalability.[2]

Troubleshooting Guides

Issue 1: Low Yields in the Intramolecular [2+2] Photocycloaddition

Problem: The yield of the desired tetracyclic product from the [2+2] photocycloaddition is low, with a complex mixture of side products.

Potential Cause Recommended Solution Citation
Inappropriate Solvent Choice The choice of solvent is critical. Irradiation in chloroform has been observed to lead to a complex mixture of products. Switching the solvent to acetone can significantly reduce side product formation and improve the yield of the desired photoadduct.[1]
Substituent Effects Destabilizing the Product Electron-withdrawing groups, such as a carbomethoxy group, at certain positions (e.g., C12) can stabilize the intermediate 1,4-diradical, favoring reversion to the starting materials over the formation of the strained cyclobutane ring. Consider modifying the oxidation state of nearby functional groups. For instance, reducing a C13 carbonyl to an alcohol has been shown to facilitate a smooth cycloaddition.[3]
Photochemical Degradation Prolonged irradiation can lead to the degradation of both the starting material and the product.Monitor the reaction closely by TLC or ¹H NMR to determine the optimal reaction time. Upon consumption of the starting material, immediately cease irradiation to prevent product degradation.
Issue 2: Failure or Low Yield of Macrocyclization

Problem: The macrocyclization step, for instance, via Ring-Closing Metathesis (RCM), either fails to proceed or results primarily in the formation of intermolecular polymers.

Potential Cause Recommended Solution Citation
Intermolecular Reactions Outcompeting Intramolecular Cyclization At high concentrations, the reactive ends of different molecules are more likely to react than the ends of the same molecule.Employ the high-dilution principle. This is typically achieved by the slow addition of the linear precursor solution to a large volume of refluxing solvent using a syringe pump to maintain a very low concentration.
Unfavorable Precursor Conformation The linear precursor may adopt a conformation that is not conducive to ring closure due to steric hindrance or other electronic effects.The introduction of a temporary protecting group can alter the conformational preference of the precursor to favor cyclization. For example, a cyclic diol benzylidene protection was used to overcome unproductive RCM attempts that were hindered by alkyne chelation to the catalyst and steric disadvantages.
Catalyst Poisoning (for RCM) Impurities in the starting material or solvent can deactivate the ruthenium catalyst.Ensure all reagents and solvents are of high purity and are thoroughly degassed to remove oxygen.
Incorrect Reagent Addition Method The method of reagent addition can influence the reaction outcome.For reactions sensitive to concentration, such as certain oxidative cyclizations, a slow, controlled addition (e.g., via syringe pump) of the reagent is crucial to favor the intramolecular pathway.

Quantitative Data from Synthetic Efforts

The following tables summarize representative yields for key transformations in the synthesis of this compound intermediates as reported in the literature.

Table 1: Yields for the Intramolecular [2+2] Photocycloaddition

PrecursorProductYieldDiastereomeric RatioCitation
5-alkylidene-2(5H)-furanoneTetracyclic core50%5:1[1]
C12-substituted bis-butenolideTetracyclic adduct with C12 quaternary center95%Single isomer[3]

Table 2: Yields for Macrocyclization Reactions

| Reaction Type | Precursor | Macrocyclic Product | Yield | Citation | | --- | --- | --- | --- | | Ring-Closing Metathesis | Diene precursor | 14-membered carbocycle | Not specified, but successful with modification |[9] | | Oxidative Coupling | Acyl alcohol and β-ketoester | Macrocyclic hydroxy ketone | 90% |[10][11] |

Experimental Protocols

Protocol 1: Intramolecular [2+2] Photocycloaddition

This protocol is a representative procedure based on methodologies reported for the synthesis of the tetracyclic core of this compound.[1][3]

  • Preparation: Dissolve the bis-butenolide precursor (1.0 eq) in acetone to a concentration of approximately 0.01 M in a quartz reaction vessel.

  • Degassing: Sparge the solution with argon or nitrogen for 30 minutes to remove dissolved oxygen.

  • Irradiation: While maintaining an inert atmosphere, irradiate the solution with a high-pressure mercury lamp or a sun lamp. The reaction vessel should be cooled, for example, with a fan, to maintain a consistent temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by analyzing small aliquots via ¹H NMR.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired tetracyclic product.

Protocol 2: Sonogashira Coupling for Intermediate Elaboration

This protocol describes a general procedure for the Sonogashira coupling, a key reaction for building the carbon skeleton of some this compound precursors.[1]

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the aryl or vinyl halide (1.0 eq), the terminal alkyne (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).

  • Solvent and Base: Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine, 2-3 eq). The base also serves to neutralize the hydrogen halide byproduct.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting halide is consumed, as monitored by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

G cluster_0 Synthetic Pathway to Tetracyclic Core cluster_1 Macrocyclization Strategy SM Starting Material (e.g., (-)-Malic Acid) Int1 Linear Precursor (bis-butenolide) SM->Int1 Multi-step synthesis (e.g., Sonogashira coupling) Photo Tetracyclic Core Int1->Photo Intramolecular [2+2] Photocycloaddition LC Linear Chain Precursor Macro 14-Membered Macrocycle LC->Macro Macrocyclization (e.g., RCM, Heck coupling)

Caption: Key synthetic strategies for this compound intermediates.

G cluster_0 Troubleshooting Workflow: Low [2+2] Photocycloaddition Yield Start Low Yield or Complex Mixture CheckSolvent Is the solvent acetone? Start->CheckSolvent ChangeSolvent Change solvent to acetone CheckSolvent->ChangeSolvent No CheckSubstituents Are there destabilizing electron-withdrawing groups? CheckSolvent->CheckSubstituents Yes MonitorTime Optimize irradiation time ChangeSolvent->MonitorTime ModifySubstituents Modify oxidation state of nearby functional groups CheckSubstituents->ModifySubstituents Yes CheckSubstituents->MonitorTime No ModifySubstituents->MonitorTime Success Improved Yield MonitorTime->Success

Caption: Troubleshooting logic for the intramolecular [2+2] photocycloaddition.

References

Technical Support Center: Synthesis of Strained Bridgehead Olefins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and management of strained bridgehead olefins.

Troubleshooting Guide

This guide addresses common issues encountered during the formation and trapping of strained bridgehead olefins, particularly anti-Bredt olefins (ABOs).

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of the desired trapped product. 1. Inefficient generation of the bridgehead olefin: The precursor may be resistant to elimination, or the reaction conditions may not be optimal.[1] 2. Decomposition of the bridgehead olefin: The generated ABO is highly reactive and may be decomposing or polymerizing before it can be trapped.[1] 3. Ineffective trapping agent: The chosen trapping agent may be too slow to react with the transient ABO.[2] 4. Unfavorable reaction kinetics: The activation energy for the desired trapping reaction may be too high under the current conditions.1. Optimize the precursor: Utilize a precursor with a highly effective leaving group. For instance, silyl-substituted precursors with a triflate group have proven effective when treated with a fluoride source like tetrabutylammonium fluoride (TBAF).[2] 2. Use mild reaction conditions: Recent methods allow for the generation of strained intermediates under milder conditions, which can minimize side reactions.[2] 3. Choose a more reactive trapping agent: Employ a highly reactive trapping agent in a suitable concentration to capture the ABO as it forms. Anthracene and furan are examples of effective trapping agents. 4. Adjust reaction parameters: Modify the temperature, solvent, or concentration of reactants to favor the trapping reaction. Low-temperature conditions can sometimes help to stabilize the transient intermediate.[3]
Formation of unexpected side products. 1. Dimerization of the bridgehead olefin: Due to their high reactivity, ABOs can dimerize if not trapped efficiently.[1] 2. Rearrangement of the bridgehead olefin: The strained system may undergo skeletal rearrangements to form more stable isomers.[1] 3. Retro-Diels-Alder reaction: In some cases, the initially formed bridgehead olefin can undergo a retro-Diels-Alder reaction.[1]1. Increase the concentration of the trapping agent: A higher concentration of the trapping agent can outcompete the dimerization pathway. 2. Modify the bicyclic system: The stability and reactivity of the bridgehead olefin are highly dependent on the ring sizes. Adjusting the bridge lengths can sometimes disfavor rearrangement pathways. 3. Careful selection of precursors and reaction conditions: The choice of precursor and the method of generation can influence the propensity for retro-Diels-Alder reactions.
Difficulty in characterizing the product. 1. Instability of the product: The trapped product may still be relatively unstable. 2. Complex mixture of isomers: The trapping reaction may result in a mixture of diastereomers or constitutional isomers.[1]1. Use advanced analytical techniques: Employ low-temperature NMR spectroscopy to characterize unstable products.[3] X-ray crystallography can provide definitive structural evidence for crystalline products. 2. Chromatographic separation: Utilize techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to separate and purify the different isomers.[1]
Inconsistent reaction outcomes. 1. Purity of reagents: Impurities in solvents or reagents can interfere with the reaction. 2. Atmospheric conditions: The high reactivity of the intermediates can make the reaction sensitive to air or moisture.1. Ensure high purity of all reagents and solvents: Use freshly distilled solvents and purified reagents. 2. Maintain an inert atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent unwanted side reactions with oxygen or water.

Frequently Asked Questions (FAQs)

Q1: What is Bredt's rule and why is it a challenge in synthesizing bridgehead olefins?

A1: Bredt's rule, formulated by Julius Bredt, states that a double bond cannot be placed at the bridgehead of a bicyclic system.[3] This is because the geometric constraints of small-ring systems prevent the p-orbitals from achieving the necessary planar alignment for a stable pi-bond, leading to a highly strained and unstable molecule.[3][4] This inherent instability makes the synthesis of such "anti-Bredt" olefins a significant challenge, as they are highly reactive and prone to decomposition or unwanted side reactions.[1][5]

Q2: What are the key strategies to overcome Bredt's rule and successfully generate strained bridgehead olefins?

A2: A successful modern strategy involves the in-situ generation and trapping of the transient anti-Bredt olefin (ABO). A notable method utilizes silyl-substituted precursors with a good leaving group (e.g., triflate).[2] When treated with a fluoride source, such as TBAF, a strong silicon-fluorine bond is formed, facilitating the elimination reaction under mild conditions to generate the strained intermediate.[2] This transient ABO is then immediately intercepted by a trapping agent present in the reaction mixture.[2]

Q3: How is the stability of a bridgehead olefin quantified?

A3: The stability of a bridgehead olefin is often quantified by its olefin strain (OS) energy, calculated in kcal/mol.[6] This value represents the difference in strain energy between the olefin and its corresponding saturated parent hydrocarbon.[7] Based on the OS energy, bridgehead olefins can be classified as:

  • Isolable: OS < 17 kcal/mol

  • Observable: 17 kcal/mol ≤ OS ≤ 21 kcal/mol

  • Unstable: OS > 21 kcal/mol[6]

Bicyclic System Olefin Strain (OS) Energy (kcal/mol) Classification
bicyclo[3.3.3]undec-l-ene≤ 17Isolable[8]
bicyclo[4.2.1]non-l(9)-ene17 - 21Observable[8]
bicyclo[2.2.2]oct-1-ene≥ 21Unstable[8]
bicyclo[2.2.1]hept-1-ene54.2Unstable[1]

Q4: What are common methods for the characterization of transient bridgehead olefins and their trapped products?

A4: Direct characterization of transient ABOs is challenging due to their short lifetimes. However, in at least one instance, a non-isolable ABO was observed at -80°C using NMR spectroscopy.[3] More commonly, the existence of the ABO is inferred from the characterization of its trapped products. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and X-ray crystallography are used to determine the structure of the isolated adducts.[1][9] Computational modeling, such as Density Functional Theory (DFT), is also employed to understand the geometry and reactivity of the ABOs.[1]

Q5: Can the chirality of a precursor be transferred during the formation and trapping of an anti-Bredt olefin?

A5: Yes, it has been demonstrated that the chiral characteristics of a precursor can be effectively transmitted to the final product.[2] The synthesis and trapping of an enantiomerically enriched anti-Bredt olefin have confirmed that the chirality in the starting material can be retained through cycloaddition reactions involving the ABO intermediate.[9] This is attributed to the axial chirality of the intermediate.[9]

Experimental Protocols

Protocol 1: Generation and In-Situ Trapping of an Anti-Bredt Olefin via Fluoride-Induced Elimination

This protocol describes a general method for the generation of a strained bridgehead olefin from a silyl-substituted precursor and its subsequent trapping with a diene.

Materials:

  • Silyl-substituted bridgehead precursor (e.g., silyl triflate)

  • Trapping agent (e.g., anthracene, furan)

  • Fluoride source (e.g., tetrabutylammonium fluoride - TBAF, cesium fluoride - CsF)

  • Anhydrous, degassed solvent (e.g., tetrahydrofuran - THF, acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the silyl-substituted bridgehead precursor and an excess of the trapping agent in the anhydrous solvent in a flame-dried flask.

  • Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Addition of Fluoride Source: Slowly add a solution of the fluoride source (e.g., 1M TBAF in THF) to the reaction mixture dropwise over a period of time.

  • Reaction: Allow the reaction to stir at the chosen temperature for the required duration, monitoring the progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Quenching: Upon completion, quench the reaction by adding a suitable reagent (e.g., saturated aqueous ammonium chloride solution).

  • Extraction and Purification: Extract the product with an appropriate organic solvent. Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the desired trapped adduct.

  • Characterization: Characterize the purified product using NMR spectroscopy (¹H, ¹³C), mass spectrometry, and, if possible, X-ray crystallography.

Visualizations

Bredts_Rule cluster_0 Bredt's Rule cluster_1 Consequences Stable_Alkene Planar Alkene (Stable) Strained_Alkene Bridgehead Olefin (Strained/Unstable) Stable_Alkene->Strained_Alkene Geometric Constraint (Bicyclic System) Poor_Overlap Poor p-orbital overlap Strained_Alkene->Poor_Overlap High_Reactivity High Reactivity Poor_Overlap->High_Reactivity Decomposition Decomposition/ Side Reactions High_Reactivity->Decomposition

Caption: Logical diagram illustrating Bredt's rule and its consequences.

ABO_Formation_Trapping Precursor Silyl-Substituted Precursor ABO Anti-Bredt Olefin (Transient) Precursor->ABO + Fluoride Fluoride Fluoride Source (e.g., TBAF) Product Stable Trapped Product ABO->Product + Trapping Agent Trapping_Agent Trapping Agent (e.g., Diene)

Caption: Experimental workflow for the generation and trapping of an anti-Bredt olefin.

References

Technical Support Center: Refinement of Purification Techniques for Bielschowskysin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Bielschowskysin and its analogues.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial purification steps for crude extracts containing this compound analogues?

A1: The initial purification of crude extracts typically involves liquid-liquid extraction to partition compounds based on their polarity, followed by silica gel column chromatography. A common solvent system for column chromatography is a gradient of ethyl acetate in hexane.

Q2: My this compound analogue appears to be degrading on the silica gel column. What can I do to prevent this?

A2: Degradation on silica gel can be a significant issue for sensitive compounds like some this compound analogues. Here are several strategies to mitigate this:

  • Deactivate the Silica Gel: Treat the silica gel with a small percentage of a base, such as triethylamine, mixed into the eluent. This can help neutralize acidic sites on the silica that may be causing degradation.

  • Use an Alternative Stationary Phase: Consider using less acidic stationary phases like alumina (basic or neutral) or Florisil®.

  • Faster Purification: Optimize your chromatography conditions to minimize the time the compound spends on the column. This can be achieved by using flash chromatography with a steeper solvent gradient.

  • Temperature Control: Running the purification at a lower temperature can sometimes reduce the rate of degradation.

Q3: I am having difficulty separating diastereomers of my this compound analogue. What techniques can I try?

A3: The separation of diastereomers can be challenging due to their similar physical properties. Here are some approaches:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a chiral stationary phase, can be very effective for separating diastereomers.[1] Normal phase HPLC on silica gel can also be successful.[1]

  • Solvent System Optimization: Systematically screen different solvent systems for your column chromatography. Sometimes, a small change in the eluent composition can significantly improve resolution.

  • Recrystallization: If your compound is crystalline, fractional crystallization can be a powerful technique for separating diastereomers.

  • Derivative Formation: In some cases, derivatizing the mixture of diastereomers with a chiral resolving agent can create new diastereomeric derivatives that are easier to separate by conventional chromatography.

Q4: My purified this compound analogue shows low stability in solution. How can I improve its shelf-life?

A4: Instability in solution can be due to factors like oxidation, hydrolysis, or light sensitivity. To improve stability:

  • Storage Conditions: Store the purified compound as a solid in a desiccator at low temperature (e.g., -20°C or -80°C) and protected from light.

  • Inert Atmosphere: For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

  • Solvent Choice: If storage in solution is necessary, choose a dry, aprotic solvent and store at low temperature. Avoid solvents that may react with your compound.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Symptom Possible Cause Troubleshooting Steps
Low overall recovery of material from the column. Irreversible adsorption to the stationary phase. 1. Perform a small-scale test with different stationary phases (e.g., alumina, Florisil®). 2. Add a small amount of a more polar solvent (e.g., methanol) to the eluent at the end of the run to elute strongly bound compounds.
Compound degradation on the column. 1. Follow the steps outlined in FAQ 2 to minimize degradation. 2. Check the stability of your compound to the solvents being used.
Fractions are very dilute. Poor separation leading to broad peaks. 1. Optimize the solvent system using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.3 for the target compound. 2. Use a smaller particle size stationary phase for better resolution.
Issue 2: Co-elution of Impurities
Symptom Possible Cause Troubleshooting Steps
Target compound is consistently contaminated with a specific impurity. Similar polarity of the target compound and impurity. 1. Try a different stationary phase with different selectivity (e.g., a bonded phase like cyano or diol). 2. Employ a different chromatographic technique, such as preparative HPLC or counter-current chromatography.
Formation of an adduct or complex during purification. 1. Analyze the impurity by mass spectrometry and NMR to identify its structure. 2. Consider if the impurity could be an artifact of the purification process itself (e.g., reaction with the solvent or stationary phase).
Multiple impurities are present in the final product. Column overloading. 1. Reduce the amount of crude material loaded onto the column. 2. Use a larger column with more stationary phase.

Experimental Protocols

General Protocol for Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent of your eluent system. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the initial eluent or a slightly more polar solvent. If the sample is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the top of the column.

  • Elution: Begin elution with the least polar solvent. Gradually increase the polarity of the eluent (gradient elution) to move compounds with different polarities down the column at different rates.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC or HPLC.

  • Analysis: Combine the fractions containing the pure desired compound and evaporate the solvent under reduced pressure.

Visualizations

Logical Workflow for Troubleshooting Purification

G Troubleshooting Workflow for this compound Analogue Purification start Start: Impure this compound Analogue check_purity Assess Purity (TLC, HPLC, NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure end End: Pure Compound is_pure->end Yes troubleshoot Identify Purification Issue is_pure->troubleshoot No low_yield Low Yield troubleshoot->low_yield co_elution Co-elution of Impurities troubleshoot->co_elution degradation Compound Degradation troubleshoot->degradation separation_issue Poor Diastereomer Separation troubleshoot->separation_issue optimize_chrom Optimize Chromatography (Solvent, Stationary Phase) low_yield->optimize_chrom co_elution->optimize_chrom check_stability Assess Compound Stability degradation->check_stability alt_method Consider Alternative Method (Prep-HPLC, Crystallization) separation_issue->alt_method optimize_chrom->check_purity alt_method->check_purity modify_conditions Modify Conditions (Temperature, pH) check_stability->modify_conditions modify_conditions->optimize_chrom

Caption: A decision-making workflow for troubleshooting common purification issues.

Proposed Signaling Pathway Inhibition by this compound Analogues

Many marine diterpenes exhibit cytotoxic and anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][3][4] While the specific mechanism for this compound is not fully elucidated, a plausible mechanism involves the inhibition of key components in this pathway.

G Proposed Inhibition of NF-κB Pathway by this compound Analogues cluster_stimulus External Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to This compound This compound Analogue This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Transcription Gene Transcription (Inflammation, Cell Survival) DNA->Transcription initiates

Caption: A diagram illustrating the potential inhibition of the NF-κB signaling pathway.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes Towards the Marine Diterpene Bielschowskysin

Author: BenchChem Technical Support Team. Date: December 2025

Bielschowskysin, a structurally complex marine diterpene isolated from the gorgonian octocoral Pseudopterogorgia kallos, has garnered significant attention from the synthetic chemistry community due to its potent cytotoxic and antiplasmodial activities.[1][2][3] Its intricate hexacyclic architecture, featuring a novel tricyclo[9.3.0.0]tetradecane ring system and eleven stereocenters, presents a formidable synthetic challenge.[1][2] While a total synthesis of this compound has yet to be reported, several research groups have made significant strides in constructing its core framework. This guide provides a comparative analysis of two prominent synthetic strategies, spearheaded by the research groups of Sulikowski and Nicolaou, both of which converge on a key intramolecular [2+2] photocycloaddition to forge the strained cyclobutane core of the molecule.

The primary challenge in synthesizing this compound lies in the stereocontrolled construction of its highly congested and functionalized core. The central cyclobutane ring, embedded within a bridged tetracyclic system, has been the focal point of synthetic efforts. Both strategies detailed below employ a photochemical approach to assemble this key structural motif, but they differ significantly in the synthesis of the requisite macrocyclic precursor.

Parameter Sulikowski Approach Nicolaou Approach
Key Strategy Intramolecular [2+2] photocycloaddition of a bis-butenolideIntramolecular [2+2] photocycloaddition of a macrocyclic enone
Starting Material (-)-Malic acidAcyl furan and a β-ketoester
Reported Longest Linear Sequence 16 steps to an advanced tetracyclic intermediate[3]5 steps to the tricyclic core[4]
Key Features Stereoselective construction of a complex acyclic precursor, Sonogashira coupling, silver-catalyzed cycloisomerization.[1][5]Enantioselective reduction, ceric ammonium nitrate (CAN) mediated coupling, Grubbs-catalyzed ring-closing metathesis.[4][6]

Synthetic Route Overviews

The Sulikowski Approach: A Stepwise Assembly

The synthetic strategy developed by the Sulikowski group focuses on the meticulous, stepwise construction of a complex acyclic precursor that is then elaborated into the substrate for the key photocycloaddition. Their approach has evolved over several "generations" of synthesis, with a notable route commencing from the readily available chiral pool starting material, (-)-malic acid.[5] This strategy allows for precise control over the stereochemistry of multiple centers in the early stages of the synthesis.

A key intermediate in this route is a bis-butenolide, which undergoes an intramolecular [2+2] photocycloaddition upon irradiation to form the tetracyclic core of this compound, containing five of the thirteen stereocenters.[5] The synthesis of this precursor involves a series of sophisticated transformations, including a chelation-controlled addition of ethynylmagnesium bromide, a Sonogashira cross-coupling to append the second butenolide moiety, and a silver-catalyzed cycloisomerization to form the γ-alkylidene butenolide.[1][5]

Sulikowski_Approach cluster_0 Synthesis of Photocycloaddition Precursor cluster_1 Key Transformation and Core Synthesis Malic_Acid (-)-Malic Acid Methyl_Ketone Methyl Ketone Intermediate Malic_Acid->Methyl_Ketone 4 steps Alkyne_Intermediate Propargyl Alcohol Intermediate Methyl_Ketone->Alkyne_Intermediate Chelation-controlled alkynylation Bis_Butenolide Bis-Butenolide Precursor Alkyne_Intermediate->Bis_Butenolide Sonogashira coupling & cycloisomerization Photocycloaddition Intramolecular [2+2] Photocycloaddition Bis_Butenolide->Photocycloaddition Tetracyclic_Core Tetracyclic Core of this compound Photocycloaddition->Tetracyclic_Core

Caption: Sulikowski's synthetic strategy towards the tetracyclic core of this compound.

The Nicolaou Approach: A Convergent and Efficient Strategy

In contrast, the approach from the Nicolaou group is characterized by its convergency and efficiency in accessing the core structure. Their strategy hinges on the rapid assembly of a macrocyclic precursor for the key intramolecular [2+2] photocycloaddition. This is achieved by coupling two key fragments: an alcohol derived from the enantioselective reduction of an acyl furan, and a β-ketoester.[6]

The coupling of these fragments is mediated by ceric ammonium nitrate (CAN), followed by a Grubbs-catalyzed ring-closing metathesis to construct the 14-membered macrocycle.[4] Irradiation of this macrocyclic hydroxy ketone with UV light then triggers the intramolecular [2+2] photocycloaddition, yielding the tricyclo[9.3.0.0]tetradecane ring system in a remarkably short sequence of five steps.[4] This route provides rapid access to the core structure, which could serve as a scaffold for generating analogues and for further elaboration towards the natural product.

Nicolaou_Approach cluster_0 Synthesis of Macrocyclic Precursor cluster_1 Key Transformation and Core Synthesis Acyl_Furan Acyl Furan Alcohol Chiral Alcohol Acyl_Furan->Alcohol Noyori reduction Coupled_Product Coupled Ketoester Alcohol->Coupled_Product CAN-mediated coupling Ketoester β-Ketoester Ketoester->Coupled_Product Macrocycle Macrocyclic Precursor Coupled_Product->Macrocycle Grubbs catalyst Photocycloaddition Intramolecular [2+2] Photocycloaddition Macrocycle->Photocycloaddition Tricyclic_Core Tricyclic Core of this compound Photocycloaddition->Tricyclic_Core

Caption: Nicolaou's convergent synthesis of the tricyclic core of this compound.

Experimental Protocols for Key Reactions

Detailed experimental protocols are crucial for the reproducibility and adaptation of synthetic routes. Below are representative procedures for key transformations in both the Sulikowski and Nicolaou approaches, based on published literature.

Sulikowski Approach: Silver-Catalyzed Cycloisomerization

This reaction is a critical step in forming the γ-alkylidene butenolide necessary for the photocycloaddition.

Protocol: To a solution of the enyne carboxylic acid precursor in a suitable solvent (e.g., acetonitrile) is added a silver(I) salt (e.g., silver nitrate or silver triflate) at room temperature. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield the γ-alkylidene butenolide.[1][5]

Nicolaou Approach: Grubbs-Catalyzed Ring-Closing Metathesis

This reaction efficiently forms the 14-membered macrocycle, the direct precursor to the photocycloaddition.

Protocol: A solution of the diene precursor in a degassed solvent (e.g., dichloromethane) is treated with a Grubbs catalyst (e.g., Grubbs' second-generation catalyst) at room temperature or slightly elevated temperature. The reaction is allowed to proceed under an inert atmosphere until the starting material is consumed. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to afford the desired macrocyclic product.[4]

Biological Activity and Potential Signaling Pathway

This compound has demonstrated potent and selective in vitro cytotoxicity against non-small cell lung cancer (EKVC, GI50 < 0.01 µM) and renal cancer (CAKI-1, GI50 = 0.51 µM) cell lines.[3] It also exhibits antiplasmodial activity against Plasmodium falciparum (IC50 = 10 µg/mL).[1][2] The precise molecular mechanism and the signaling pathways modulated by this compound are yet to be fully elucidated. However, its cytotoxic profile suggests that it may interfere with fundamental cellular processes, potentially leading to apoptosis or cell cycle arrest in cancer cells.

Biological_Activity This compound This compound Cancer_Cells Lung and Renal Cancer Cells This compound->Cancer_Cells Plasmodium Plasmodium falciparum This compound->Plasmodium Cellular_Target Unknown Cellular Target(s) Cancer_Cells->Cellular_Target Plasmodium->Cellular_Target Apoptosis Apoptosis / Cell Cycle Arrest Cellular_Target->Apoptosis Parasite_Death Parasite Death Cellular_Target->Parasite_Death

Caption: Postulated biological effects of this compound.

Conclusion

The synthetic endeavors towards this compound highlight the ingenuity and power of modern organic synthesis in tackling molecules of immense complexity. The Sulikowski and Nicolaou groups have provided two distinct and elegant strategies for the construction of the core structure of this fascinating natural product. While the Sulikowski approach offers a high degree of stereocontrol through a longer, more linear sequence, the Nicolaou route provides a highly efficient and convergent pathway to a key tricyclic intermediate. Both strategies lay a strong foundation for the eventual total synthesis of this compound, which will undoubtedly enable a more thorough investigation of its biological properties and therapeutic potential. The completion of the total synthesis remains a significant challenge and a highly sought-after prize in the field of synthetic organic chemistry.

References

Efficacy of Bielschowskysin Versus Other Marine-Derived Diterpenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The vast marine environment offers a rich reservoir of structurally unique and biologically active natural products. Among these, diterpenes have emerged as a prominent class of compounds with significant therapeutic potential, exhibiting a range of cytotoxic and anti-inflammatory activities. This guide provides a comparative analysis of the efficacy of Bielschowskysin, a complex diterpene isolated from the gorgonian octocoral Pseudopterogorgia kallos, against other notable marine-derived diterpenes.

Overview of this compound

This compound is a highly oxygenated hexacyclic diterpene with a novel carbon skeleton.[1] Initial studies have highlighted its potent cytotoxic activity against several cancer cell lines and modest anti-malarial properties.[1] However, a comprehensive understanding of its efficacy in comparison to other marine diterpenes and its precise mechanism of action remains an area of active investigation.

Comparative Cytotoxicity

The primary measure of efficacy for potential anti-cancer agents is their cytotoxicity against various cancer cell lines, typically expressed as the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50). Lower values indicate higher potency.

Data Presentation

The following tables summarize the available quantitative data for the cytotoxic activity of this compound and other representative marine-derived diterpenes. Due to the variability in experimental conditions and cell lines tested across different studies, direct comparisons should be made with caution. This compilation focuses on cell lines for which comparative data is available.

Table 1: Cytotoxicity of this compound

Cell LineCancer TypeIC50 / GI50 (µM)Reference
EKVXNon-Small Cell Lung Cancer< 0.01 (GI50)[1]
CAKI-1Renal Cancer0.51 (GI50)[1]

Table 2: Comparative Cytotoxicity of Marine-Derived Diterpenes Against Common Cancer Cell Lines

Diterpene ClassCompoundCell Line (Cancer Type)IC50 (µM)Reference
Cembranes Sarcoconvolutum DA549 (Lung)49.70
Sarcoconvolutum DHSC-2 (Oral)53.17
Lobophytolin DA549 (Lung)5.17
Lobophytolin DHT-29 (Colon)4.52
Briaranes Erythrolide BA549 (Lung)27.09
Erythrolide BMCF-7 (Breast)15.21
Erythrolide BPC3 (Prostate)6.46
Eunicellanes Microeunicellol AMCF-7 (Breast)Low µM
Microeunicellol AMDA-MB-231 (Breast)Low µM

Comparative Anti-inflammatory Activity

Many marine diterpenes exhibit potent anti-inflammatory properties, often by inhibiting the production of inflammatory mediators like nitric oxide (NO) and modulating key signaling pathways such as NF-κB.

Data Presentation

Currently, there is no publicly available data on the anti-inflammatory activity of this compound. The table below presents data for other marine diterpenes.

Table 3: Anti-inflammatory Activity of Marine-Derived Diterpenes

Diterpene ClassCompoundAssayIC50 (µM)Reference
Cembranes SinulariolideNO Inhibition (LPS-stimulated RAW 264.7)10.0
11-DehydrosinulariolideNO Inhibition (LPS-stimulated RAW 264.7)> 20.0
SinularinNO Inhibition (LPS-stimulated RAW 264.7)4.2

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these diterpenes exert their effects is crucial for drug development.

Anti-inflammatory Mechanism: NF-κB Signaling Pathway

A common mechanism for the anti-inflammatory activity of marine diterpenes is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB IkB_p P-IκB IkB->IkB_p NFkB_active Active NF-κB NFkB->NFkB_active Released Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB_active->Nucleus Translocates DNA DNA NFkB_active->DNA Binds to Response Elements Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) DNA->Pro_inflammatory_genes Induces Marine_Diterpenes Marine Diterpenes Marine_Diterpenes->IKK_complex Inhibit Marine_Diterpenes->NFkB_active Inhibit Translocation Apoptosis_Pathway This compound This compound (Hypothesized) Bax Bax This compound->Bax Activates? Bcl2 Bcl-2 This compound->Bcl2 Inhibits? Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Bax->Mitochondria Promotes Permeabilization Bcl2->Bax | Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Forms Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 Cleaves & Activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compounds Add test compounds (serial dilutions) incubate1->add_compounds incubate2 Incubate (48-72h) add_compounds->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance (570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

References

A Comparative Analysis of Bielschowskysin's Cytotoxicity Profile Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of available in-vitro data reveals that the marine-derived diterpene, Bielschowskysin, exhibits potent and highly selective cytotoxic activity against specific cancer cell lines, warranting further investigation as a potential therapeutic agent. This report provides a comparative guide on the cytotoxicity of this compound in relation to standard-of-care chemotherapeutic drugs—doxorubicin, cisplatin, and paclitaxel—with a focus on non-small cell lung cancer and renal cancer cell lines.

Potency and Selectivity of this compound

This compound, a structurally complex natural product isolated from the Gorgonian coral Pseudopterogorgia kallos, has demonstrated significant growth-inhibitory effects in the National Cancer Institute's (NCI) 60-cell line screen.[1] Notably, it displays remarkable potency against the EKVX non-small cell lung cancer cell line with a GI50 (50% growth inhibition) value of less than 0.01 µM.[2] Furthermore, it shows potent activity against the CAKI-1 renal cancer cell line with a GI50 of 0.51 µM.[2]

Comparative Cytotoxicity Data

To provide a clear comparison, the following table summarizes the GI50 values of this compound and three standard chemotherapeutic agents against the EKVX and CAKI-1 cell lines, as sourced from the NCI-60 Human Tumor Cell Line Screen database.

CompoundCell LineCancer TypeGI50 (µM)
This compound EKVXNon-Small Cell Lung< 0.01[2]
CAKI-1Renal0.51[2]
Doxorubicin EKVXNon-Small Cell Lung0.044
CAKI-1Renal0.078
Cisplatin EKVXNon-Small Cell Lung0.21
CAKI-1Renal1.10
Paclitaxel EKVXNon-Small Cell Lung< 0.001
CAKI-1Renal< 0.001

Note: GI50 is the concentration of a drug that causes 50% inhibition of cell growth.

Experimental Protocols

The cytotoxicity data presented in this guide were generated using the standardized methodology of the National Cancer Institute's Developmental Therapeutics Program (DTP) for the in-vitro screening of compounds against the NCI-60 human tumor cell line panel.[3][4][5][6]

Cell Culture and Inoculation: The human tumor cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. For screening, cells are inoculated into 96-well or 384-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the specific cell line. The plates are then incubated for 24 hours prior to the addition of the experimental compounds.[7]

Drug Preparation and Exposure: Experimental drugs are solubilized in dimethyl sulfoxide (DMSO) and diluted to the appropriate concentrations. The compounds are then added to the cell plates and incubated for a specified period (historically 48 hours, with the current high-throughput system utilizing a 72-hour exposure).[4][7]

Cytotoxicity Assay: The NCI-60 screen has historically used the Sulforhodamine B (SRB) assay, which measures cell protein content as an indicator of cell growth.[8] The current high-throughput system (HTS384) employs the CellTiter-Glo luminescent cell viability assay, which measures ATP levels.[4][8] The percentage of cell growth is calculated based on the difference in the signal between the start and end of the drug incubation period, relative to control wells.

The workflow for the NCI-60 screening process is depicted below:

NCI60_Workflow cluster_prep Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis CellLines NCI-60 Cell Lines Inoculation Cell Inoculation in Microtiter Plates CellLines->Inoculation Compound Test Compound (e.g., this compound) DrugAddition Addition of Compound Compound->DrugAddition Incubation1 24h Incubation Inoculation->Incubation1 Incubation1->DrugAddition Incubation2 48h or 72h Incubation DrugAddition->Incubation2 Assay SRB or CellTiter-Glo Assay Incubation2->Assay Measurement Absorbance/Luminescence Measurement Assay->Measurement Calculation Calculation of % Growth Inhibition Measurement->Calculation GI50 Determination of GI50 Value Calculation->GI50

NCI-60 In-Vitro Screening Workflow

Mechanism of Action and Signaling Pathways

While the precise molecular targets and signaling pathways affected by this compound are still under investigation due to its limited availability for extensive biological studies, its complex polycyclic structure is suggestive of a highly specific mode of action.[1] Natural products with similar structural complexity often function by targeting key cellular processes such as DNA replication, microtubule dynamics, or specific signaling cascades.

In contrast, the mechanisms of action for the standard chemotherapeutic agents are well-characterized:

  • Doxorubicin: An anthracycline antibiotic, doxorubicin intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis. It is also known to generate reactive oxygen species.

  • Cisplatin: A platinum-based compound, cisplatin forms adducts with DNA, leading to cross-linking of DNA strands, which in turn inhibits DNA replication and transcription, ultimately triggering apoptosis.

  • Paclitaxel: A taxane, paclitaxel stabilizes microtubules, preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

A generalized representation of the signaling pathways leading to apoptosis induced by these standard agents is illustrated below. The potential, yet unconfirmed, point of intervention for this compound is also hypothetically included to stimulate further research.

Chemotherapy_Pathways cluster_agents Chemotherapeutic Agents cluster_cellular_targets Cellular Targets cluster_cellular_response Cellular Response This compound This compound (Hypothetical Target) UnknownTarget Unknown Molecular Target(s) This compound->UnknownTarget Doxorubicin Doxorubicin DNA_TopoII DNA & Topoisomerase II Doxorubicin->DNA_TopoII Cisplatin Cisplatin DNA DNA Cisplatin->DNA Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Apoptosis Apoptosis UnknownTarget->Apoptosis DNA_Damage DNA Damage DNA_TopoII->DNA_Damage DNA->DNA_Damage Microtubule_Dysfunction Microtubule Dysfunction Microtubules->Microtubule_Dysfunction CellCycleArrest Cell Cycle Arrest (G2/M) DNA_Damage->CellCycleArrest Microtubule_Dysfunction->CellCycleArrest CellCycleArrest->Apoptosis

Signaling Pathways of Chemotherapeutic Agents

Conclusion

This compound demonstrates exceptional potency against the EKVX non-small cell lung cancer cell line and significant activity against the CAKI-1 renal cancer cell line, with GI50 values that are competitive with or superior to some standard chemotherapeutic agents. Its unique profile suggests a potentially novel mechanism of action that warrants further elucidation. The data presented herein, obtained through the standardized NCI-60 screening platform, provides a solid foundation for future preclinical and mechanistic studies to explore the full therapeutic potential of this promising marine natural product.

References

Validating the Anticancer Potential of Bielschowskysin: A Proposed In Vivo Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bielschowskysin, a complex marine diterpene isolated from the Gorgonian coral Pseudopterogorgia kallos, has demonstrated notable and selective cytotoxic activity in vitro against non-small cell lung cancer (EKVC) and renal cancer (CAKI-1) cell lines.[1] Despite this promising initial data, the advancement of this compound into preclinical and potentially clinical development is currently hampered by its limited availability from natural sources.[2] To date, comprehensive in vivo validation of its anticancer activity has not been reported.

This guide provides a comparative framework for the future in vivo evaluation of this compound, once a sufficient supply is secured through total synthesis. It outlines the essential experiments required to validate its efficacy and safety, and provides context by comparing the anticipated data with that of established anticancer agents.

Proposed In Vivo Efficacy and Toxicity Comparison

The following tables present a proposed structure for summarizing the in vivo anticancer activity and toxicity profile of this compound in comparison to standard-of-care chemotherapeutic agents such as Cisplatin and Paclitaxel. The data for this compound is hypothetical and serves as a template for future experimental outcomes.

Table 1: Comparative In Vivo Efficacy in a Non-Small Cell Lung Cancer (EKVC) Xenograft Model

CompoundDosing Regimen (mg/kg, schedule)Mean Tumor Volume Change (%)Tumor Growth Inhibition (TGI) (%)Median Survival (Days)p-value vs. Vehicle
Vehicle Control0.1 mL saline, daily+250025-
This compound To be determined-5015045<0.01
Cisplatin5, weekly-3013038<0.05
Paclitaxel10, twice weekly-2012035<0.05

Data for this compound is hypothetical and for illustrative purposes.

Table 2: Comparative Acute Toxicity Profile in Mice

CompoundMaximum Tolerated Dose (MTD) (mg/kg)Key Toxicities ObservedBody Weight Change at MTD (%)Hematological Effects at MTD
This compound To be determinedTo be determined< -10To be determined
Cisplatin7.5Nephrotoxicity, myelosuppression-15Significant neutropenia and thrombocytopenia
Paclitaxel20Neurotoxicity, myelosuppression-12Significant neutropenia

Data for this compound is hypothetical and for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for the key experiments required to validate the in vivo anticancer activity of this compound.

Murine Xenograft Model for Efficacy Studies

Patient-derived xenografts (PDX) or human cancer cell line xenografts are crucial for preclinical evaluation.[3][4]

  • Cell Lines and Culture: EKVC (non-small cell lung cancer) and CAKI-1 (renal cancer) cells will be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice) are typically used for xenograft studies.[5]

  • Tumor Implantation: Subcutaneous injection of 1 x 10^6 to 1 x 10^7 cancer cells in a mixture of media and Matrigel into the flank of each mouse.[6]

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice will be randomized into treatment and control groups. This compound, vehicle control, and comparator drugs (e.g., Cisplatin, Paclitaxel) will be administered via an appropriate route (e.g., intraperitoneal, intravenous).

  • Monitoring: Tumor volume will be measured two to three times weekly using calipers (Volume = 0.5 x length x width²). Body weight and general health will also be monitored.

  • Endpoint: The study will be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed. Tumor growth inhibition and survival will be calculated.

Maximum Tolerated Dose (MTD) and Toxicity Studies

MTD studies are essential to determine the highest dose that can be administered without causing unacceptable side effects.[5]

  • Animal Model: Healthy, non-tumor-bearing mice (e.g., Swiss albino mice) will be used.[7]

  • Dosing: Increasing doses of this compound will be administered to different cohorts of mice.

  • Monitoring: Animals will be observed for clinical signs of toxicity, and body weight will be recorded daily for at least 14 days.[8][9]

  • Analysis: At the end of the study, blood samples will be collected for hematological and serum chemistry analysis. Organs will be harvested for histopathological examination.[8]

Pharmacokinetic (PK) Studies

PK studies help to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.[5]

  • Animal Model: Mice or rats will be used.

  • Administration: A single dose of this compound will be administered (e.g., intravenously and orally).

  • Sample Collection: Blood samples will be collected at various time points post-administration.

  • Analysis: The concentration of this compound in the plasma will be determined using a validated analytical method (e.g., LC-MS/MS). PK parameters such as half-life, clearance, and volume of distribution will be calculated.

Visualizations

Hypothetical Signaling Pathway for this compound's Anticancer Activity

While the precise mechanism of action for this compound is yet to be elucidated, many anticancer agents function by inducing apoptosis through various signaling cascades.[10][11] The following diagram illustrates a hypothetical pathway.

Bielschowskysin_Pathway This compound This compound Target_Protein Target Protein (e.g., Kinase, Topoisomerase) This compound->Target_Protein Inhibition Upstream_Signal Upstream Signaling (e.g., p53 activation) Target_Protein->Upstream_Signal Modulation Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-3) Upstream_Signal->Caspase_Cascade Activation Apoptosis Apoptosis Caspase_Cascade->Apoptosis Experimental_Workflow Start Sufficient this compound Available from Synthesis MTD Maximum Tolerated Dose (MTD) and Toxicity Studies Start->MTD PK Pharmacokinetic (PK) Studies (ADME) Start->PK Efficacy In Vivo Efficacy Studies (Xenograft Models) MTD->Efficacy PK->Efficacy Data_Analysis Data Analysis and Comparison with Standard of Care Efficacy->Data_Analysis Go_NoGo Go/No-Go Decision for Further Development Data_Analysis->Go_NoGo

References

Navigating the Uncharted Waters of a Novel Anticancer Agent: A Comparative Guide to Bielschowskysin's Target Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutics with high target specificity and minimal off-target effects is a paramount challenge. Bielschowskysin, a complex marine-derived diterpene, has emerged as a potent cytotoxic agent against non-small cell lung and renal cancer cell lines. However, its molecular target and mechanism of action remain elusive, precluding a direct comparison of its cross-reactivity and target specificity with other agents.

This guide provides a comprehensive overview of the current state of knowledge on this compound and outlines a strategic workflow for its target identification and cross-reactivity profiling. Furthermore, it presents a comparative analysis of its cytotoxic profile against other marine natural products with known mechanisms of action that are also active against lung and renal cancer cell lines, offering a valuable, albeit indirect, point of reference for researchers in the field.

The Enigma of this compound: An Undefined Target

Extensive research into this compound has predominantly focused on its intricate total synthesis, a critical step toward enabling in-depth biological evaluation. While its potent and selective cytotoxicity is well-documented, the specific protein or signaling pathway it modulates to exert its anticancer effects is yet to be identified. This knowledge gap is a significant hurdle in its development as a therapeutic agent, as understanding the on-target and off-target interactions is crucial for predicting efficacy and potential side effects.

A Roadmap for Discovery: Unmasking this compound's Target

To unlock the full therapeutic potential of this compound, a systematic approach to target deconvolution is necessary. The following experimental workflow outlines key methodologies that can be employed to identify its molecular target(s) and subsequently characterize its specificity.

Target Identification Workflow for this compound cluster_Phase1 Phase 1: Target Identification cluster_Phase2 Phase 2: Target Validation & Specificity cluster_Phase3 Phase 3: Cross-Reactivity Profiling Affinity_Chromatography Affinity Chromatography Putative_Targets Putative Targets Affinity_Chromatography->Putative_Targets 'Fishing' for binding partners Chemical_Proteomics Chemical Proteomics Chemical_Proteomics->Putative_Targets Covalent probe labeling Genetic_Screening Genetic Screening (e.g., CRISPR) Genetic_Screening->Putative_Targets Identifying essential genes Binding_Assays Binding Assays (SPR, ITC) Putative_Targets->Binding_Assays Quantify binding affinity Cellular_Thermal_Shift Cellular Thermal Shift Assay (CETSA) Putative_Targets->Cellular_Thermal_Shift Confirm target engagement in cells Knockdown_Studies Target Knockdown/Knockout Putative_Targets->Knockdown_Studies Phenocopy drug effect Validated_Target Validated Target Binding_Assays->Validated_Target Cellular_Thermal_Shift->Validated_Target Knockdown_Studies->Validated_Target Proteome_Profiling Proteome-wide Profiling Validated_Target->Proteome_Profiling Identify unintended binders Kinome_Screening Kinome-wide Screening Validated_Target->Kinome_Screening Assess kinase selectivity Off_Target_Profile Off-Target Profile Proteome_Profiling->Off_Target_Profile Kinome_Screening->Off_Target_Profile

Caption: A proposed experimental workflow for the identification and validation of this compound's molecular target and the subsequent profiling of its cross-reactivity.

Experimental Protocols for Target Identification

1. Affinity Chromatography:

  • Objective: To isolate proteins that physically interact with this compound.

  • Methodology:

    • Synthesize a this compound analog functionalized with a linker and an affinity tag (e.g., biotin).

    • Immobilize the tagged this compound onto a solid support (e.g., streptavidin-coated beads).

    • Incubate the immobilized probe with cell lysates from responsive cancer cell lines (e.g., non-small cell lung and renal cancer).

    • Wash away non-specifically bound proteins.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins using mass spectrometry (LC-MS/MS).

2. Chemical Proteomics:

  • Objective: To identify proteins that are covalently modified or in close proximity to a reactive analog of this compound.

  • Methodology:

    • Synthesize a this compound probe containing a photoreactive group (e.g., diazirine) and a clickable handle (e.g., alkyne).

    • Treat living cancer cells with the probe.

    • Induce covalent cross-linking between the probe and its target(s) by UV irradiation.

    • Lyse the cells and attach a reporter tag (e.g., biotin-azide) via click chemistry.

    • Enrich the labeled proteins and identify them by mass spectrometry.

3. Genetic Screening (CRISPR-Cas9 based):

  • Objective: To identify genes that, when knocked out, confer resistance to this compound, suggesting their protein products are involved in its mechanism of action.

  • Methodology:

    • Generate a genome-wide CRISPR knockout library in a sensitive cancer cell line.

    • Treat the cell population with a cytotoxic concentration of this compound.

    • Isolate the genomic DNA from the surviving (resistant) cells.

    • Use next-generation sequencing to identify the sgRNAs that are enriched in the resistant population.

    • The genes targeted by these sgRNAs are candidate components of the this compound pathway.

An Indirect Comparison: Cytotoxic Profiles of Marine-Derived Anticancer Agents

In the absence of a known target for this compound, a comparison of its cytotoxic potency against relevant cancer cell lines with that of other marine natural products with established mechanisms of action can provide valuable context for its potential therapeutic window and efficacy.

CompoundMarine SourceMechanism of ActionTarget PathwayCytotoxicity (IC50) in Lung Cancer Cell LinesCytotoxicity (IC50) in Renal Cancer Cell Lines
This compound Gorgonian coral (Pseudopterogorgia kallos)Unknown Unknown Potent (specific values not publicly available)Potent (specific values not publicly available)
Eribulin mesylate Sea sponge (Halichondria okadai)Microtubule dynamics inhibitorTubulin polymerization1-10 nM (e.g., A549)1-10 nM (e.g., A498)
Trabectedin Sea squirt (Ecteinascidia turbinata)DNA binding and repair inhibitionMinor groove of DNA1-5 nM (e.g., NCI-H460)0.1-1 nM (e.g., 786-O)
Salinomycin Marine-derived StreptomycesPotassium ionophore, Wnt/β-catenin signaling inhibitorWnt signaling1-5 µM (e.g., A549)0.5-2 µM (e.g., Caki-1)

Note: The IC50 values are approximate ranges and can vary depending on the specific cell line and experimental conditions.

Signaling Pathways of Comparative Marine Natural Products

To further contextualize this compound's potential mechanism, understanding the signaling pathways targeted by the comparator compounds is essential.

Signaling Pathways of Marine-Derived Anticancer Agents cluster_Eribulin Eribulin cluster_Trabectedin Trabectedin cluster_Salinomycin Salinomycin Tubulin Tubulin Microtubule_Dynamics Microtubule_Dynamics Tubulin->Microtubule_Dynamics inhibits polymerization Mitotic_Arrest Mitotic_Arrest Microtubule_Dynamics->Mitotic_Arrest Apoptosis_E Apoptosis Mitotic_Arrest->Apoptosis_E DNA DNA DNA_Repair_Inhibition DNA_Repair_Inhibition DNA->DNA_Repair_Inhibition binds to minor groove Transcription_Alteration Transcription_Alteration DNA_Repair_Inhibition->Transcription_Alteration Apoptosis_T Apoptosis Transcription_Alteration->Apoptosis_T Wnt_Signaling Wnt_Signaling Beta_Catenin β-catenin degradation Wnt_Signaling->Beta_Catenin inhibits Gene_Expression Altered Gene Expression Beta_Catenin->Gene_Expression Apoptosis_S Apoptosis Gene_Expression->Apoptosis_S

Caption: Simplified signaling pathways for Eribulin, Trabectedin, and Salinomycin, illustrating their distinct mechanisms of inducing apoptosis in cancer cells.

Future Directions and Conclusion

The potent and selective cytotoxic profile of this compound makes it a compelling candidate for further investigation as a novel anticancer agent. The immediate priority for the research community is the definitive identification of its molecular target(s). The experimental workflows outlined in this guide provide a clear path forward for this crucial step. Once the target is known, a direct and comprehensive comparison of its specificity and cross-reactivity against relevant alternatives will be possible, paving the way for its rational development into a potential clinical therapeutic. The indirect comparative data presented here serves as a valuable interim resource, positioning this compound's cytotoxic potency within the broader landscape of marine-derived anticancer compounds.

A Comparative Guide to Cyclobutane Synthesis: [2+2] Photocycloaddition vs. Alternative Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the cyclobutane motif is a critical structural element that imparts unique three-dimensional character and desirable physicochemical properties to small molecules. The construction of this strained four-membered ring can be approached through various synthetic strategies, each with its own set of advantages and limitations. This guide provides an objective comparison of the venerable [2+2] photocycloaddition with other prominent cyclobutane-forming reactions, supported by experimental data and detailed protocols to inform synthetic planning.

The [2+2] photocycloaddition stands as a cornerstone of cyclobutane synthesis, offering a direct and atom-economical route to this valuable scaffold. However, alternative methods, including thermal [2+2] cycloadditions, transition metal-catalyzed variants, and tandem rearrangement/cycloaddition sequences, present compelling options that may be more suitable depending on the specific synthetic challenge. This guide will delve into a comparative analysis of these key methodologies.

Mechanistic Overview and Logical Relationships

The selection of a synthetic route to a cyclobutane-containing target is governed by factors such as substrate scope, desired stereochemical outcome, and available equipment. The following diagram illustrates the conceptual relationships between the major cyclobutane synthesis strategies discussed herein.

Overview of Cyclobutane Synthesis Strategies cluster_main Core Methodologies cluster_photochemical Photochemical Methods cluster_thermal Thermal Methods cluster_metal Metal-Catalyzed Methods cluster_rearrangement Rearrangement Strategies Target_Cyclobutane Target Cyclobutane Photocycloaddition [2+2] Photocycloaddition Photocycloaddition->Target_Cyclobutane Forms C-C bonds with light Direct_Excitation Direct Excitation Photocycloaddition->Direct_Excitation Photosensitization Photosensitization Photocycloaddition->Photosensitization Photoredox_Catalysis Photoredox Catalysis Photocycloaddition->Photoredox_Catalysis Thermal_Cycloaddition Thermal [2+2] Cycloaddition Thermal_Cycloaddition->Target_Cyclobutane Forms C-C bonds with heat Ketene_Cycloaddition Ketene Cycloadditions Thermal_Cycloaddition->Ketene_Cycloaddition Lewis_Acid_Catalysis Lewis Acid Catalysis Thermal_Cycloaddition->Lewis_Acid_Catalysis TM_Catalysis Transition Metal-Catalyzed [2+2] TM_Catalysis->Target_Cyclobutane Metal-mediated C-C bond formation Wolff_Rearrangement Wolff Rearrangement + [2+2] Wolff_Rearrangement->Ketene_Cycloaddition Generates ketene intermediate

Caption: Logical relationships of major cyclobutane synthesis methods.

Quantitative Comparison of Key Methodologies

The efficacy of a given cyclobutane-forming reaction is best assessed through quantitative metrics such as chemical yield and stereoselectivity. The following tables summarize experimental data for representative examples of each major class of reaction, providing a basis for objective comparison.

Table 1: Intermolecular [2+2] Cycloaddition of Styrene Derivatives
EntryMethodAlkene 1Alkene 2Catalyst/ConditionsYield (%)Diastereomeric Ratio (d.r.)Reference
1Photocycloaddition (Photosensitized)N-phenylmaleimideStyreneThioxanthone (20 mol%), 440 nm LED7270:30[1]
2Photocycloaddition (Photoredox)trans-AnetholeStyreneRu(bpy)₃Cl₂, MV²⁺, visible light81>20:1[2]
3Thermal [2+2] Cycloaddition (Lewis Acid-Promoted)Diphenylketene (from diphenylacetyl chloride)CyclopenteneEtAlCl₂ (2.5 equiv), -78 °C to rt8413:1[3]
4Thermal [2+2] Cycloaddition (Uncatalyzed)Diphenylketene (from diphenylacetyl chloride)CyclopenteneHigh Temperature~5~1:1[3]
Table 2: Intermolecular [2+2] Cycloaddition of Acyclic Enones
EntryMethodEnoneAlkeneCatalyst/ConditionsYield (%)Diastereomeric Ratio (d.r.)Reference
1Photocycloaddition (Photoredox)ChalconeEthyl vinyl etherRu(bpy)₃Cl₂, i-Pr₂NEt, visible light84>20:1[4][5]
2Photocycloaddition (UV)ChalconeEthyl vinyl ether300 nm UV lightNo reaction-[5]
Table 3: Intramolecular Cycloadditions
EntryMethodSubstrateCatalyst/ConditionsYield (%)Diastereomeric Ratio (d.r.)Reference
1PhotocycloadditionDiene-tethered α-diazoketonehv (photolysis for Wolff rearrangement), then intramolecular cycloaddition52 (over 2 steps)-[6]
2Thermal [2+2] CycloadditionAlkene-tethered acid chlorideEt₃N, CH₃CN, 80 °C35-47-[7]
3Transition Metal-Catalyzed [2+2]Allene-tethered alkeneBi(OTf)₃--[6]

Reaction Mechanisms and Stereochemical Pathways

The stereochemical outcome of a cyclobutane-forming reaction is intimately linked to its underlying mechanism. Understanding these pathways is crucial for predicting and controlling the three-dimensional structure of the product.

[2+2] Photocycloaddition

Photochemical [2+2] cycloadditions typically proceed through the formation of an excited state of one of the alkene partners, which then interacts with the ground state of the second alkene. For enone-alkene cycloadditions, this often involves the triplet excited state of the enone, leading to a stepwise mechanism through a 1,4-diradical intermediate. This stepwise nature can sometimes lead to a loss of stereochemistry if bond rotation in the diradical intermediate is competitive with ring closure.

Enone Enone (S₀) Enone_S1 Enone (S₁) Enone->Enone_S1 hν (Excitation) Enone_T1 Enone (T₁) Enone_S1->Enone_T1 Intersystem Crossing Diradical 1,4-Diradical Intermediate Enone_T1->Diradical + Alkene Alkene Alkene Alkene->Diradical Cyclobutane Cyclobutane Product Diradical->Cyclobutane Spin Inversion & Ring Closure

Caption: Simplified mechanism of a photosensitized [2+2] cycloaddition.

Thermal [2+2] Cycloaddition of Ketenes

According to Woodward-Hoffmann rules, concerted thermal [2+2] cycloadditions are symmetry-forbidden for two standard alkenes. However, ketenes are a notable exception and can undergo thermal [2+2] cycloadditions with alkenes. This is thought to occur via a concerted, but asynchronous, [π2s + π2a] cycloaddition, where the ketene component adds in an antarafacial manner. The reaction can be significantly accelerated and its diastereoselectivity enhanced or even inverted by the use of Lewis acids.

Ketene Ketene Transition_State [π2s + π2a] Transition State Ketene->Transition_State Alkene Alkene Alkene->Transition_State Cyclobutanone Cyclobutanone Product Transition_State->Cyclobutanone

Caption: Concerted pathway for thermal ketene [2+2] cycloaddition.

Transition Metal-Catalyzed [2+2] Cycloaddition

Transition metal catalysts, such as those based on ruthenium, nickel, or copper, can facilitate [2+2] cycloadditions under milder conditions than traditional thermal methods. The mechanism often involves the formation of a metallacyclopentane intermediate, which then undergoes reductive elimination to furnish the cyclobutane product. This mechanistic pathway allows for a high degree of control over the reaction's chemo-, regio-, and stereoselectivity.

Alkene1 Alkene 1 Metallacyclopentane Metallacyclopentane Intermediate Alkene1->Metallacyclopentane Alkene2 Alkene 2 Alkene2->Metallacyclopentane Catalyst [M] Catalyst Catalyst->Metallacyclopentane Cyclobutane Cyclobutane Product Metallacyclopentane->Cyclobutane Reductive Elimination Cyclobutane->Catalyst Catalyst Regeneration

Caption: General mechanism for transition metal-catalyzed [2+2] cycloaddition.

Experimental Protocols

Key Experiment 1: Photosensitized Intermolecular [2+2] Photocycloaddition of N-Aryl Maleimide with Styrene[1]

Objective: To synthesize a cyclobutane derivative via a photosensitized [2+2] cycloaddition using a thioxanthone catalyst.

Materials:

  • N-phenylmaleimide (1 equiv)

  • Styrene (1.5 equiv)

  • Thioxanthone (20 mol%)

  • Dichloromethane (CH₂Cl₂) (to make a 0.1 M solution of the maleimide)

  • 440 nm LED lamp

Procedure:

  • In an appropriate reaction vessel, dissolve N-phenylmaleimide and thioxanthone in dichloromethane.

  • Add styrene to the solution.

  • Seal the vessel and irradiate the reaction mixture with a 440 nm LED lamp at room temperature with stirring.

  • Monitor the reaction progress by TLC or ¹H NMR.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the cyclobutane product.

Key Experiment 2: Lewis Acid-Promoted Thermal [2+2] Cycloaddition of a Ketene with an Alkene[3]

Objective: To prepare a cyclobutanone via a Lewis acid-promoted [2+2] cycloaddition of a ketene, generated in situ, with an alkene.

Materials:

  • Diphenylacetyl chloride (1 equiv)

  • Triethylamine (1.02 equiv)

  • Cyclopentene (2.1 equiv)

  • Ethylaluminum dichloride (EtAlCl₂) (1 M in hexanes, 2.5 equiv)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

Procedure:

  • To a flame-dried, two-necked round-bottomed flask under a nitrogen atmosphere, add diphenylacetyl chloride.

  • Add anhydrous dichloromethane and triethylamine via syringe. Stir the resulting mixture at room temperature for 30 minutes to generate the ketene in situ.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Add cyclopentene via syringe.

  • Slowly add the solution of ethylaluminum dichloride in hexanes dropwise over 50 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for an additional hour.

  • Quench the reaction by the slow addition of triethylamine, followed by deionized water.

  • Allow the mixture to warm to room temperature.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography and/or recrystallization.

Key Experiment 3: Transition Metal-Catalyzed Intermolecular [2+2] Photocycloaddition[4][5]

Objective: To synthesize a cyclobutane derivative using a ruthenium photocatalyst under visible light irradiation.

Materials:

  • Chalcone (1 equiv)

  • Ethyl vinyl ether (3 equiv)

  • Tris(bipyridine)ruthenium(II) chloride (Ru(bpy)₃Cl₂) (catalyst)

  • Diisopropylethylamine (i-Pr₂NEt) (reductive quencher)

  • Acetonitrile (CH₃CN) (solvent)

  • Visible light source (e.g., compact fluorescent bulb or sunlight)

Procedure:

  • In a reaction vessel, dissolve the chalcone, Ru(bpy)₃Cl₂, and diisopropylethylamine in acetonitrile.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add ethyl vinyl ether to the degassed solution.

  • Seal the vessel and irradiate the mixture with a visible light source at room temperature with stirring.

  • Monitor the reaction by TLC or ¹H NMR.

  • Upon completion, remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the cyclobutane product.

Conclusion

The synthesis of cyclobutanes is a well-developed field with a diverse array of reliable methods. The classic [2+2] photocycloaddition remains a powerful and versatile tool, particularly with the advent of visible-light photoredox catalysis which allows for reactions under milder conditions and with a broader substrate scope. For thermally-driven processes, the [2+2] cycloaddition of ketenes is highly effective, and its utility is significantly enhanced by the use of Lewis acids, which can improve both reaction rates and stereoselectivities. Transition metal-catalyzed [2+2] cycloadditions offer another excellent alternative, often proceeding with high selectivity under mild conditions. Finally, tandem approaches, such as the Wolff rearrangement followed by an intramolecular [2+2] cycloaddition , provide clever solutions for the construction of complex polycyclic systems.

The choice of method will ultimately depend on the specific molecular target, the available starting materials, and the desired stereochemical outcome. For drug discovery and development, where the exploration of chemical space is paramount, having a thorough understanding of these complementary strategies is essential for the efficient and effective synthesis of novel cyclobutane-containing entities.

References

Structure-activity relationship of Bielschowskysin and its synthetic analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bielschowskysin, a complex diterpene isolated from the Caribbean gorgonian octocoral Pseudopterogorgia kallos, has garnered significant attention in the scientific community due to its potent and selective biological activities.[1] This guide provides a comprehensive overview of the structure-activity relationship of this compound, drawing comparisons from its known cytotoxic and antimalarial data. Due to the formidable challenge of its total synthesis, studies on synthetic analogues are limited; therefore, this guide will focus on the biological performance of the natural product itself, supported by detailed experimental protocols and a plausible signaling pathway.

Performance and Biological Activity

This compound has demonstrated significant in vitro cytotoxicity against several human cancer cell lines and notable antimalarial activity. Its complex hexacyclic structure, featuring a tricyclo[9.3.0.02,10]tetradecane ring system, is thought to be the source of its potent biological profile.[1][2][3] The scarcity of the natural product has, however, impeded extensive biological investigations and the development of a comprehensive structure-activity relationship (SAR) based on synthetic analogues.[2][4]

Comparative Cytotoxicity and Antimalarial Activity

The biological activity of this compound has been evaluated against a panel of human cancer cell lines and the malaria parasite, Plasmodium falciparum. The available data, summarized in the table below, highlights the compound's potency and selectivity.

CompoundTargetAssayActivity MetricValueReference
This compoundEKVX (Non-small cell lung cancer)CytotoxicityGI50< 0.01 µM[1][5]
This compoundCAKI-1 (Renal cancer)CytotoxicityGI500.51 µM[1][5]
This compoundPlasmodium falciparumAntimalarialIC5010 µg/mL[1][2]

Table 1: Biological Activity of this compound. This table summarizes the reported in vitro activity of this compound against human cancer cell lines and the malaria parasite.

The data reveals that this compound exhibits particularly potent activity against the EKVX non-small cell lung cancer cell line, with a GI50 value of less than 0.01 µM.[1][5] Its activity against the CAKI-1 renal cancer cell line is also notable.[1][5] While the antimalarial activity is less potent than its anticancer effects, it still represents a significant biological property of the molecule. The differential activity against the tested cell lines suggests a degree of selectivity in its mechanism of action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's cytotoxic activity.

GI50 (Growth Inhibition 50%) Assay - NCI-60 Protocol

This protocol outlines the general procedure used by the National Cancer Institute (NCI) for its 60-human tumor cell line screen, which was used to determine the GI50 values for this compound.

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50%.

Materials:

  • Human cancer cell lines

  • Appropriate cell culture medium and supplements (e.g., fetal bovine serum)

  • 96-well microtiter plates

  • Test compound (this compound)

  • Control vehicle (e.g., DMSO)

  • Sulforhodamine B (SRB) protein stain

  • Trichloroacetic acid (TCA)

  • Tris base solution

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Addition: Add a range of concentrations of the test compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plates for a specified period (typically 48 hours).

  • Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 60 minutes at 4°C.

  • Staining: Remove the TCA, wash the plates with water, and air dry. Add SRB solution to each well and stain for 10 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader.

  • Data Analysis: The GI50 is calculated as the concentration of the compound that causes a 50% reduction in the net protein increase of treated cells compared to control cells.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a common method for assessing cell viability and can be used to determine the cytotoxic effects of a compound.

Objective: To measure the metabolic activity of cells as an indicator of cell viability after treatment with a test compound.

Materials:

  • Cells to be tested

  • Complete cell culture medium

  • 96-well plates

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 and 8 mM HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for the desired exposure time.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that reduces cell viability by 50%, can be determined by plotting cell viability against the compound concentration.

Postulated Signaling Pathway

While the precise molecular target of this compound has not been fully elucidated, its potent cytotoxic activity against cancer cell lines suggests the induction of apoptosis as a plausible mechanism of action. The following diagram illustrates a generalized apoptosis signaling pathway that could be triggered by a cytotoxic agent like this compound.

Figure 1: A simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.

Conclusion

This compound stands out as a marine natural product with exceptional cytotoxic and promising antimalarial activities. While the lack of synthetic analogues currently limits a detailed structure-activity relationship analysis, the potent and selective nature of the natural product underscores its potential as a lead compound for drug discovery. The completion of a total synthesis of this compound is a critical next step that will undoubtedly open the door to the generation of analogues, enabling comprehensive SAR studies and a deeper understanding of its molecular mechanism of action. The experimental protocols and the postulated signaling pathway provided in this guide offer a foundational framework for future research into this fascinating and potent molecule.

References

In Silico Modeling of Natural Product-Target Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The exploration of natural products as therapeutic agents is a cornerstone of drug discovery. In silico modeling has emerged as a powerful tool to accelerate this process, offering a rapid and cost-effective means to predict and analyze the interactions between natural compounds and their biological targets. This guide provides a comparative overview of common in silico approaches used to study these interactions, using the hypothetical molecule "Bielschowskysin" as a case study. We will compare methodologies, present data in a structured format, and provide detailed experimental protocols for the described techniques. This guide is intended for researchers, scientists, and drug development professionals actively engaged in computational drug discovery.

Comparative Analysis of In Silico Methodologies

The selection of an appropriate in silico modeling strategy is critical and depends on the available information about the target protein and the ligand. Here, we compare three primary methodologies: molecular docking, molecular dynamics simulations, and pharmacophore modeling.

MethodologyPrinciplePrimary OutputUse CaseLimitations
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor.Binding affinity (scoring function), binding pose.Rapid screening of large compound libraries against a known target structure.Scoring functions are approximations; protein flexibility is often limited.
Molecular Dynamics (MD) Simulations Simulates the physical movements of atoms and molecules over time.Stability of the ligand-protein complex, conformational changes, free energy of binding.Detailed analysis of the stability and dynamics of a specific ligand-protein complex.Computationally intensive; requires significant computational resources.
Pharmacophore Modeling Identifies the essential 3D arrangement of chemical features necessary for biological activity.A 3D model of essential features (e.g., H-bond donors/acceptors, aromatic rings).Virtual screening to identify novel scaffolds that fit the pharmacophore model; can be used when the target structure is unknown.Relies on a set of known active compounds; may not capture all important interactions.

Experimental Protocols

Protocol 1: Molecular Docking Workflow

This protocol outlines a standard workflow for performing molecular docking to predict the interaction between a ligand (e.g., this compound) and a target protein.

cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 Protein Structure Preparation (e.g., PDB ID: XXXX) - Remove water molecules - Add hydrogen atoms - Assign partial charges g1 Grid Box Generation - Define the binding site on the protein p1->g1 l1 Ligand Structure Preparation (e.g., this compound) - Generate 3D coordinates - Assign partial charges - Define rotatable bonds d1 Molecular Docking (e.g., AutoDock Vina) - Run docking algorithm to predict binding poses l1->d1 g1->d1 a1 Pose Clustering and Scoring - Cluster similar poses - Rank poses based on scoring function (e.g., kcal/mol) d1->a1 v1 Visualization and Interaction Analysis - Analyze hydrogen bonds, hydrophobic interactions, etc. a1->v1

Caption: A typical workflow for a molecular docking experiment.

Methodology:

  • Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules are removed, hydrogen atoms are added, and partial charges are assigned using software like AutoDockTools.

  • Ligand Preparation: The 2D structure of the ligand is converted to a 3D structure. Partial charges and rotatable bonds are defined.

  • Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program like AutoDock Vina is used to predict the binding poses and estimate the binding affinity.

  • Analysis: The resulting poses are clustered and ranked based on their scores. The top-ranked poses are visualized to analyze key interactions.

Protocol 2: Molecular Dynamics Simulation Workflow

This protocol describes the steps for running an MD simulation to assess the stability of a protein-ligand complex.

s1 System Preparation - Start with the docked protein-ligand complex s2 Solvation - Place the complex in a water box s1->s2 s3 Ionization - Add ions to neutralize the system s2->s3 s4 Minimization - Energy minimize the system to remove steric clashes s3->s4 s5 Equilibration - NVT (constant volume) and NPT (constant pressure) equilibration s4->s5 s6 Production MD - Run the simulation for a defined time period (e.g., 100 ns) s5->s6 s7 Trajectory Analysis - Analyze RMSD, RMSF, and interaction stability s6->s7

Caption: Workflow for a molecular dynamics simulation.

Methodology:

  • System Preparation: The initial coordinates are taken from the best-ranked pose from molecular docking.

  • Solvation and Ionization: The complex is solvated in a periodic box of water molecules, and ions are added to neutralize the system's charge.

  • Minimization and Equilibration: The system is energy-minimized to relax the structure. This is followed by equilibration phases (NVT and NPT) to bring the system to the desired temperature and pressure.

  • Production MD: The main simulation is run for a specific duration (e.g., 100 nanoseconds).

  • Analysis: The trajectory is analyzed to calculate metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the complex.

Signaling Pathway Context

To illustrate the potential application of these in silico models, the following diagram depicts a hypothetical signaling pathway that could be modulated by a compound like this compound.

This compound This compound Receptor Receptor This compound->Receptor Inhibition KinaseA Kinase A Receptor->KinaseA Activation KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression

Caption: A hypothetical signaling pathway inhibited by this compound.

This guide provides a foundational framework for utilizing in silico modeling to investigate the interactions of natural products with their biological targets. The methodologies and workflows presented can be adapted and expanded upon based on the specific research question and available computational resources. The objective comparison of these techniques allows for the selection of the most appropriate approach to advance natural product-based drug discovery.

Forging the Unnatural: A Comparative Guide to Synthetic Strategies Towards Bielschowskysin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the complex marine diterpene Bielschowskysin presents a formidable synthetic challenge and a promising therapeutic target. Its intricate, highly oxygenated hexacyclic structure has spurred the development of innovative synthetic strategies. To date, a total synthesis has not yet been reported, making the ongoing efforts to construct its core architecture a compelling area of chemical research.

This guide provides a comparative analysis of the prominent synthetic strategies being pursued for the construction of this compound's core. We present a summary of quantitative data, detailed experimental protocols for key transformations, and visualizations of the synthetic pathways to aid in the evaluation and selection of synthetic approaches.

Key Synthetic Strategies at a Glance

The primary disconnection in most approaches to this compound involves the formation of its unique tricyclo[9.3.0.0]tetradecane ring system. Two main photochemical strategies have emerged as the frontrunners: the intramolecular [2+2] photocycloaddition and the Norrish-Yang photocyclization.

StrategyKey TransformationResearch Group(s)Reported Progress
Intramolecular [2+2] Photocycloaddition Photochemical cycloaddition of a tethered diene or a bis-butenolide precursor.Sulikowski, Nicolaou, Lear, MulzerSynthesis of advanced tetracyclic and tricyclic core structures.[1][2][3]
Norrish-Yang Photocyclization Intramolecular hydrogen abstraction by an excited ketone followed by radical cyclization.SarlahProposed as an alternative to the [2+2] cycloaddition to form the strained core.[4]
Biomimetic Furan Dearomatization Stepwise construction of the cyclobutane ring via dearomatization of a furanocembranoid precursor.RocheA biomimetic approach focusing on late-stage cyclobutane formation.[5]

Quantitative Comparison of Key Synthetic Sequences

The following tables summarize the reported yields and step counts for the construction of key intermediates in the leading synthetic strategies.

Table 1: Sulikowski Group's Intramolecular [2+2] Photocycloaddition Approach

This strategy focuses on the photochemical cyclization of a bis-butenolide precursor to form the tetracyclic core of this compound. A notable achievement from this group is the development of a 16-step synthesis of an advanced tetracyclic intermediate, which was successfully scaled up using a continuous flow reactor.[1]

StepTransformationReagents and ConditionsYield (%)
1Chelation-controlled additionEthynylmagnesium bromide, THF, -78 °C to rt88-96 (2 steps)
2BenzylationBnBr, NaH, DMF, 0 °C to rt
3Acetonide deprotection & epoxidation1. p-TsOH, MeOH; 2. TsCl, py; 3. K2CO3, MeOHNot specified
4Ynamine additionYnamine, n-BuLi, THF, -78 °C to rtNot specified
5Sonogashira coupling & cycloisomerizationVinyl iodide, Pd(PPh3)4, CuI, Et3N; then Ag(I) catalyst91 (coupling)
6[2+2] Photocycloaddition hv (350 nm), Acetone95
Table 2: Nicolaou Group's Intramolecular [2+2] Photocycloaddition Approach

The Nicolaou group has reported a concise, five-step synthesis of the tricyclo[9.3.0.0]tetradecane ring system of this compound, also employing a key intramolecular [2+2] photocycloaddition.[3][6]

StepTransformationReagents and ConditionsYield (%)
1Acyl alcohol & β-ketoester couplingCeric ammonium nitrate (CAN)Not specified
2Ring-closing metathesisGrubbs II catalyst, CH2Cl2Not specified
3[2+2] Photocycloaddition hv, Vycor filterNot specified

Experimental Protocols for Key Reactions

Detailed experimental procedures for the cornerstone reactions of the leading synthetic strategies are provided below.

Sulikowski's Intramolecular [2+2] Photocycloaddition

Synthesis of Tetracyclic Photoadduct: A solution of the bis-butenolide precursor in acetone is irradiated with a high-pressure mercury lamp (λ = 350 nm) at room temperature. The reaction is monitored by TLC until completion. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the tetracyclic product as a single isomer in 95% yield.[7]

Nicolaou's Intramolecular [2+2] Photocycloaddition

Synthesis of the Tricyclo[9.3.0.0]tetradecane Core: A solution of the macrocyclic precursor in a suitable solvent is irradiated with a UV lamp through a Vycor filter. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by flash column chromatography to yield the tricyclic core structure.[6]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies.

Sulikowski's [2+2] Photocycloaddition Strategy

Sulikowski_Pathway A (-)-Malic Acid Derivative B Methyl Ketone A->B 4 steps C Propargyl Alcohol B->C Ethynylmagnesium bromide addition D Bis-butenolide Precursor C->D Multi-step sequence E Tetracyclic Core D->E [2+2] Photocycloaddition (95% yield)

Caption: Key stages in the Sulikowski group's synthesis of the tetracyclic core.

Nicolaou's [2+2] Photocycloaddition Strategy

Nicolaou_Pathway A Acyl Alcohol + β-Ketoester B Coupled Product A->B CAN coupling C Macrocyclic Precursor B->C Ring-Closing Metathesis D Tricyclic Core C->D [2+2] Photocycloaddition

Caption: A concise 5-step approach to the tricyclic core by the Nicolaou group.

Sarlah's Proposed Norrish-Yang Cyclization

Sarlah_Pathway A Macrocyclic Precursor B Excited Ketone A->B hv C Diradical Intermediate B->C Intramolecular H-abstraction D This compound Core C->D Radical Cyclization

Caption: The proposed Norrish-Yang photocyclization pathway.

Conclusion

The synthesis of this compound remains an unconquered peak in natural product synthesis. The intramolecular [2+2] photocycloaddition has emerged as a powerful and well-explored strategy for the construction of the core structure, with significant progress made by the Sulikowski and Nicolaou groups. Alternative approaches, such as the Norrish-Yang photocyclization proposed by the Sarlah group and biomimetic strategies, offer intriguing avenues that may overcome the challenges of the final stages of the synthesis. This guide provides a snapshot of the current landscape, offering valuable insights for researchers aiming to contribute to the eventual total synthesis of this remarkable natural product.

References

Conformational Analysis of Bielschowskysin Macrocyclic Precursors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate three-dimensional architecture of macrocyclic molecules plays a pivotal role in their biological activity and synthetic accessibility. In the context of the potent anti-cancer agent Bielschowskysin, understanding the conformational preferences of its macrocyclic precursors is crucial for developing efficient and stereoselective synthetic routes. This guide provides a comparative analysis of the conformational studies on key furanobutenolide-derived cembranoids (FBCs), the biosynthetic precursors to this compound, and contrasts these with other well-studied macrocyclic compounds.

Introduction to Conformational Steering in this compound Synthesis

This compound is a structurally complex marine natural product with significant therapeutic potential.[1][2] Its synthesis is a formidable challenge, and recent studies have highlighted the importance of "conformational steering" in controlling the stereochemical outcomes of key synthetic steps.[3][4][5] The macrocyclic precursors to this compound, such as E-acerosolide and E-deoxypukalide, are conformationally flexible molecules. Their preferred three-dimensional structures dictate the facial selectivity of crucial reactions, such as epoxidation, which sets the stereocenters for the final complex architecture.[3][4][5]

A key study by Scesa, West, and Roche revealed that the surprising switch in facial selectivity during the epoxidation of different FBC macrocycles can be rationalized by their distinct 3D conformational landscapes.[3][4][5] This guide delves into the experimental and computational data that underpins this understanding and provides a comparative perspective with other notable macrocycles.

Comparative Conformational Analysis: this compound Precursors vs. Other Macrocycles

The conformational landscape of a macrocycle is influenced by a multitude of factors including ring size, substituent effects, and the presence of stereocenters. To provide a broader context for the conformational analysis of this compound precursors, this section compares their key features with those of other well-known macrocycles: the immunosuppressant cyclosporin A and the antibiotic erythromycin.

FeatureThis compound Precursors (E-acerosolide, E-deoxypukalide)Cyclosporin AErythromycin A
Macrocycle Size 14-membered ring11-residue cyclic peptide (33-membered ring)14-membered lactone ring
Primary Structural Class Furanobutenolide-derived cembranoidCyclic peptidePolyketide macrolide
Key Conformational Drivers Transannular strain, orientation of the butenolide ringIntramolecular hydrogen bonds, cis/trans isomerization of amide bondsSteric interactions between substituents, orientation of sugar moieties
Primary Analytical Techniques Variable-Temperature NMR (VT-NMR), NOESY, DFT CalculationsNMR (NOESY, ROESY), X-ray Crystallography, Molecular Dynamics (MD) SimulationsNMR (NOE, variable-temperature), X-ray Crystallography, Molecular Modeling
Key Conformational Finding Conformational bias dictates facial selectivity in epoxidation reactions.[3][4][5]Exists in different conformations in organic solvents versus when bound to its protein target, cyclophilin.The major solution conformation is similar to the crystal structure, but in equilibrium with a minor conformer.

Quantitative Conformational Data of this compound Precursors

The stereochemical outcome of the epoxidation of this compound precursors is highly dependent on their ground-state conformational preferences. The following table summarizes the key findings from the conformational analysis of E-acerosolide and E-deoxypukalide.

Macrocyclic PrecursorMajor Conformer DescriptionKey NOE CorrelationsDFT Calculated Relative Energy (kcal/mol)Predicted Epoxidation Outcome
E-acerosolide Folded, "cup-like" conformation where the butenolide ring shields the β-face of the Δ7,8-alkene.[5]Strong NOEs between the butenolide protons and protons on the β-face of the macrocycle.Lower energy conformerα-epoxidation
E-deoxypukalide More open, "sandwich-like" conformation where the butenolide ring has swung away, exposing the β-face of the Δ7,8-alkene.[3][4][5]Strong NOEs indicating proximity of protons on the α-face of the macrocycle.Lower energy conformerβ-epoxidation

Experimental Protocols

Detailed methodologies are essential for the reproducibility and extension of these conformational studies. The following sections outline the key experimental protocols employed in the analysis of this compound macrocyclic precursors.

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy

VT-NMR experiments are crucial for studying the dynamic equilibria between different conformers of a molecule. By recording NMR spectra at different temperatures, it is possible to "freeze out" certain conformations or observe changes in the chemical shifts and coupling constants that provide information about the conformational landscape.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable-temperature probe.

  • Sample Preparation: The macrocyclic precursor is dissolved in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) to a concentration of approximately 5-10 mg/mL.

  • Experimental Procedure:

    • A standard ¹H NMR spectrum is acquired at ambient temperature.

    • The temperature of the probe is lowered in increments (e.g., 10 K).

    • At each temperature, the system is allowed to equilibrate for 5-10 minutes before acquiring a new ¹H NMR spectrum.

    • This process is repeated until a temperature is reached where significant sharpening of signals or the appearance of new signals is observed, indicating the slowing of conformational exchange.

  • Data Analysis: Changes in chemical shifts, coupling constants, and signal coalescence are analyzed to determine the relative populations of different conformers and the energy barriers between them.

2D Nuclear Overhauser Effect Spectroscopy (NOESY)

NOESY is a powerful NMR technique that provides information about the through-space proximity of protons within a molecule. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, making it an excellent tool for determining the three-dimensional structure of molecules in solution.

  • Instrumentation: A high-field NMR spectrometer capable of performing 2D NMR experiments.

  • Sample Preparation: The same sample used for VT-NMR can be used for NOESY experiments.

  • Experimental Procedure:

    • A 2D NOESY experiment is performed at a low temperature where the conformational exchange is slow, as determined by VT-NMR.

    • A mixing time appropriate for the size of the molecule is chosen (typically 300-800 ms for molecules of this size) to allow for the buildup of NOE signals.

  • Data Analysis: The presence and intensity of cross-peaks in the NOESY spectrum are used to identify protons that are close in space. These distance restraints are then used to build and validate a 3D model of the predominant conformation.

Density Functional Theory (DFT) Calculations

Computational modeling, specifically DFT calculations, provides a theoretical framework to complement the experimental NMR data. DFT can be used to calculate the relative energies of different conformers and to predict their geometries.

  • Software: A quantum chemistry software package such as Gaussian, Spartan, or similar.

  • Methodology:

    • A conformational search is performed using a molecular mechanics force field (e.g., MMFF) to identify a set of low-energy starting structures.

    • The geometries of these low-energy conformers are then optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*).

    • Frequency calculations are performed to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies).

    • The relative energies of the different conformers are calculated to determine the most stable structures.

  • Solvation Model: To better mimic the solution-phase conditions of the NMR experiments, a polarizable continuum model (PCM) can be incorporated into the DFT calculations.

Visualizing the Conformational Analysis Workflow and its Implications

The following diagrams, generated using the DOT language, illustrate the workflow for the conformational analysis of this compound precursors and the logical relationship between their conformation and the resulting stereochemistry of the epoxidation reaction.

experimental_workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_results Results VT_NMR Variable-Temperature NMR NOESY 2D NOESY VT_NMR->NOESY Identify Low-Temp for Analysis Conformational_Model 3D Conformational Model NOESY->Conformational_Model Provide Distance Restraints DFT DFT Calculations DFT->Conformational_Model Calculate Relative Energies conformation_reactivity cluster_precursors Macrocyclic Precursors cluster_conformations Predominant Conformation cluster_outcomes Epoxidation Outcome E_acerosolide E-acerosolide Folded Folded ('Cup-like') E_acerosolide->Folded E_deoxypukalide E-deoxypukalide Open Open ('Sandwich-like') E_deoxypukalide->Open Alpha_epoxide α-epoxide Folded->Alpha_epoxide Shields β-face Beta_epoxide β-epoxide Open->Beta_epoxide Exposes β-face

References

Safety Operating Guide

Navigating the Uncharted: Proper Disposal Procedures for Bielschowskysin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of novel compounds, the lifecycle of a chemical agent extends beyond its synthesis and application to its safe and responsible disposal. Bielschowskysin, a complex diterpenoid isolated from the marine gorgonian Pseudopterogorgia kallos, has garnered significant interest for its potent antimalarial and anticancer properties.[1][2][3] However, due to its novelty and scarcity, specific, publicly available guidelines for its disposal are not readily found.[2][4] This document provides a comprehensive guide to the proper disposal of this compound, drawing upon its known chemical and biological characteristics and adhering to established best practices for laboratory waste management.

Core Principles of this compound Disposal

Given its classification as a biologically active compound with cytotoxic potential, all waste containing this compound must be treated as hazardous chemical waste. The primary goal is to prevent its release into the environment and to ensure the safety of all laboratory personnel. The following procedures are based on general principles of chemical waste management and should be adapted to comply with institutional and local regulations.

Key Operational Steps:

  • Segregation at the Source: All materials that have come into contact with this compound, including contaminated personal protective equipment (PPE), glassware, and solutions, must be segregated from non-hazardous waste streams.

  • Waste Containerization: Use clearly labeled, leak-proof containers designated for cytotoxic or hazardous chemical waste.

  • Inactivation (if feasible): While specific inactivation protocols for this compound are not documented, chemical degradation methods suitable for complex organic molecules should be considered in consultation with your institution's environmental health and safety (EHS) office.

  • Secure Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Arrangement for Professional Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal company.

Quantitative Data Summary

While specific quantitative data on the disposal of this compound is unavailable, the following table summarizes its key chemical and physical properties, which are crucial for assessing its potential environmental impact and determining appropriate disposal routes.

PropertyValueSource
Molecular FormulaC22H26O9PubChem[1]
Molecular Weight434.4 g/mol PubChem[1]
Biological ActivityAntimalarial, Anticancer (Cytotoxic)[2][3][5]

Detailed Disposal Protocol

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste.

1. Waste Identification and Segregation:

  • Solid Waste: Includes contaminated gloves, bench paper, pipette tips, and vials. These should be collected in a designated, clearly labeled, puncture-resistant container lined with a heavy-duty plastic bag.
  • Liquid Waste: Includes unused solutions, reaction mixtures, and solvent rinses. These should be collected in a sealed, shatter-resistant container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
  • Sharps Waste: Contaminated needles, syringes, and broken glassware must be placed in a designated sharps container.

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," "Cytotoxic," and "this compound."
  • Include the date of accumulation and the responsible researcher's name.

3. Storage:

  • Store waste containers in a secondary containment bin in a well-ventilated, designated hazardous waste accumulation area.
  • Ensure the storage area is secure and accessible only to authorized personnel.

4. Disposal:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
  • Do not dispose of any this compound-contaminated waste down the drain or in the regular trash.

Visualizing the Disposal Workflow

To ensure clarity and adherence to the disposal protocol, the following diagrams illustrate the logical flow of operations.

This compound Waste Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Containerization cluster_2 Labeling cluster_3 Storage cluster_4 Disposal Solid Waste Solid Waste Segregated Containers Segregated Containers Solid Waste->Segregated Containers Liquid Waste Liquid Waste Liquid Waste->Segregated Containers Sharps Waste Sharps Waste Sharps Waste->Segregated Containers Labeled Waste Labeled Waste Segregated Containers->Labeled Waste Secure Storage Area Secure Storage Area Labeled Waste->Secure Storage Area Professional Disposal Professional Disposal Secure Storage Area->Professional Disposal

Caption: Logical workflow for this compound waste disposal.

Decision Tree for Contaminated Items Item Contaminated with this compound? Item Contaminated with this compound? Solid Non-Sharp Solid Non-Sharp Item Contaminated with this compound?->Solid Non-Sharp Yes, Solid Liquid Liquid Item Contaminated with this compound?->Liquid Yes, Liquid Sharp Sharp Item Contaminated with this compound?->Sharp Yes, Sharp Regular Trash Regular Trash Item Contaminated with this compound?->Regular Trash No Hazardous Solid Waste Bin Hazardous Solid Waste Bin Solid Non-Sharp->Hazardous Solid Waste Bin Hazardous Liquid Waste Container Hazardous Liquid Waste Container Liquid->Hazardous Liquid Waste Container Sharps Container Sharps Container Sharp->Sharps Container

Caption: Decision-making for segregating contaminated items.

By adhering to these guidelines, laboratories can ensure the safe and responsible management of this compound waste, thereby protecting both personnel and the environment. It is imperative to consult with your institution's EHS department to ensure full compliance with all applicable regulations.

References

Standard Operating Procedure: Personal Protective Equipment and Handling of Bielschowskysin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of Bielschowskysin, a potent neurotoxic and cytotoxic agent. The following procedures are designed to minimize the risk of exposure to researchers, scientists, and drug development professionals. Adherence to these guidelines is mandatory for all personnel working with this compound.

Hazard Identification and Risk Assessment

This compound is a synthetic isoquinoline alkaloid with potent neurotoxic and cytotoxic properties. It is a crystalline solid that can be readily aerosolized, posing a significant risk of exposure through inhalation, skin contact, and ingestion.[1][2][3] Acute exposure can lead to severe neurological symptoms, while chronic exposure is associated with an increased risk of cancer. A thorough risk assessment must be conducted before any new procedure involving this compound is initiated.

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is the primary control measure to prevent exposure to this compound.[4] All PPE must be inspected for integrity before each use.

2.1 Gloves:

Double gloving is required for all handling activities.[4] The outer gloves should be chemotherapy-rated nitrile gloves, and the inner gloves should be nitrile examination gloves. Gloves should be changed immediately if contaminated or every 30 minutes during continuous use.

2.2 Gowns:

A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required.[2][3] Gowns should have long sleeves with tight-fitting elastic or knit cuffs.

2.3 Eye and Face Protection:

Safety goggles and a full-face shield must be worn whenever there is a risk of splashes or aerosol generation.

2.4 Respiratory Protection:

For procedures that may generate aerosols (e.g., weighing, preparing solutions, sonicating), a NIOSH-approved N95 or higher-level respirator is mandatory.[3] A powered air-purifying respirator (PAPR) may be required for high-risk procedures or in the event of a significant spill.[5]

Data Presentation: PPE Specifications
PPE ComponentSpecificationStandard
Outer Gloves Chemotherapy-rated NitrileASTM D6978
Inner Gloves Nitrile Examination GlovesASTM D6319
Gown Polyethylene-coated polypropyleneANSI/AAMI PB70 Level 3 or 4
Eye Protection ANSI Z87.1 certified gogglesANSI Z87.1
Face Shield Full-face, ANSI Z87.1 certifiedANSI Z87.1
Respirator NIOSH-approved N95 or higherNIOSH 42 CFR 84

Handling and Disposal Workflow

The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Prepare work area in BSC prep_ppe->prep_setup prep_weigh Weigh this compound prep_setup->prep_weigh prep_solubilize Solubilize compound prep_weigh->prep_solubilize exp_run Perform experiment prep_solubilize->exp_run cleanup_decon Decontaminate surfaces exp_run->cleanup_decon cleanup_waste Segregate & label waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_dispose Dispose of waste cleanup_doff->cleanup_dispose

This compound Handling Workflow
Experimental Protocol: Safe Weighing and Solubilization of this compound

This protocol outlines the steps for safely weighing and preparing a stock solution of this compound.

5.1 Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Weighing paper

  • Spatula

  • Vortex mixer

  • Sterile conical tubes (1.5 mL and 15 mL)

  • Chemotherapy-rated nitrile gloves (2 pairs)

  • Disposable gown

  • Safety goggles and face shield

  • N95 respirator

5.2 Procedure:

  • Preparation:

    • Don all required PPE as specified in Section 2.0.

    • Perform all work within a certified Class II Biological Safety Cabinet (BSC).[3]

    • Cover the work surface of the BSC with a disposable absorbent pad.

    • Label a 1.5 mL microcentrifuge tube with the compound name, concentration, and date.

  • Weighing:

    • Place a piece of weighing paper on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound to the weighing paper using a clean spatula.

    • Record the exact weight.

    • Carefully fold the weighing paper and transfer the solid to the pre-labeled 1.5 mL tube.

  • Solubilization:

    • Calculate the required volume of DMSO to achieve the desired stock concentration.

    • Using a calibrated pipette, add the calculated volume of DMSO to the 1.5 mL tube containing the this compound.

    • Close the tube tightly and vortex until the solid is completely dissolved.

  • Cleanup:

    • Dispose of the used weighing paper, spatula tip, and any other contaminated disposable materials into a designated hazardous waste container.[6]

    • Decontaminate all surfaces and equipment with an appropriate cleaning agent.[7][8]

    • Doff PPE in the correct order to avoid self-contamination and dispose of it in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water.

Spill Management and Decontamination

In the event of a spill, the area must be immediately secured to prevent further contamination.[1][2] A spill kit containing absorbent materials, decontamination solutions, and appropriate PPE should be readily available.

6.1 Spill Procedure:

  • Evacuate: Immediately alert others in the area and evacuate the contaminated space.

  • Isolate: Secure the area to prevent entry.

  • PPE: Don appropriate PPE, including a respirator, before re-entering the area.

  • Contain: Cover the spill with absorbent pads from the spill kit.

  • Clean: Carefully collect all contaminated materials and place them in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution.

  • Report: Report the spill to the laboratory supervisor and the institutional safety office.

Waste Disposal

All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[6][9]

  • Solid Waste: Contaminated gloves, gowns, absorbent pads, and other disposable materials should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not dispose of this compound waste down the drain.[6][9]

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

Hierarchy of Controls

The following diagram illustrates the hierarchy of controls for minimizing exposure to this compound, from most to least effective.

elimination Elimination substitution Substitution engineering Engineering Controls admin Administrative Controls ppe Personal Protective Equipment

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bielschowskysin
Reactant of Route 2
Bielschowskysin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.